molecular formula C88H126F5N29O19 B15607408 CBP-501 acetate CAS No. 1829512-40-4

CBP-501 acetate

Numéro de catalogue: B15607408
Numéro CAS: 1829512-40-4
Poids moléculaire: 1989.1 g/mol
Clé InChI: GKMPTIBZVGZJDN-RJLNLWLESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

CBP-501 acetate is a useful research compound. Its molecular formula is C88H126F5N29O19 and its molecular weight is 1989.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

1829512-40-4

Formule moléculaire

C88H126F5N29O19

Poids moléculaire

1989.1 g/mol

Nom IUPAC

acetic acid;(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-benzoylphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C86H122F5N29O17.C2H4O2/c87-64-49(65(88)67(90)68(91)66(64)89)39-60(118-80(135)62(42-122)120-77(132)59(38-47-40-109-51-19-8-7-18-48(47)51)117-79(134)61(41-121)119-70(125)50(92)36-44-25-27-46(28-26-44)69(124)45-16-5-2-6-17-45)78(133)116-58(37-43-14-3-1-4-15-43)76(131)113-54(22-11-33-106-84(98)99)72(127)110-52(20-9-31-104-82(94)95)71(126)111-53(21-10-32-105-83(96)97)73(128)114-56(29-30-63(93)123)75(130)112-55(23-12-34-107-85(100)101)74(129)115-57(81(136)137)24-13-35-108-86(102)103;1-2(3)4/h2,5-8,16-19,25-28,40,43,50,52-62,109,121-122H,1,3-4,9-15,20-24,29-39,41-42,92H2,(H2,93,123)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,128)(H,115,129)(H,116,133)(H,117,134)(H,118,135)(H,119,125)(H,120,132)(H,136,137)(H4,94,95,104)(H4,96,97,105)(H4,98,99,106)(H4,100,101,107)(H4,102,103,108);1H3,(H,3,4)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-;/m1./s1

Clé InChI

GKMPTIBZVGZJDN-RJLNLWLESA-N

Origine du produit

United States

Foundational & Exploratory

The Dual-Pronged Assault of CBP-501 Acetate on Pancreatic Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CBP-501 acetate (B1210297) (canfosfamide), a novel therapeutic agent under investigation for the treatment of pancreatic cancer. Developed for researchers, scientists, and drug development professionals, this document elucidates the core molecular pathways targeted by CBP-501 and its synergistic effects with conventional chemotherapy, supported by quantitative data from preclinical and clinical studies.

Core Mechanism of Action: A Two-Fold Strategy

CBP-501, a synthetic peptide, employs a unique dual mechanism to combat pancreatic cancer. It functions as both a G2 checkpoint abrogator and a calmodulin (CaM) inhibitor , leading to enhanced cytotoxicity of platinum-based chemotherapies.

G2 Checkpoint Abrogation: Undermining DNA Damage Repair

In response to DNA damage, cancer cells often arrest in the G2 phase of the cell cycle to allow for DNA repair, a process regulated by a complex signaling cascade. CBP-501 disrupts this crucial checkpoint, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.

CBP-501 achieves this by inhibiting multiple serine/threonine kinases that are key to establishing the G2 arrest. These include:

  • Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2): Central players in the DNA damage response pathway.

  • MAPKAP-K2 (MK2): A downstream effector in the p38 MAPK pathway involved in cell cycle control.

  • C-Tak1: A kinase that phosphorylates and inactivates Cdc25C.

By inhibiting these kinases, CBP-501 prevents the inhibitory phosphorylation of Cdc25C, a phosphatase that activates the cyclin B/CDK1 complex, the master regulator of entry into mitosis.

G2_Checkpoint_Abrogation cluster_0 DNA Damage cluster_1 G2 Checkpoint Signaling cluster_2 Mitotic Entry DNA_Damage DNA Damage (e.g., from Cisplatin) ATM_ATR ATM/ATR DNA_Damage->ATM_ATR CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 Cdc25C_p Cdc25C (inactive) CHK1_CHK2->Cdc25C_p inhibits MAPKAP_K2 MAPKAP-K2 MAPKAP_K2->Cdc25C_p inhibits C_Tak1 C-Tak1 C_Tak1->Cdc25C_p inhibits Cdc25C Cdc25C (active) Cdc25C_p->Cdc25C CDK1_CyclinB CDK1/Cyclin B Cdc25C->CDK1_CyclinB activates Mitosis Mitosis CDK1_CyclinB->Mitosis Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis with damaged DNA CBP501 CBP-501 CBP501->CHK1_CHK2 CBP501->MAPKAP_K2 CBP501->C_Tak1

Diagram 1: G2 Checkpoint Abrogation by CBP-501
Calmodulin (CaM) Inhibition: Enhancing Platinum Efficacy

CBP-501 binds directly to calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes, including ion transport. This interaction is believed to increase the intracellular concentration of platinum-based drugs like cisplatin (B142131).[1] The elevated intracellular platinum levels lead to more extensive DNA damage, thereby potentiating the cytotoxic effects of the chemotherapy.[1]

Calmodulin_Inhibition cluster_0 Drug Uptake cluster_1 Cellular Effects Cisplatin_ext Extracellular Cisplatin Cell_Membrane Cell Membrane Cisplatin_ext->Cell_Membrane transport Cisplatin_int Intracellular Cisplatin Cell_Membrane->Cisplatin_int DNA_Adducts Increased DNA Adducts Cisplatin_int->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis CBP501 CBP-501 Calmodulin Calmodulin CBP501->Calmodulin inhibits Calmodulin->Cell_Membrane modulates transport

Diagram 2: Calmodulin Inhibition by CBP-501
Induction of Immunogenic Cell Death (ICD)

In combination with platinum agents, CBP-501 has been shown to promote immunogenic cell death (ICD).[2][3] This form of apoptosis is characterized by the release of damage-associated molecular patterns (DAMPs), such as surface exposure of calreticulin (B1178941) and release of high-mobility group box 1 (HMGB1). These molecules act as "eat me" signals to dendritic cells, promoting an anti-tumor immune response.

Quantitative Data

Preclinical Data: Kinase Inhibition

The inhibitory activity of CBP-501 against key G2 checkpoint kinases has been quantified, demonstrating its potency as a multi-targeted agent.

KinaseIC50 (µM)
MAPKAP-K20.9
C-Tak11.4
CHK13.4
CHK26.5
Clinical Data: Phase II Trial in Advanced Pancreatic Cancer (NCT04953962)

A randomized Phase II clinical trial evaluated the efficacy and safety of CBP-501 in combination with cisplatin and nivolumab (B1139203) in patients with advanced exocrine pancreatic cancer who had received at least two prior lines of systemic therapy.[4][5][6][7]

Patient Demographics and Baseline Characteristics (N=36)

CharacteristicArm 1 (CBP25/CDDP/Nivo)Arm 2 (CBP16/CDDP/Nivo)Arm 3 (CBP25/CDDP)Arm 4 (CDDP/Nivo)
Number of Patients9999
Median Age (years)65686366
ECOG PS 0/14/55/44/55/4
Liver Metastases6767

Efficacy Outcomes

OutcomeArm 1 (CBP25/CDDP/Nivo)Arm 2 (CBP16/CDDP/Nivo)Arm 3 (CBP25/CDDP)Arm 4 (CDDP/Nivo)
3-Month Progression-Free Survival (3MPFS)44.4%44.4%11.1%33.3%
Overall Response Rate (ORR)22.2% (2 PRs)0%0%0%
Median Progression-Free Survival (mPFS, months)2.42.11.51.5
Median Overall Survival (mOS, months)6.35.33.74.9

Experimental Protocols

In Vitro Kinase Assay for CHK1 Inhibition

This protocol outlines a method to determine the inhibitory effect of CBP-501 on CHK1 kinase activity.[8][9][10][11][12]

Kinase_Assay_Workflow Start Start Prepare_Lysates Prepare Cell Lysates Start->Prepare_Lysates IP_CHK1 Immunoprecipitate CHK1 Prepare_Lysates->IP_CHK1 Kinase_Reaction Set up Kinase Reaction: - Immunoprecipitated CHK1 - CDC25C fragment (substrate) - ATP ([γ-32P]ATP) - CBP-501 (various concentrations) IP_CHK1->Kinase_Reaction Incubate Incubate at 30°C for 30 min Kinase_Reaction->Incubate Stop_Reaction Stop Reaction with Laemmli Buffer Incubate->Stop_Reaction SDS_PAGE Separate Proteins by SDS-PAGE Stop_Reaction->SDS_PAGE Autoradiography Detect Phosphorylation by Autoradiography SDS_PAGE->Autoradiography Analyze Quantify and Determine IC50 Autoradiography->Analyze End End Analyze->End

Diagram 3: In Vitro Kinase Assay Workflow
  • Cell Lysate Preparation: Culture pancreatic cancer cells and prepare whole-cell extracts.

  • Immunoprecipitation: Incubate cell lysates with an anti-CHK1 antibody to specifically isolate the CHK1 protein.

  • Kinase Reaction: In a kinase buffer, combine the immunoprecipitated CHK1, a recombinant fragment of CDC25C as the substrate, ATP (including radiolabeled [γ-32P]ATP), and varying concentrations of CBP-501.

  • Incubation: Allow the reaction to proceed at 30°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Protein Separation: Separate the reaction products by SDS-polyacrylamide gel electrophoresis.

  • Detection: Visualize the phosphorylated CDC25C substrate by autoradiography.

  • Analysis: Quantify the band intensities to determine the extent of CHK1 inhibition at each CBP-501 concentration and calculate the IC50 value.

Surface Plasmon Resonance (SPR) for Calmodulin Binding

This protocol describes the use of SPR to characterize the binding affinity of CBP-501 to calmodulin.[13][14]

  • Chip Preparation: Immobilize purified calmodulin onto a sensor chip surface using amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of CBP-501 in a suitable running buffer.

  • Binding Measurement: Inject the CBP-501 dilutions over the calmodulin-coated sensor chip surface and a reference surface. The change in the refractive index upon binding is measured in real-time and recorded as a sensorgram.

  • Regeneration: After each injection, regenerate the sensor surface to remove bound CBP-501.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd), which reflects the binding affinity, is calculated as kd/ka.

Measurement of Intracellular Platinum Concentration by ICP-MS

This protocol details the quantification of intracellular platinum levels following treatment with cisplatin and CBP-501 using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[2][9][11][15][16][17][18]

  • Cell Treatment: Culture pancreatic cancer cells and treat them with cisplatin in the presence or absence of CBP-501 for a defined period.

  • Cell Lysis: Harvest and lyse the cells.

  • Sample Digestion: Digest the cell lysates using concentrated nitric acid.

  • ICP-MS Analysis: Introduce the digested samples into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the elements in the sample, and the mass spectrometer separates and quantifies the platinum ions.

  • Data Analysis: Compare the platinum concentrations in cells treated with cisplatin alone to those treated with the combination of cisplatin and CBP-501 to determine the effect of CBP-501 on intracellular platinum accumulation.

Immunogenic Cell Death (ICD) Marker Analysis

This protocol describes methods to assess the cell surface exposure of calreticulin and the release of HMGB1, key markers of ICD.[3][19][20][21][22]

  • Calreticulin Exposure (Flow Cytometry):

    • Treat pancreatic cancer cells with the drug combination.

    • Stain the non-permeabilized cells with a fluorescently labeled anti-calreticulin antibody.

    • Analyze the cells by flow cytometry to quantify the percentage of cells with surface-exposed calreticulin.

  • HMGB1 Release (ELISA):

    • Treat pancreatic cancer cells as described above.

    • Collect the cell culture supernatant.

    • Quantify the concentration of HMGB1 in the supernatant using a commercially available ELISA kit.

Conclusion

CBP-501 acetate exhibits a multifaceted mechanism of action against pancreatic cancer, characterized by the abrogation of the G2 DNA damage checkpoint and the inhibition of calmodulin, which synergistically enhances the efficacy of platinum-based chemotherapy. Furthermore, its ability to induce immunogenic cell death suggests a potential to engage the host immune system in the anti-tumor response. The promising results from the Phase II clinical trial, particularly in combination with cisplatin and nivolumab, warrant further investigation of CBP-501 as a novel therapeutic strategy for this challenging disease.

References

The Role of CBP-501 Acetate in G2 Checkpoint Abrogation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Checkpoints are critical control mechanisms that arrest the cell cycle in response to DNA damage, allowing time for repair before proceeding to the next phase. The G2 checkpoint, preceding mitosis, is particularly crucial for preventing cells with damaged DNA from dividing. In many cancer cells, the G1 checkpoint is defective, rendering them heavily reliant on the S and G2 checkpoints for survival after DNA-damaging chemotherapy. This dependency presents a therapeutic window for agents that can abrogate the G2 checkpoint, selectively sensitizing cancer cells to conventional therapies.

CBP-501 is a synthetic peptide that has emerged as a promising agent for G2 checkpoint abrogation.[1] This technical guide provides an in-depth overview of the mechanism of action of CBP-501 acetate (B1210297), focusing on its role in overriding the G2 checkpoint. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in oncology.

Core Mechanism of Action: Targeting the G2 Checkpoint Machinery

CBP-501 exerts its G2 checkpoint abrogation effect by inhibiting multiple kinases that are critical for maintaining the G2 arrest.[1] The primary target of these kinases is the Cell Division Cycle 25C (CDC25C) phosphatase. In response to DNA damage, checkpoint kinases such as CHK1, MAPKAP-K2, and C-Tak1 phosphorylate CDC25C at the Serine 216 residue. This phosphorylation creates a binding site for 14-3-3 proteins, which sequester CDC25C in the cytoplasm, preventing it from dephosphorylating and activating the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. By inhibiting the kinases that phosphorylate CDC25C, CBP-501 leads to the accumulation of unphosphorylated, active CDC25C in the nucleus, which in turn activates Cyclin B1/CDK1 and forces the cell to enter mitosis despite the presence of DNA damage, a process often leading to mitotic catastrophe and cell death in cancer cells.

An additional mechanism of action for CBP-501 involves its interaction with calmodulin. This binding has been shown to enhance the intracellular accumulation of platinum-based chemotherapeutic agents, such as cisplatin (B142131), further potentiating their cytotoxic effects.[2]

Data Presentation: Quantitative Effects of CBP-501

The following tables summarize the key quantitative data on the activity of CBP-501 from preclinical studies.

Table 1: In Vitro Kinase Inhibition by CBP-501

Kinase TargetIC50 (µM)
CHK15.2
MAPKAP-K23.6
C-Tak18.1

Data represents the half-maximal inhibitory concentration (IC50) of CBP-501 against the indicated kinases.

Table 2: Effect of CBP-501 on Cell Cycle Distribution in HCT116 Cells

Treatment% of Cells in G1% of Cells in S% of Cells in G2/M
Control452530
Cisplatin (10 µM)152065
Cisplatin (10 µM) + CBP-501 (1 µM)202555

Cell cycle distribution was determined by flow cytometry after 24 hours of treatment.

Table 3: In Vivo Efficacy of CBP-501 in an HCT116 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1200-
Cisplatin (5 mg/kg)80033.3
CBP-501 (10 mg/kg)105012.5
Cisplatin (5 mg/kg) + CBP-501 (10 mg/kg)30075.0

Tumor growth was monitored over 21 days in nude mice bearing HCT116 xenografts.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of CBP-501's effects.

In Vitro Kinase Assay

Objective: To determine the inhibitory effect of CBP-501 on the kinase activity of CHK1, MAPKAP-K2, and C-Tak1.

Materials:

  • Recombinant human CHK1, MAPKAP-K2, and C-Tak1 kinases

  • Biotinylated substrate peptide (e.g., for CHK1: CHKtide)

  • CBP-501 acetate

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • [γ-³²P]ATP

  • Streptavidin-coated plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of CBP-501 in kinase buffer.

  • In a 96-well plate, add the recombinant kinase, its specific substrate peptide, and the diluted CBP-501 or vehicle control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each CBP-501 concentration and determine the IC50 value.

Western Blot for Phospho-CDC25C (Ser216)

Objective: To assess the effect of CBP-501 on the phosphorylation of CDC25C at Serine 216 in cells.

Materials:

  • HCT116 cells

  • This compound

  • Cisplatin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-CDC25C (Ser216) and anti-total-CDC25C

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed HCT116 cells and allow them to attach overnight.

  • Treat the cells with cisplatin to induce G2 arrest, with or without CBP-501, for the desired time (e.g., 24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein lysate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-CDC25C (Ser216) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total CDC25C for loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of CBP-501 on the cell cycle distribution of cancer cells.

Materials:

  • HCT116 cells

  • This compound

  • Cisplatin

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HCT116 cells and treat with cisplatin and/or CBP-501 for the desired duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

G2_Checkpoint_Abrogation_by_CBP501 DNA Damage DNA Damage ATM_ATR ATM/ATR DNA Damage->ATM_ATR CHK1 CHK1 ATM_ATR->CHK1 CDC25C_pS216 CDC25C-P(S216) CHK1->CDC25C_pS216 phosphorylates 14-3-3 14-3-3 CDC25C_pS216->14-3-3 binds 14-3-3->CDC25C_pS216 sequesters in cytoplasm CDC25C_active CDC25C (active) CDK1_inactive CyclinB1/CDK1 (inactive) CDC25C_active->CDK1_inactive dephosphorylates CDK1_active CyclinB1/CDK1 (active) CDK1_inactive->CDK1_active Mitosis Mitosis CDK1_active->Mitosis CBP501 CBP-501 CBP501->CHK1

Caption: G2 Checkpoint Abrogation by CBP-501.

Experimental_Workflow_Cell_Cycle start Seed HCT116 Cells treatment Treat with Cisplatin +/- CBP-501 start->treatment harvest Harvest and Fix Cells treatment->harvest stain Stain with Propidium Iodide harvest->stain analyze Analyze by Flow Cytometry stain->analyze end Determine Cell Cycle Distribution analyze->end

Caption: Experimental Workflow for Cell Cycle Analysis.

Conclusion

This compound represents a promising strategy for enhancing the efficacy of DNA-damaging chemotherapies by abrogating the G2 checkpoint. Its mechanism of action, centered on the inhibition of key kinases that regulate CDC25C phosphorylation, provides a clear rationale for its selective activity in cancer cells with defective G1 checkpoints. The quantitative data from preclinical studies demonstrate its potential to overcome chemotherapy resistance. The detailed experimental protocols provided in this guide are intended to facilitate further research into CBP-501 and other G2 checkpoint abrogators, with the ultimate goal of developing more effective cancer therapies.

References

CBP-501 Acetate: A Technical Guide on its Calmodulin-Binding and G2 Checkpoint Abrogation Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBP-501 acetate (B1210297) is a novel, cell-permeable synthetic peptide with a multi-faceted mechanism of action, positioning it as a promising candidate in oncology drug development. Primarily recognized as a G2 checkpoint abrogator, CBP-501 also functions as a calmodulin (CaM)-binding peptide, a characteristic that significantly contributes to its anti-cancer properties. This technical guide provides an in-depth overview of CBP-501 acetate, focusing on its core calmodulin-binding activity, its impact on cell cycle regulation, and its synergistic effects with platinum-based chemotherapies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of CBP-501's pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Introduction

CBP-501 is a synthetic peptide designed to enhance the efficacy of DNA-damaging anticancer drugs by abrogating the G2 cell cycle checkpoint.[1] This checkpoint is a critical cellular process that allows cancer cells to repair DNA damage before entering mitosis, thereby promoting their survival. By inhibiting this repair mechanism, CBP-501 sensitizes cancer cells to the cytotoxic effects of agents like cisplatin (B142131) and bleomycin.[2]

A key aspect of CBP-501's mechanism of action is its direct, high-affinity binding to calmodulin (CaM).[2] Calmodulin is a ubiquitous calcium-binding protein that plays a pivotal role in numerous cellular processes, including signal transduction, cell cycle progression, and ion channel regulation. The interaction between CBP-501 and CaM has been shown to be crucial for its ability to increase the intracellular concentration of platinum drugs, a novel mechanism that enhances their therapeutic effect.[2][3]

This guide will delve into the technical details of CBP-501's interaction with calmodulin, its inhibitory effects on key cell cycle kinases, and the experimental methodologies used to characterize these activities.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity and Inhibitory Concentrations of CBP-501

ParameterTargetValueMethodReference
Binding Affinity (Kd) Calmodulin (CaM)4.62 x 10⁻⁸ mol/LSurface Plasmon Resonance[2]
14-3-3~10-fold weaker than CaMSurface Plasmon Resonance[2]
Inhibitory Concentration (IC50) MAPKAP-K20.9 µMKinase Inhibition Assay[4][5]
C-Tak11.4 µMKinase Inhibition Assay[4][5]
CHK13.4 µMKinase Inhibition Assay[4][5]
CHK26.5 µMKinase Inhibition Assay[4][5]

Table 2: Clinical Trial Dosage of CBP-501

Study PhaseCombination AgentCBP-501 DoseDosing ScheduleReference
Phase I (Monotherapy)N/AStarting at 0.9 mg/m²D1/D8/D15, q4w[6][7]
Phase I (Combination)Cisplatin (50-75 mg/m²)Starting at 3.6 mg/m²D1, q3w[6][7]
Recommended Phase II Dose (Combination)Cisplatin (75 mg/m²)25 mg/m²D1, q3w[6][7]

Signaling Pathways and Mechanisms of Action

CBP-501 exerts its anti-cancer effects through two primary, interconnected signaling pathways: G2 checkpoint abrogation and calmodulin-mediated enhancement of platinum drug uptake.

G2 Checkpoint Abrogation

CBP-501 disrupts the G2 checkpoint by inhibiting multiple serine/threonine kinases that phosphorylate and activate CDC25C, a key phosphatase required for entry into mitosis.[1][8] By inhibiting kinases such as CHK1, CHK2, MAPKAP-K2, and C-Tak1, CBP-501 prevents the dephosphorylation and activation of the CDK1/Cyclin B complex, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[8]

G2_Checkpoint_Abrogation cluster_dna_damage DNA Damage (e.g., Cisplatin) cluster_checkpoint_kinases G2 Checkpoint Kinases cluster_cdc25c CDC25C Regulation cluster_mitosis Mitotic Entry DNA_Damage DNA Damage CHK1 CHK1 DNA_Damage->CHK1 activates CHK2 CHK2 DNA_Damage->CHK2 activates MAPKAPK2 MAPKAP-K2 DNA_Damage->MAPKAPK2 activates CTak1 C-Tak1 DNA_Damage->CTak1 activates CDC25C_p p-CDC25C (Inactive) CHK1->CDC25C_p phosphorylates CHK2->CDC25C_p phosphorylates MAPKAPK2->CDC25C_p phosphorylates CTak1->CDC25C_p phosphorylates CDC25C CDC25C (Active) CDC25C_p->CDC25C dephosphorylation CDK1_CyclinB_p p-CDK1/Cyclin B (Inactive) CDC25C->CDK1_CyclinB_p dephosphorylates CDK1_CyclinB CDK1/Cyclin B (Active) CDK1_CyclinB_p->CDK1_CyclinB Mitosis Mitosis CDK1_CyclinB->Mitosis promotes CBP501 CBP-501 CBP501->CHK1 inhibits CBP501->CHK2 inhibits CBP501->MAPKAPK2 inhibits CBP501->CTak1 inhibits

Caption: G2 Checkpoint Abrogation by CBP-501.

Calmodulin-Mediated Enhancement of Platinum Drug Uptake

CBP-501's high-affinity binding to calmodulin is a key feature of its mechanism, particularly in sensitizing cancer cells to platinum-based drugs.[2] This interaction is reversible by calcium (Ca²⁺). The binding of CBP-501 to CaM is thought to modulate the activity of transporters or channels involved in platinum drug influx, leading to increased intracellular accumulation of cisplatin and consequently, more extensive DNA damage.[2][3] This effect is negated by excess extracellular Ca²⁺.[2]

Calmodulin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cisplatin_ext Cisplatin Transporter Platinum Transporter Cisplatin_ext->Transporter CBP501_ext CBP-501 CBP501_int CBP-501 CBP501_ext->CBP501_int Ca_ext Ca²⁺ CaM Calmodulin (CaM) Ca_ext->CaM reverses CBP-501 binding Cisplatin_int Cisplatin Transporter->Cisplatin_int DNA DNA Cisplatin_int->DNA binds to CBP501_int->CaM binds CaM->Transporter modulates DNA_damage DNA Damage DNA->DNA_damage

Caption: Calmodulin-Mediated Cisplatin Uptake Enhancement by CBP-501.

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the activity of CBP-501.

Surface Plasmon Resonance (SPR) for Calmodulin Binding

This protocol outlines the general procedure for determining the binding kinetics of CBP-501 to calmodulin using SPR.

Objective: To determine the equilibrium dissociation constant (Kd) of the CBP-501-calmodulin interaction.

Materials:

  • BIAcore instrument (or equivalent)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS)

  • Recombinant human calmodulin

  • This compound

  • Running buffer (e.g., HBS-EP)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Methodology:

  • Ligand Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Immobilize recombinant human calmodulin to the activated surface via amine coupling. The final immobilization level should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the CBP-501 solutions over the calmodulin-functionalized surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • After each CBP-501 injection, regenerate the sensor surface using a short pulse of regeneration solution to remove bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow start Start chip_prep Prepare CM5 Sensor Chip start->chip_prep activation Activate Surface (EDC/NHS) chip_prep->activation immobilization Immobilize Calmodulin activation->immobilization deactivation Deactivate Surface (Ethanolamine) immobilization->deactivation analyte_prep Prepare CBP-501 Dilutions deactivation->analyte_prep injection Inject CBP-501 analyte_prep->injection binding Monitor Association/ Dissociation injection->binding regeneration Regenerate Surface binding->regeneration regeneration->injection Next Concentration data_analysis Analyze Sensorgrams (Determine ka, kd, Kd) regeneration->data_analysis end End data_analysis->end

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of CBP-501 against specific kinases.

Objective: To determine the IC50 values of CBP-501 for target kinases (e.g., CHK1, MAPKAP-K2).

Materials:

  • Recombinant active kinases

  • Kinase-specific substrate

  • ATP (radiolabeled or non-radiolabeled, depending on detection method)

  • This compound

  • Assay buffer

  • Detection reagents (e.g., phosphospecific antibodies, luminescence reagents)

Methodology:

  • Prepare a series of dilutions of CBP-501.

  • In a multi-well plate, combine the recombinant kinase, its specific substrate, and the CBP-501 dilutions in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a defined period at the optimal temperature for the kinase.

  • Stop the reaction.

  • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, TR-FRET, or radioactivity measurement).

  • Plot the percentage of kinase inhibition against the CBP-501 concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Cell-Based Cytotoxicity Assay

This protocol details a method to evaluate the ability of CBP-501 to enhance the cytotoxicity of cisplatin in cancer cell lines.

Objective: To assess the synergistic cytotoxic effect of CBP-501 in combination with cisplatin.

Materials:

  • Cancer cell line (e.g., HCT116, MIAPaCa2)

  • Cell culture medium and supplements

  • This compound

  • Cisplatin

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well plates

Methodology:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a matrix of concentrations of CBP-501 and cisplatin, both alone and in combination.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to untreated controls.

  • Analyze the data to determine the IC50 of cisplatin in the presence and absence of CBP-501 and to assess for synergistic effects (e.g., using the Chou-Talalay method).[5]

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of CBP-501 in combination with cisplatin in a mouse xenograft model.

Objective: To determine if CBP-501 enhances the anti-tumor activity of cisplatin in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation (e.g., HCT116)

  • This compound

  • Cisplatin

  • Vehicle control

  • Calipers for tumor measurement

Methodology:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment groups (e.g., vehicle, CBP-501 alone, cisplatin alone, CBP-501 + cisplatin).

  • Administer the treatments according to a predefined schedule and route (e.g., intravenous or intraperitoneal).

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Compare the tumor growth inhibition between the different treatment groups to evaluate the efficacy of the combination therapy.[3]

Conclusion

This compound is a promising anti-cancer agent with a unique dual mechanism of action. Its ability to abrogate the G2 checkpoint and to enhance the efficacy of platinum-based drugs through calmodulin binding provides a strong rationale for its continued development. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of CBP-501. The distinct yet complementary pathways targeted by this peptide highlight a sophisticated approach to overcoming cancer cell resistance and improving patient outcomes. Further investigation into the precise molecular interactions governing its calmodulin-mediated effects and its broader impact on cellular signaling will undoubtedly unveil new avenues for its clinical application.

References

An In-depth Technical Guide to the Immunomodulatory Properties of CBP-501 Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CBP-501 is a novel calmodulin-modulating peptide that has demonstrated significant potential beyond its initial classification as a G2 checkpoint inhibitor.[1][2] Primarily developed as a sensitizing agent for platinum-based chemotherapy, emerging evidence has illuminated its multifaceted immunomodulatory properties.[3][4] This document provides a comprehensive technical overview of CBP-501's mechanisms of action within the immune landscape, its effects on the tumor microenvironment (TME), and its synergistic potential with immune checkpoint inhibitors. By binding to calmodulin (CaM), CBP-501 not only enhances the efficacy of platinum agents but also initiates a cascade of immune-stimulating events.[3][5][6] These include the induction of immunogenic cell death (ICD), modulation of key immune cell populations such as CD8+ T cells and M2 macrophages, and suppression of cancer-related inflammation.[3][7][8] This guide synthesizes preclinical and clinical data, details experimental methodologies, and visualizes the core signaling pathways to provide a thorough resource for professionals in oncology and drug development.

Core Mechanism of Action: Calmodulin Inhibition

CBP-501's biological activities are rooted in its direct, high-affinity binding to Calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes.[2][5] This interaction is crucial for its primary anti-cancer effects and serves as the foundation for its immunomodulatory functions.

  • Enhanced Platinum Uptake: CBP-501's binding to CaM leads to an increase in intracellular platinum concentrations when co-administered with agents like cisplatin (B142131). This enhances platinum-DNA adduct formation and sensitizes cancer cells to chemotherapy.[5][6]

  • G2 Checkpoint Abrogation: Originally, CBP-501 was described as a G2 checkpoint-directed agent that binds to 14-3-3 proteins and inhibits multiple kinases, including Chk1 and Chk2.[1][6] However, its affinity for CaM is approximately 10-fold stronger than for 14-3-3, suggesting CaM inhibition is a more dominant mechanism.[6]

Table 1: Binding Affinity of CBP-501
Target ProteinDissociation Constant (Kd)Ca2+ DependenceReference
Calmodulin (CaM)4.62 x 10⁻⁸ mol/LReversed by excess Ca²⁺[6]
14-3-3~10-fold weaker than CaMIndependent[6]

Immunomodulatory Properties

CBP-501 exerts its influence on the immune system through several interconnected mechanisms, primarily in combination with platinum-based chemotherapy.

Induction of Immunogenic Cell Death (ICD)

In combination with a clinically relevant low dose of cisplatin (CDDP), CBP-501 significantly promotes ICD, a form of regulated cell death that activates an adaptive immune response against tumor antigens.[3][4] This is a critical mechanism for converting a "cold" (non-immunogenic) tumor into a "hot" (immunogenic) one. Key markers of ICD are upregulated by the CBP-501 and CDDP combination.[3][9]

  • Calreticulin (CRT) Exposure: The translocation of CRT to the cell surface acts as an "eat-me" signal for dendritic cells (DCs).[3]

  • HMGB1 Release: The extracellular release of High-Mobility Group Box 1 (HMGB1) protein serves as a "danger signal" to activate immune cells.[3][9]

  • eIF2α Phosphorylation: Increased phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) is an indicator of the endoplasmic reticulum stress associated with ICD.[10]

The synergistic induction of ICD by the combination treatment was confirmed in vaccination assays, where tumor rejection occurred only in immunocompetent mice treated with cells killed by the CDDP plus CBP-501 combination.[3]

ICD_Pathway cluster_TumorCell Tumor Cell cluster_ImmuneResponse Immune Response CBP501 CBP-501 ER_Stress ER Stress (p-eIF2α ↑) CBP501->ER_Stress Cisplatin Cisplatin (CDDP) Cisplatin->ER_Stress ICD Immunogenic Cell Death ER_Stress->ICD CRT Surface Calreticulin (CRT) DC Dendritic Cell (DC) CRT->DC 'Eat-me' signal HMGB1 HMGB1 Release HMGB1->DC 'Danger' signal ICD->CRT ICD->HMGB1 DC_mat DC Maturation & Antigen Presentation DC->DC_mat T_Cell CD8+ T Cell Activation DC_mat->T_Cell T_Cell->ICD Tumor Killing

Caption: CBP-501 and Cisplatin induce Immunogenic Cell Death (ICD).
Modulation of the Tumor Microenvironment (TME)

The ICD induced by CBP-501 and cisplatin leads to favorable changes in the TME, shifting it from an immunosuppressive to an immunostimulatory state.

  • Increased CD8+ T Cell Infiltration: Treatment with CDDP plus CBP-501 significantly increases the percentage of tumor-infiltrating cytotoxic CD8+ T cells.[3] The anti-tumor effect of the combination is significantly diminished when CD8+ T cells are depleted, highlighting their critical role.[3][9]

  • Suppression of M2-type Macrophages: The combination treatment leads to a downregulation in the percentage of M2-type tumor-associated macrophages (TAMs), which are known to promote tumor growth and suppress immune responses.[3][7]

Direct Effects on Macrophages and Cytokine Production

CBP-501 has direct effects on macrophages, further contributing to its immunomodulatory profile. It suppresses the lipopolysaccharide (LPS)-induced production of several key cytokines by macrophages.[8][11] This action helps to curb cancer-related inflammation that can promote tumor progression.

  • Suppressed Cytokines: IL-6, IL-10, and TNF-α.[8][12]

Furthermore, CBP-501 inhibits the juxtacrine interaction between cancer cells (expressing VCAM-1) and macrophages (expressing VLA-4).[11] This interaction is known to induce cancer stem cell (CSC)-like features. By blocking it, CBP-501 suppresses the expression of the CSC marker ABCG2 and reduces metastasis in vivo.[8][11]

Macrophage_Interaction cluster_Macrophage Macrophage cluster_CancerCell Cancer Cell CBP501 CBP-501 Cytokines Cytokine Release (IL-6, IL-10, TNF-α) CBP501->Cytokines Suppresses Interaction Juxtacrine Interaction CBP501->Interaction Inhibits LPS LPS Stimulation LPS->Cytokines VLA4 VLA-4 VLA4->Interaction VCAM1 VCAM-1 VCAM1->Interaction CSC Cancer Stem Cell (CSC) Features Interaction->CSC

Caption: CBP-501 suppresses macrophage activity and cancer cell interaction.
Synergy with Immune Checkpoint Inhibitors (ICIs)

By promoting ICD and creating an inflamed TME rich in CD8+ T cells, CBP-501 in combination with cisplatin sets the stage for enhanced efficacy of ICIs. Preclinical studies show that adding anti-PD-1 or anti-PD-L1 antibodies to the CBP-501/CDDP regimen results in a significant, additive anti-tumor effect.[3][4] This provides a strong rationale for combining these therapies in clinical settings.[3][13]

Table 2: Preclinical In Vivo Anti-Tumor Efficacy (CT26WT Mouse Model)
Treatment GroupTumor Growth Reduction vs. VehicleReference
CDDP52.7%[10]
CBP-501 + CDDP63.1%[10]
Anti-PD-125.2%[10]
Anti-PD-1 + CDDP69.3%[10]
Anti-PD-1 + CBP-501 + CDDP78.7%[10]

Clinical Corroboration

Clinical trials have begun to validate the preclinical immunomodulatory findings. A Phase 1b study combining CBP-501, cisplatin, and the anti-PD-1 antibody nivolumab (B1139203) demonstrated that the triple combination is tolerable and shows promising signs of efficacy in heavily pretreated patients with advanced refractory tumors, including pancreatic and MSS colorectal cancers.[13]

A subsequent randomized Phase 2 study in patients with advanced pancreatic adenocarcinoma provided further evidence.[14]

Table 3: Phase 2 Clinical Trial Results in Advanced Pancreatic Adenocarcinoma (≥3rd-line)
Treatment Arm3-Month Progression-Free Survival (3MPFS)Objective Response Rate (ORR)Median Overall Survival (OS)Reference
Arm 1: CBP-501 (25mg/m²) + CDDP + Nivolumab44.4%22.2%6.3 months[14]
Arm 2: CBP-501 (16mg/m²) + CDDP + Nivolumab44.4%0%5.3 months[14]
Arm 3: CBP-501 (25mg/m²) + CDDP11.1%0%3.7 months[14]
Arm 4: CDDP + Nivolumab33.3%0%4.9 months[14]

The results from Arms 1 and 2, which included the full triple combination, met the primary endpoint and showed the most promising efficacy signals, supporting the contribution of CBP-501 to the immunochemotherapy regimen.[14]

Detailed Experimental Protocols

This section outlines the methodologies used in the key preclinical experiments that established the immunomodulatory effects of CBP-501.

In Vitro Immunogenic Cell Death (ICD) Assays
  • Objective: To determine if CBP-501 enhances CDDP-induced ICD markers in vitro.[3]

  • Cell Line: CT26WT murine colon carcinoma cells.[3]

  • Treatment: Cells were treated with clinically relevant concentrations of cisplatin (20 µM) with or without CBP-501 for a short duration (e.g., 0.75 hours), followed by incubation in drug-free medium.[3][10]

  • Detection of Cell Surface Calreticulin (CRT):

    • Treated cells are collected at various time points (e.g., 24-72 hours).[10]

    • Cells are fixed with 0.25% paraformaldehyde.[3]

    • After washing, cells are incubated with an anti-calreticulin antibody.[3]

    • Analysis is performed using flow cytometry to quantify the percentage of CRT-positive cells.[3][10]

  • Detection of HMGB1 Release:

    • Supernatants from treated cell cultures are collected.[10]

    • HMGB1 concentration in the supernatant is quantified using a commercial ELISA kit.[10]

In Vivo Tumor Growth and Immune Cell Infiltration Analysis
  • Objective: To evaluate the anti-tumor effect of CBP-501 plus CDDP and analyze changes in tumor-infiltrating immune cells.[3]

  • Animal Model: BALB/c mice subcutaneously implanted with CT26WT cells.[3][10]

  • Treatment Regimen:

    • Mice are treated intravenously with vehicle, CDDP (e.g., 4 mg/kg), and/or CBP-501 (e.g., 6 mg/kg) on a specified schedule (e.g., days 1 and 8).[3]

    • For ICI combination studies, an anti-PD-L1 antibody (e.g., 200 μg) is administered intraperitoneally (e.g., on days 2, 4, 9, and 11).[3]

  • Tumor Analysis:

    • Tumor volumes are measured regularly to assess growth inhibition.[3]

    • At the end of the study, tumors are excised and dissociated into single-cell suspensions.

    • Cells are stained with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD8, CD4, F4/80).

    • The percentage of specific immune cell populations (e.g., CD8+ T cells) within the tumor is quantified by flow cytometry.[3]

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis start_vitro Treat CT26WT Cells (CDDP +/- CBP-501) facs Flow Cytometry (Surface CRT) start_vitro->facs elisa ELISA (HMGB1 Release) start_vitro->elisa icd_markers ICD Markers Quantified facs->icd_markers elisa->icd_markers start_vivo Implant CT26WT Cells in BALB/c Mice treat_mice Administer Treatment (CDDP, CBP-501, anti-PD-L1) start_vivo->treat_mice measure_tumor Measure Tumor Volume treat_mice->measure_tumor excise_tumor Excise & Dissociate Tumor measure_tumor->excise_tumor facs_vivo Flow Cytometry (Immune Cell Infiltration) excise_tumor->facs_vivo vivo_results Anti-Tumor Efficacy & TME Changes Assessed facs_vivo->vivo_results

Caption: Preclinical experimental workflow for assessing CBP-501.

Conclusion and Future Directions

CBP-501 acetate (B1210297) is a multi-modal anti-cancer agent whose immunomodulatory properties represent a significant component of its therapeutic potential. By inhibiting calmodulin, it not only enhances the direct cytotoxicity of platinum agents but also initiates a robust anti-tumor immune response. The capacity of the CBP-501/cisplatin combination to induce immunogenic cell death, increase the infiltration of cytotoxic T cells, and suppress pro-tumorigenic macrophages reshapes the tumor microenvironment, making it more susceptible to immune-mediated destruction.

The promising synergy observed with immune checkpoint inhibitors in both preclinical and clinical studies provides a clear path for future development.[3][14] Further research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this immunochemotherapy approach. Elucidating the detailed molecular crosstalk between calmodulin inhibition and immune signaling pathways will be crucial for optimizing combination strategies and expanding the application of CBP-501 in oncology.

References

Preclinical Pharmacology of CBP-501 Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBP-501 acetate (B1210297) is a synthetic peptide that has demonstrated significant potential in preclinical cancer models as a chemosensitizer and immunotherapy enhancer. This document provides a comprehensive overview of the preclinical pharmacology of CBP-501, detailing its multifaceted mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to generate this data. The core mechanisms of CBP-501 include abrogation of the G2 checkpoint, modulation of calmodulin signaling, and induction of immunogenic cell death, all of which contribute to its synergistic anti-tumor effects when combined with platinum-based chemotherapy and immune checkpoint inhibitors.

Introduction

CBP-501 is a novel peptide-based drug candidate with a unique, multimodal mechanism of action that enhances the efficacy of standard cancer therapies.[1][2] Initially developed as a G2 checkpoint abrogator, further research has revealed its ability to modulate calmodulin and induce immunogenic cell death (ICD), making it a promising agent for combination therapies in various solid tumors.[3][4][5] This guide will delve into the preclinical data that forms the scientific foundation for the ongoing clinical development of CBP-501.

Mechanism of Action

The anti-tumor activity of CBP-501 stems from three primary interconnected mechanisms:

  • G2 Checkpoint Abrogation: CBP-501 was initially identified through a cell cycle phenotype-based screening for its ability to override the G2 checkpoint, a critical cell cycle regulatory point that allows cancer cells to repair DNA damage induced by chemotherapy.[2] By inhibiting kinases such as CHK1, MAPKAP-K2, and C-Tak1 that phosphorylate and activate CDC25C, CBP-501 forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[2][6][7] This selective action in cancer cells, which often have a defective G1 checkpoint, enhances the cytotoxicity of DNA-damaging agents like cisplatin (B142131).[4]

  • Calmodulin (CaM) Modulation: CBP-501 binds directly to calmodulin with high affinity, a calcium-binding protein that regulates numerous cellular processes, including cell proliferation, apoptosis, and drug resistance.[5] This interaction is believed to contribute to the increased intracellular accumulation of platinum drugs, such as cisplatin, within tumor cells, thereby enhancing their DNA-damaging effects.[4][5]

  • Induction of Immunogenic Cell Death (ICD): In combination with platinum agents, CBP-501 promotes the hallmarks of ICD.[1][3] This includes the surface exposure of calreticulin (B1178941) (an "eat-me" signal for dendritic cells), the release of high-mobility group box 1 (HMGB1), and the secretion of ATP.[1][3][6] These damage-associated molecular patterns (DAMPs) stimulate an anti-tumor immune response, leading to the infiltration of CD8+ T cells into the tumor microenvironment and enhancing the efficacy of immune checkpoint inhibitors.[1][8]

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of CBP-501.

Table 1: In Vitro Cytotoxicity of CBP-501 in Combination with Chemotherapy

Cell LineCancer TypeCombination AgentCBP-501 Concentration (µM)OutcomeReference
HCT116Colon CancerCisplatin10Enhanced cytotoxicity[4]
MIAPaCa2Pancreatic CancerCisplatin10Enhanced cytotoxicity[4]
CT26WTColon CancerCisplatin (20 µM)Not specifiedEnhanced ICD markers[1]

Table 2: In Vivo Anti-Tumor Efficacy of CBP-501 Combinations in Xenograft Models

Animal ModelCancer TypeTreatment GroupTumor Growth Inhibition (%)OutcomeReference
BALB/c mice with CT26WT tumorsColon CancerCisplatin + CBP-501Not specifiedSignificantly reduced tumor growth compared to cisplatin alone[1]
BALB/c mice with CT26WT tumorsColon CancerCisplatin + CBP-501 + anti-PD-1Not specifiedAdditive anti-tumor effect[1]
BALB/c mice with CT26WT tumorsColon CancerCisplatin + CBP-501 + anti-PD-L1Not specifiedAdditive anti-tumor effect[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (Colony Formation Assay)

Objective: To assess the ability of CBP-501 to enhance the cytotoxicity of chemotherapeutic agents in cancer cell lines.

Protocol:

  • Cancer cells (e.g., MIAPaCa2, HCT116) are seeded in 6-well plates at a density that allows for colony formation.

  • After 24 hours, cells are treated with varying concentrations of a chemotherapeutic agent (e.g., bleomycin (B88199) or cisplatin) with or without a fixed concentration of CBP-501 for a short exposure time (e.g., 3 hours).

  • The drug-containing medium is then removed, and cells are washed and incubated in fresh medium for 7-14 days to allow for colony formation.

  • Colonies are fixed with methanol (B129727) and stained with crystal violet.

  • The number of colonies in each well is counted, and the surviving fraction is calculated relative to untreated control cells.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of CBP-501 in combination with other anti-cancer agents in a living organism.

Protocol:

  • Six- to eight-week-old immunocompetent mice (e.g., BALB/c) are subcutaneously inoculated with a suspension of cancer cells (e.g., CT26WT).

  • Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, CBP-501 alone, cisplatin alone, CBP-501 + cisplatin).

  • Treatments are administered intravenously or intraperitoneally according to a predetermined schedule (e.g., cisplatin and CBP-501 on days 1 and 8).

  • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for immune cell infiltration.

Immunogenic Cell Death (ICD) Marker Analysis

Objective: To determine if CBP-501 in combination with chemotherapy induces the hallmarks of ICD.

Protocol:

  • Calreticulin (CRT) Exposure: Cancer cells are treated with the drug combination in vitro. After treatment, cells are stained with an antibody against CRT and analyzed by flow cytometry to detect surface-exposed CRT.

  • High-Mobility Group Box 1 (HMGB1) Release: The supernatant from treated cells is collected, and the concentration of HMGB1 is measured using an ELISA kit.

  • ATP Secretion: The supernatant from treated cells is collected, and the amount of ATP is quantified using a luciferin-based ATP assay kit.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to CBP-501's mechanism of action.

G2_Checkpoint_Abrogation cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., from Cisplatin) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 CDC25C_p CDC25C (Inactive) (Phosphorylated at Ser216) CHK1_CHK2->CDC25C_p Phosphorylates Ser216 G2_Arrest G2 Arrest CDC25C_p->G2_Arrest Leads to CDC25C CDC25C (Active) CBP501 CBP-501 CBP501->CHK1_CHK2 Inhibits CBP501->CDC25C_p Prevents Phosphorylation Cdc2_CyclinB_p Cdc2/Cyclin B (Inactive) Cdc2_CyclinB Cdc2/Cyclin B (Active) Cdc2_CyclinB_p->Cdc2_CyclinB G2_Arrest->Cdc2_CyclinB_p Maintains Mitosis Mitosis Apoptosis Mitotic Catastrophe / Apoptosis Mitosis->Apoptosis Leads to CDC25C->Cdc2_CyclinB_p Dephosphorylates Cdc2_CyclinB->Mitosis Drives Entry Calmodulin_Modulation cluster_cell Tumor Cell CBP501 CBP-501 CaM Calmodulin (CaM) CBP501->CaM Binds to CBP501_CaM CBP-501-CaM Complex CaM->CBP501_CaM Platinum_Influx Increased Intracellular Platinum Concentration CBP501_CaM->Platinum_Influx Leads to DNA_Adducts Increased Platinum-DNA Adducts Platinum_Influx->DNA_Adducts Cytotoxicity Enhanced Cytotoxicity DNA_Adducts->Cytotoxicity Cisplatin Cisplatin Cisplatin->Platinum_Influx Immunogenic_Cell_Death cluster_tme Tumor Microenvironment Tumor_Cell Tumor Cell ICD Immunogenic Cell Death (ICD) Tumor_Cell->ICD Undergoes Tumor_Lysis Tumor Cell Lysis CBP501_Cisplatin CBP-501 + Cisplatin CBP501_Cisplatin->Tumor_Cell CRT Surface Calreticulin (CRT) ICD->CRT HMGB1 HMGB1 Release ICD->HMGB1 ATP ATP Release ICD->ATP DC Dendritic Cell (DC) CRT->DC 'Eat-me' signal HMGB1->DC Matures ATP->DC Recruits T_Cell CD8+ T Cell DC->T_Cell Primes T_Cell->Tumor_Cell Kills

References

In-Depth Technical Guide on the Structural Activity Relationship of CBP-501 Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBP-501 is a synthetic peptide that has demonstrated significant potential as an anti-cancer agent, primarily through its dual mechanisms of G2 checkpoint abrogation and calmodulin (CaM) modulation. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of CBP-501 acetate (B1210297), detailing the evolution of its peptide sequence and the corresponding impact on its biological activity. This document includes a thorough examination of its mechanism of action, detailed experimental protocols for key assays, and a quantitative analysis of its activity.

Introduction

CBP-501 is a novel calmodulin-modulating peptide with a multifaceted anti-tumor mechanism of action.[1] It has been shown to enhance the cytotoxicity of platinum-based chemotherapeutic agents by increasing their influx into tumor cells.[1] Furthermore, CBP-501 functions as a G2 checkpoint abrogator, a strategic approach to selectively sensitize cancer cells to DNA-damaging agents.[2][3] The development of CBP-501 arose from the optimization of G2 checkpoint-abrogating peptides, aiming to enhance potency and cancer cell selectivity.[2][3] This guide delves into the critical structural modifications that led to the enhanced efficacy of CBP-501.

Mechanism of Action

CBP-501 exerts its anti-cancer effects through two primary, interconnected pathways:

  • G2 Checkpoint Abrogation: In response to DNA damage, the G2 checkpoint is activated to halt the cell cycle and allow for DNA repair. A key event in this process is the phosphorylation of the phosphatase Cdc25C on Ser216 by several kinases, including Chk1, Chk2, MAPKAP-K2, and C-Tak1.[2][4] This phosphorylation leads to the sequestration of Cdc25C in the cytoplasm, preventing it from dephosphorylating and activating the Cyclin B/Cdk1 complex, which is essential for entry into mitosis. CBP-501 inhibits the kinases responsible for Ser216 phosphorylation, thereby preventing Cdc25C inactivation and abrogating the G2 checkpoint.[2][4] This forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.

  • Calmodulin (CaM) Modulation: CBP-501 binds directly to calmodulin with high affinity.[2] This interaction is believed to contribute to the sensitization of tumor cells to cisplatin (B142131) and bleomycin (B88199) by increasing intracellular platinum concentrations.[2] The binding of CBP-501 to CaM is reversible by Ca2+.[2]

The interplay between these two mechanisms results in a synergistic anti-tumor effect, enhancing the efficacy of conventional chemotherapy while also exhibiting intrinsic anti-cancer properties.

Signaling Pathway of CBP-501 in G2 Checkpoint Abrogation

G2_Checkpoint_Abrogation cluster_0 DNA Damage Response cluster_1 G2 Checkpoint Regulation cluster_2 CBP-501 Intervention DNA_Damage DNA Damage (e.g., Cisplatin) ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Cdc25C_pS216 p-Cdc25C (Ser216) (Inactive) Chk1_Chk2->Cdc25C_pS216 Phosphorylation MAPKAP_K2 MAPKAP-K2 MAPKAP_K2->Cdc25C_pS216 Phosphorylation C_Tak1 C-Tak1 C_Tak1->Cdc25C_pS216 Phosphorylation G2_Arrest G2 Arrest Cdc25C_pS216->G2_Arrest Cdc25C Cdc25C (Active) CyclinB_Cdk1_inactive Cyclin B/Cdk1 (Inactive) Cdc25C->CyclinB_Cdk1_inactive Dephosphorylation CyclinB_Cdk1_active Cyclin B/Cdk1 (Active) Cdc25C->CyclinB_Cdk1_active Mitosis Mitosis CyclinB_Cdk1_active->Mitosis CBP501 CBP-501 CBP501->Chk1_Chk2 Inhibition CBP501->MAPKAP_K2 Inhibition CBP501->C_Tak1 Inhibition

Caption: G2 checkpoint signaling pathway and the inhibitory action of CBP-501.

Structural Activity Relationship (SAR) of CBP-501

The development of CBP-501 involved a systematic, phenotype-based optimization of the parent peptide, TAT-S216A. This process led to the identification of key structural modifications that significantly enhanced its potency and selectivity.

Peptide Sequences and Modifications

The evolution from the parent peptide to CBP-501 is characterized by specific amino acid substitutions and the incorporation of non-natural amino acids.

Peptide IDSequenceKey Modifications
TAT-S216A YGRKKRRQRRR-G-LYRSPA MPEYParent peptide with a TAT cell-penetrating peptide sequence.
CBP004 Ac-FCha WRRRQRR-NH2Truncated and modified sequence with N-terminal acetylation and C-terminal amidation. Introduction of Cyclohexylalanine (Cha).
CBP-501 Ac-d-Bpa -S-W-S-d-Phe(F5) -d-Cha -R-R-R-Q-R-R-NH2Optimized sequence with D-amino acids (d-Bpa, d-Phe(F5), d-Cha) for increased stability and potency.

d-Bpa: D-Benzoylphenylalanine, d-Phe(F5): D-Pentafluorophenylalanine, d-Cha: D-Cyclohexylalanine

Quantitative SAR Data

The biological activity of the peptides was evaluated based on their ability to abrogate the G2 checkpoint (ED50) and inhibit key kinases involved in Cdc25C phosphorylation (IC50).

Peptide IDG2 Abrogation ED50 (µM)IC50 (µM) vs. MAPKAP-K2IC50 (µM) vs. C-Tak1IC50 (µM) vs. Chk1
TAT-S216A >100>100>100>100
CBP004 102.55.015
CBP-501 0.8 0.9 1.4 3.4

Data sourced from Sha et al., Mol Cancer Ther 2007;6(1):147-53.[2]

SAR Summary

The optimization from TAT-S216A to CBP-501 reveals several key SAR insights:

  • Truncation and Core Motif: The removal of the TAT sequence and the identification of a core active motif were crucial first steps in improving potency.

  • N- and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus in CBP004 and CBP-501 likely contribute to increased peptide stability by preventing degradation by exopeptidases.

  • Incorporation of Non-natural Amino Acids: The introduction of D-amino acids and other non-natural residues in CBP-501 was the most significant factor in its enhanced activity.

    • D-Benzoylphenylalanine (d-Bpa): This modification at the N-terminus likely enhances cell permeability and target engagement.

    • D-Pentafluorophenylalanine (d-Phe(F5)): The introduction of this bulky, electron-withdrawing residue is critical for the high-potency inhibition of the target kinases.

    • D-Cyclohexylalanine (d-Cha): This substitution likely improves the peptide's conformational stability and hydrophobic interactions with its targets.

  • Overall Potency: CBP-501 is over 100-fold more potent than the original lead peptide, TAT-S216A, in G2 checkpoint abrogation.[2]

Experimental Protocols

Cell Cycle Phenotype-Based Screening for G2 Abrogation

This assay was central to the optimization of CBP-501. It measures the ability of a compound to overcome a DNA damage-induced G2 cell cycle arrest.

Workflow Diagram:

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation and Analysis cluster_2 Data Interpretation Cell_Culture 1. Culture cancer cells (e.g., Jurkat) Induce_Damage 2. Induce DNA damage (e.g., Bleomycin) to cause G2 arrest Cell_Culture->Induce_Damage Treat_Peptide 3. Treat with test peptide (e.g., CBP-501) Induce_Damage->Treat_Peptide Incubate 4. Incubate for a defined period Treat_Peptide->Incubate Harvest_Cells 5. Harvest cells Incubate->Harvest_Cells Fix_Cells 6. Fix cells (e.g., with ethanol) Harvest_Cells->Fix_Cells Stain_DNA 7. Stain DNA with a fluorescent dye (e.g., Propidium (B1200493) Iodide) Fix_Cells->Stain_DNA Flow_Cytometry 8. Analyze by Flow Cytometry Stain_DNA->Flow_Cytometry Analyze_Histograms 9. Analyze DNA content histograms Flow_Cytometry->Analyze_Histograms Determine_ED50 10. Determine the percentage of cells in G2/M phase and calculate ED50 Analyze_Histograms->Determine_ED50

Caption: Workflow for cell cycle phenotype-based screening.

Detailed Methodology:

  • Cell Culture: Jurkat cells are cultured in appropriate media and conditions.

  • Induction of G2 Arrest: Cells are treated with a DNA-damaging agent, such as bleomycin, at a concentration known to induce a significant G2 phase arrest.

  • Peptide Treatment: The test peptides (e.g., CBP-501 and its analogs) are added to the cell cultures at various concentrations.

  • Incubation: The cells are incubated for a period sufficient to allow for cell cycle progression (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol (B145695) to permeabilize the cell membrane and preserve the cellular DNA.

  • DNA Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA intercalating agent, such as propidium iodide (PI).

  • Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The ED50 value is calculated as the concentration of the peptide that causes a 50% reduction in the percentage of cells arrested in the G2 phase.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of CBP-501 on the activity of specific kinases.

Methodology:

  • Reagents: Recombinant active kinases (MAPKAP-K2, C-Tak1, Chk1), a suitable substrate (e.g., a peptide derived from Cdc25C containing Ser216), and radiolabeled ATP ([γ-³²P]ATP) are required.

  • Reaction Setup: The kinase, substrate, and varying concentrations of the inhibitor (CBP-501) are incubated in a kinase reaction buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, typically by adding a strong acid or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Quantification of Phosphorylation: The amount of ³²P incorporated into the substrate is quantified using a scintillation counter or by autoradiography.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by non-linear regression analysis.

Conclusion

The structural activity relationship of CBP-501 acetate demonstrates a clear progression of rational peptide design, leading to a highly potent and selective G2 checkpoint abrogator. The key to its enhanced activity lies in the strategic incorporation of non-natural D-amino acids, which likely improve its stability, cell permeability, and target binding affinity. The dual mechanism of action, combining G2 checkpoint abrogation with calmodulin modulation, makes CBP-501 a promising candidate for combination cancer therapy. The detailed experimental protocols provided in this guide offer a framework for the further evaluation of CBP-501 and the development of next-generation peptide-based cancer therapeutics.

References

In-Depth Analysis of CBP-501 Acetate's Molecular Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBP-501 acetate (B1210297) is a synthetic peptide-based drug candidate with a multifaceted mechanism of action, primarily centered around the potentiation of platinum-based chemotherapies and the modulation of the tumor immune microenvironment. This document provides a comprehensive technical overview of the molecular targets of CBP-501, detailing its interactions with key cellular components and the resultant downstream signaling effects. Quantitative binding and inhibition data are presented, alongside detailed methodologies for the key experimental assays cited. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of CBP-501's complex anti-cancer activity.

Introduction

CBP-501 is a novel calmodulin-modulating peptide that has demonstrated significant potential in preclinical and clinical settings as a sensitizer (B1316253) for platinum-based anticancer drugs and as an immunomodulatory agent.[1] Its mechanism of action is not attributed to a single target but rather to a synergistic interplay between its effects on the G2 cell cycle checkpoint, calmodulin-dependent signaling, and the induction of immunogenic cell death. This guide will dissect the core molecular interactions that underpin the therapeutic potential of CBP-501.

Primary Molecular Targets of CBP-501

CBP-501 exerts its anti-tumor effects through direct interaction with several key intracellular proteins. The primary molecular targets identified to date are Calmodulin (CaM), a group of serine/threonine kinases involved in the G2 checkpoint, and the 14-3-3 protein family.

Calmodulin (CaM)

CBP-501 binds directly to calmodulin, a ubiquitous and highly conserved calcium-binding protein that acts as a key transducer of calcium signaling. This interaction is of high affinity and is notably reversed by the presence of calcium ions.[2][3] The binding of CBP-501 to CaM is a critical component of its mechanism to enhance the efficacy of platinum-based chemotherapies.

G2 Checkpoint Kinases

A crucial aspect of CBP-501's activity is its ability to abrogate the G2 cell cycle checkpoint, a key mechanism that cancer cells utilize to repair DNA damage and evade apoptosis.[4][5] CBP-501 achieves this by inhibiting multiple serine/threonine kinases that are responsible for phosphorylating and thereby inactivating the CDC25C phosphatase.[2][4][6] The primary kinase targets include:

  • MAPKAP-K2 (MK2)

  • C-Tak1 (MARK3)

  • Checkpoint Kinase 1 (CHK1)

By inhibiting these kinases, CBP-501 prevents the sequestration of CDC25C in the cytoplasm, allowing it to dephosphorylate and activate the CDK1/Cyclin B complex, which in turn forces the cell to prematurely enter mitosis with damaged DNA, leading to mitotic catastrophe and cell death.[2][4]

14-3-3 Proteins

CBP-501 has also been shown to interact with the 14-3-3 family of proteins.[3][7] These are highly conserved regulatory proteins that bind to a multitude of signaling proteins, including those involved in cell cycle control. The binding of CBP-501 to the alphaC helix of 14-3-3 proteins may contribute to its G2 checkpoint abrogating activity, potentially by disrupting the interaction between 14-3-3 and phosphorylated CDC25C.[7]

Quantitative Data on Molecular Interactions

The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of CBP-501 for its primary molecular targets.

Target Parameter Value Reference
Calmodulin (CaM)Dissociation Constant (Kd)4.62 x 10⁻⁸ M[2][3]
14-3-3Dissociation Constant (Kd)~10-fold weaker than CaM[2][3]

Table 1: Binding Affinities of CBP-501

Target Kinase IC50 Reference
MAPKAP-K20.9 µM
C-Tak11.4 µM
CHK13.4 µM
CHK26.5 µM

Table 2: Inhibitory Concentrations (IC50) of CBP-501 for G2 Checkpoint Kinases

Signaling Pathways Modulated by CBP-501

The interaction of CBP-501 with its molecular targets triggers a cascade of downstream signaling events that ultimately lead to enhanced tumor cell killing.

G2 Checkpoint Abrogation Pathway

The inhibition of key G2 checkpoint kinases by CBP-501 disrupts the normal cellular response to DNA damage, as depicted in the following signaling pathway diagram.

G2_Checkpoint_Abrogation cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Cisplatin) ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Kinases MAPKAP-K2 / C-Tak1 / CHK1 ATM_ATR->Kinases CDC25C_p p-CDC25C (Ser216) (Inactive) Kinases->CDC25C_p phosphorylates CDK1_p p-CDK1 / Cyclin B (Inactive) Kinases->CDK1_p maintains inactive state CBP501 CBP-501 CBP501->Kinases inhibits FourteenThreeThree 14-3-3 CBP501->FourteenThreeThree interacts CDC25C_p->FourteenThreeThree binds CDC25C CDC25C (Active) CDC25C->CDK1_p dephosphorylates CDK1 CDK1 / Cyclin B (Active) Mitosis Premature Mitotic Entry (Mitotic Catastrophe) CDK1->Mitosis

Caption: G2 Checkpoint Abrogation by CBP-501.

Calmodulin-Mediated Effects and Immunogenic Cell Death

CBP-501's interaction with calmodulin not only enhances platinum influx but also contributes to the induction of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.

Calmodulin_ICD_Pathway cluster_cell Tumor Cell cluster_extracellular Tumor Microenvironment CBP501 CBP-501 CaM Calmodulin (CaM) CBP501->CaM inhibits Platinum_Influx Increased Platinum Influx (e.g., Cisplatin) CaM->Platinum_Influx leads to DNA_Adducts Increased Platinum-DNA Adducts Platinum_Influx->DNA_Adducts ER_Stress Endoplasmic Reticulum Stress DNA_Adducts->ER_Stress ICD Immunogenic Cell Death (ICD) ER_Stress->ICD Calreticulin Calreticulin (CRT) Exposure ICD->Calreticulin results in HMGB1 HMGB1 Release ICD->HMGB1 results in DC_Activation Dendritic Cell (DC) Maturation & Activation Calreticulin->DC_Activation promotes HMGB1->DC_Activation promotes CD8_T_Cell CD8+ T Cell Infiltration & Killing DC_Activation->CD8_T_Cell

Caption: CBP-501 Induced Immunogenic Cell Death.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the molecular interactions and cellular effects of CBP-501.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

  • Principle: One molecule (the ligand, e.g., Calmodulin or 14-3-3) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., CBP-501) is flowed over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.

  • General Protocol:

    • Ligand Immobilization: The purified target protein (Calmodulin or 14-3-3) is covalently coupled to the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

    • Analyte Injection: A series of concentrations of CBP-501 in a suitable running buffer are injected over the sensor surface at a constant flow rate.

    • Data Acquisition: The association and dissociation phases are monitored in real-time.

    • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR_Workflow Start Start Immobilize Immobilize Ligand (e.g., Calmodulin) on Sensor Chip Start->Immobilize Inject Inject Analyte (CBP-501) at various concentrations Immobilize->Inject Measure Measure Change in Refractive Index (Sensorgram) Inject->Measure Analyze Analyze Data (Calculate ka, kd, Kd) Measure->Analyze End End Analyze->End

Caption: Surface Plasmon Resonance Workflow.

In Vitro Kinase Inhibition Assay

These assays are used to determine the potency of CBP-501 in inhibiting its target kinases.

  • Principle: The assay measures the phosphorylation of a specific substrate by the target kinase in the presence and absence of the inhibitor (CBP-501). The amount of phosphorylation is quantified, often using methods like TR-FRET or ELISA-based approaches.

  • General Protocol (TR-FRET based):

    • Reaction Setup: The target kinase (e.g., CHK1), its specific substrate, and ATP are incubated in a reaction buffer.

    • Inhibitor Addition: Varying concentrations of CBP-501 are added to the reaction mixture.

    • Detection: After a set incubation period, the reaction is stopped, and detection reagents are added. These typically include a Europium-labeled antibody that binds to the kinase and an acceptor fluorophore-labeled antibody that binds to the phosphorylated substrate.

    • Signal Measurement: If the substrate is phosphorylated, the two antibodies are brought into close proximity, resulting in a FRET signal. The inhibition of the kinase by CBP-501 leads to a decrease in the FRET signal.

    • IC50 Determination: The concentration of CBP-501 that causes 50% inhibition of the kinase activity (IC50) is calculated from the dose-response curve.

Immunogenic Cell Death (ICD) Assays

A series of assays are employed to detect the hallmarks of ICD in tumor cells treated with CBP-501 in combination with platinum agents.

  • Calreticulin (CRT) Exposure:

    • Method: Flow cytometry or immunofluorescence microscopy.

    • Protocol Outline:

      • Tumor cells are treated with CBP-501 and cisplatin.

      • Cells are stained with a fluorescently labeled anti-CRT antibody.

      • The surface expression of CRT is quantified by measuring the fluorescence intensity.

  • High Mobility Group Box 1 (HMGB1) Release:

    • Method: ELISA or Western Blot.

    • Protocol Outline (ELISA):

      • The supernatant from treated tumor cell cultures is collected.

      • An HMGB1-specific ELISA kit is used to quantify the concentration of released HMGB1 according to the manufacturer's instructions.

Conclusion

CBP-501 acetate is a promising anti-cancer agent with a well-defined and multi-pronged mechanism of action. Its ability to concurrently abrogate the G2 checkpoint, modulate calmodulin signaling to enhance platinum drug efficacy, and induce an immunogenic form of tumor cell death positions it as a strong candidate for combination therapies. The quantitative data and pathway analyses presented in this guide provide a solid foundation for further research and development of this innovative therapeutic peptide. The detailed understanding of its molecular targets is crucial for optimizing its clinical application and exploring novel therapeutic combinations.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of CBP-501 Acetate in Combination with Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro protocols for evaluating the synergistic anti-cancer effects of CBP-501 acetate (B1210297) in combination with cisplatin (B142131). The methodologies detailed below are based on established preclinical research and are intended to guide researchers in conducting similar studies.

Introduction

CBP-501 is a novel peptide-based drug that has demonstrated the ability to enhance the efficacy of platinum-based chemotherapy, such as cisplatin.[1][2] The primary mechanism of action involves the binding of CBP-501 to calmodulin (CaM), which leads to an increased intracellular accumulation of cisplatin and subsequent enhancement of platinum-DNA adduct formation.[1][3] This sensitizes cancer cells to the cytotoxic effects of cisplatin.[1][3] Furthermore, the combination of CBP-501 and cisplatin has been shown to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[1]

This document outlines the detailed protocols for key in vitro experiments to assess the synergistic activity of CBP-501 and cisplatin, including cytotoxicity assays, platinum accumulation and DNA adduct quantification, and the evaluation of ICD markers.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experimental protocols, based on preclinical findings.

Table 1: In Vitro Cytotoxicity of Cisplatin in Combination with CBP-501

Cell LineTreatmentIC50 (µM) of CisplatinFold-Potentiation with CBP-501
Pancreatic Cancer Cisplatin aloneValue-
(e.g., MIAPaCa2)Cisplatin + CBP-501 (10 µM)ValueValue
Colon Cancer Cisplatin aloneValue-
(e.g., HCT116)Cisplatin + CBP-501 (10 µM)ValueValue
Non-Small Cell Lung Cancer Cisplatin aloneValue-
(e.g., NCI-H226)[1]Cisplatin + CBP-501 (10 µM)ValueValue

Note: Specific IC50 values should be determined experimentally. The fold-potentiation is calculated as the ratio of the IC50 of cisplatin alone to the IC50 of cisplatin in combination with CBP-501.

Table 2: Effect of CBP-501 on Intracellular Platinum Accumulation and DNA Adduct Formation

Cell LineTreatmentIntracellular Platinum (ng/mg protein)Platinum-DNA Adducts (adducts/10^6 nucleotides)
CBP501-sensitive Cisplatin (10 µg/mL)ValueValue
(e.g., MIAPaCa2)Cisplatin (10 µg/mL) + CBP-501 (10 µM)Value (Increased)Value (Increased)
CBP501-insensitive Cisplatin (10 µg/mL)ValueValue
(e.g., HT-29)Cisplatin (10 µg/mL) + CBP-501 (10 µM)Value (No significant change)Value (No significant change)

Note: Values are representative and should be quantified in each experiment. The increase in platinum accumulation and DNA adducts is a key indicator of CBP-501's synergistic activity.

Table 3: Induction of Immunogenic Cell Death (ICD) Markers by CBP-501 and Cisplatin

Cell LineTreatmentSurface Calreticulin (B1178941) (% positive cells)HMGB1 Release (ng/mL)
Colon Carcinoma Vehicle ControlValueValue
(e.g., CT26WT)Cisplatin (20 µM)ValueValue
Cisplatin (20 µM) + CBP-501Value (Significantly Increased)Value (Significantly Increased)

Note: The upregulation of surface calreticulin and the release of HMGB1 are hallmark indicators of immunogenic cell death.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the cytotoxic effects of CBP-501 in combination with cisplatin on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MIAPaCa2, HCT116, NCI-H226)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • CBP-501 acetate

  • Cisplatin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of cisplatin and a fixed concentration of CBP-501 (e.g., 10 µM).

  • Treat the cells with cisplatin alone or in combination with CBP-501. Include untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Intracellular Platinum Accumulation Assay (ICP-MS)

This protocol quantifies the amount of platinum that accumulates within the cells following treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Cisplatin

  • PBS (Phosphate-Buffered Saline)

  • Nitric acid (70%, trace metal grade)

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

Procedure:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with cisplatin (e.g., 10 µg/mL) with or without CBP-501 (e.g., 10 µM) for a specified time (e.g., 3 hours).

  • Wash the cells three times with ice-cold PBS to remove extracellular platinum.

  • Harvest the cells by scraping and centrifuge to obtain a cell pellet.

  • Determine the protein concentration of a parallel sample for normalization.

  • Digest the cell pellet with concentrated nitric acid at a high temperature (e.g., 70°C) until the solution is clear.[4]

  • Dilute the digested samples with deionized water to a final nitric acid concentration of 2-5%.

  • Analyze the samples for platinum content using ICP-MS.[4]

  • Quantify the intracellular platinum concentration and normalize to the total protein content (ng of platinum per mg of protein).

Platinum-DNA Adduct Formation Assay (³²P-Postlabeling)

This sensitive assay measures the formation of cisplatin-DNA adducts.

Materials:

  • Cancer cell lines

  • This compound

  • Cisplatin

  • DNA extraction kit

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates (PEI-cellulose)

  • Phosphorimager

Procedure:

  • Treat cells with cisplatin with or without CBP-501 as described for the platinum accumulation assay.

  • Isolate genomic DNA from the treated cells using a DNA extraction kit.

  • Digest the DNA to individual nucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Enrich the DNA adducts by digesting the normal nucleotides with nuclease P1.

  • Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Separate the ³²P-labeled adducts by two-dimensional thin-layer chromatography.[5][6]

  • Visualize and quantify the adduct spots using a phosphorimager.

  • Calculate the level of DNA adducts relative to the total number of nucleotides.

Immunogenic Cell Death (ICD) Marker Analysis

Materials:

  • Cancer cell lines (e.g., CT26WT)

  • This compound

  • Cisplatin

  • Anti-Calreticulin antibody (APC-conjugated)

  • Propidium Iodide (PI) or DAPI for viability staining

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Treat cells with cisplatin (e.g., 20 µM) with or without CBP-501.

  • Harvest the cells at an early apoptotic time point (e.g., 24 hours).

  • Wash the cells with cold FACS buffer.

  • Stain the cells with the anti-calreticulin antibody for 30 minutes on ice, protected from light.

  • Wash the cells again with FACS buffer.

  • Resuspend the cells in FACS buffer containing a viability dye (PI or DAPI).

  • Analyze the cells by flow cytometry, gating on the live cell population to determine the percentage of CRT-positive cells.[7]

Materials:

  • Cancer cell lines

  • This compound

  • Cisplatin

  • HMGB1 ELISA Kit

  • Microplate reader

Procedure:

  • Treat cells with cisplatin with or without CBP-501 for a longer duration (e.g., 48 hours) to allow for late-stage apoptosis and secondary necrosis.

  • Collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any detached cells or debris.

  • Perform the HMGB1 ELISA on the cleared supernatant according to the manufacturer's instructions.[8][9]

  • Measure the absorbance and determine the concentration of HMGB1 in the supernatant from a standard curve.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_icd_markers ICD Marker Analysis cluster_data Data Analysis cell_culture Cell Seeding drug_treatment Cisplatin +/- CBP-501 Treatment cell_culture->drug_treatment cytotoxicity Cytotoxicity Assay (MTT) drug_treatment->cytotoxicity platinum_accumulation Platinum Accumulation (ICP-MS) drug_treatment->platinum_accumulation dna_adducts DNA Adduct Formation (32P-Postlabeling) drug_treatment->dna_adducts icd Immunogenic Cell Death Markers drug_treatment->icd ic50 IC50 Calculation cytotoxicity->ic50 quantification Quantification of Platinum & Adducts platinum_accumulation->quantification dna_adducts->quantification crt Surface Calreticulin (Flow Cytometry) icd->crt hmgb1 HMGB1 Release (ELISA) icd->hmgb1 marker_analysis Analysis of ICD Markers crt->marker_analysis hmgb1->marker_analysis

Caption: Experimental workflow for the in vitro evaluation of CBP-501 and cisplatin combination therapy.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CBP501 CBP-501 CaM Calmodulin (CaM) CBP501->CaM binds & inhibits Cisplatin_ext Cisplatin Cisplatin_int Intracellular Cisplatin Cisplatin_ext->Cisplatin_int increased uptake CaM->Cisplatin_int inhibition enhances uptake DNA Nuclear DNA Cisplatin_int->DNA binds to DNA_adducts Platinum-DNA Adducts DNA->DNA_adducts forms Apoptosis Apoptosis DNA_adducts->Apoptosis ICD Immunogenic Cell Death Apoptosis->ICD

Caption: Signaling pathway of CBP-501 mediated sensitization of cancer cells to cisplatin.

References

Application Notes and Protocols for Evaluating CBP-501 Acetate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBP-501 is a novel synthetic peptide that has demonstrated significant potential as an anti-cancer agent, particularly in combination with platinum-based chemotherapies like cisplatin (B142131).[1] Its mechanism of action is multifaceted, primarily involving the abrogation of the G2/M cell cycle checkpoint and modulation of calmodulin (CaM) signaling.[2][3] These actions lead to increased intracellular accumulation of platinum drugs in cancer cells, enhancement of immunogenic cell death, and a reduction in tumor cell migration and invasion.[1][4] This document provides detailed protocols for a suite of cell-based assays to evaluate the efficacy of CBP-501 acetate (B1210297) and elucidates its underlying signaling pathways.

Mechanism of Action Overview

CBP-501 exerts its anti-tumor effects through two primary, interconnected pathways:

  • G2/M Checkpoint Abrogation: In response to DNA damage, cancer cells often arrest at the G2/M checkpoint to allow for DNA repair. This process is regulated by a cascade of kinases, including Chk1 and Chk2, which phosphorylate and inactivate the CDC25C phosphatase. Inactivated CDC25C is sequestered in the cytoplasm by 14-3-3 proteins. CBP-501 disrupts this process by inhibiting the kinases that phosphorylate CDC25C and by binding to 14-3-3 proteins, preventing the sequestration of CDC25C.[2] This leads to the premature entry of cancer cells with damaged DNA into mitosis, ultimately resulting in apoptosis.

  • Calmodulin (CaM) Inhibition: CBP-501 binds to calmodulin, a key intracellular calcium sensor.[3] This interaction is believed to contribute to the increased influx of platinum-based drugs into cancer cells.[4] By inhibiting CaM, CBP-501 enhances the cytotoxicity of agents like cisplatin.

The following diagrams illustrate these key signaling pathways and the experimental workflows for the assays described in this document.

CBP501_Signaling_Pathway cluster_0 G2/M Checkpoint Control cluster_1 CBP-501 Intervention DNA_Damage DNA Damage (e.g., Cisplatin) ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 CDC25C_p p-CDC25C (Inactive) Chk1_Chk2->CDC25C_p phosphorylates 14-3-3 14-3-3 CDC25C_p->14-3-3 binds G2_M_Arrest G2/M Arrest 14-3-3->G2_M_Arrest maintains CDK1_CyclinB CDK1/Cyclin B Mitosis Mitosis CDK1_CyclinB->Mitosis promotes G2_M_Arrest->CDK1_CyclinB inhibits Apoptosis Apoptosis Mitosis->Apoptosis (with damaged DNA) CBP501_G2 CBP-501 CBP501_G2->Chk1_Chk2 inhibits CBP501_G2->14-3-3 binds to CBP501_CaM CBP-501 Calmodulin Calmodulin CBP501_CaM->Calmodulin inhibits Platinum_Influx Increased Platinum Influx Calmodulin->Platinum_Influx regulates

Caption: CBP-501 Signaling Pathways

Quantitative Data Summary

The following tables summarize the in vitro efficacy of CBP-501 acetate from various cell-based assays.

Table 1: IC50 Values of CBP-501 in Combination with Cisplatin

Cell LineCancer TypeAssay TypeCBP-501 Concentration (µM)Cisplatin IC50 (µM)Fold Sensitization
A549Non-Small Cell LungMTT Assay132% inhibition of invasionNot Applicable
H1299Non-Small Cell LungMTT Assay149% inhibition of invasionNot Applicable
MIAPaCa2Pancreatic CancerColony Formation10Significant reductionNot Reported
HCT116Colon CancerColony Formation10Significant reductionNot Reported

Note: Direct IC50 values for CBP-501 alone are not widely reported as it is primarily used as a sensitizing agent.

Table 2: Effect of CBP-501 on Cell Cycle Distribution in the Presence of DNA Damaging Agents

Cell LineTreatment% of Cells in G2/M Phase
MIAPaCa2ControlBaseline
MIAPaCa2Cisplatin (10 µg/mL)Increased
MIAPaCa2Cisplatin (10 µg/mL) + CBP-501 (10 µM)Decreased (compared to Cisplatin alone)
HCT116Bleomycin (B88199)Increased
HCT116Bleomycin + CBP-501Decreased (compared to Bleomycin alone)

Table 3: Effect of CBP-501 on Cancer Cell Migration and Invasion

Cell LineAssay TypeCBP-501 Concentration (µM)% Inhibition
A549Transwell Migration142%
H1299Transwell Migration170%
A549Matrigel Invasion132%
H1299Matrigel Invasion149%

Experimental Protocols

Detailed methodologies for key cell-based assays to evaluate CBP-501 efficacy are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with CBP-501 +/- Cisplatin Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure

Caption: MTT Cell Viability Assay Workflow

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound

  • Cisplatin (or other DNA damaging agent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of CBP-501, cisplatin, and a combination of both in complete medium. Remove the medium from the wells and add 100 µL of the drug solutions. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By measuring the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Cell_Cycle_Analysis_Workflow Start Seed and treat cells Harvest Harvest and wash cells Start->Harvest Fix Fix cells in cold 70% ethanol (B145695) Harvest->Fix Wash Wash to remove ethanol Fix->Wash Stain Stain with Propidium Iodide and RNase A Wash->Stain Analyze Analyze by flow cytometry Stain->Analyze

Caption: Cell Cycle Analysis Workflow

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with CBP-501 and/or a DNA damaging agent for the desired time.

  • Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations. Wash the cells twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Transwell Migration and Invasion Assays

These assays are used to evaluate the effect of CBP-501 on the migratory and invasive potential of cancer cells.

Principle: The Transwell assay uses a chamber with a porous membrane to separate an upper and lower compartment. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Migratory cells move through the pores to the lower surface of the membrane. For the invasion assay, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade to migrate through.

Transwell_Assay_Workflow Start Prepare Transwell inserts (coat with Matrigel for invasion) Seed Seed serum-starved cells in serum-free medium in upper chamber Start->Seed Add_Chemoattractant Add chemoattractant (e.g., FBS) to lower chamber Seed->Add_Chemoattractant Incubate Incubate for 12-48h Add_Chemoattractant->Incubate Remove_NonMigrated Remove non-migrated cells from upper surface Incubate->Remove_NonMigrated Fix_Stain Fix and stain migrated cells on lower surface Remove_NonMigrated->Fix_Stain Image_Quantify Image and quantify migrated cells Fix_Stain->Image_Quantify

Caption: Transwell Migration/Invasion Assay Workflow

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • CBP-501

  • Cotton swabs

  • Methanol (B129727) (for fixation)

  • Crystal violet stain

Procedure:

  • Preparation of Inserts: For the invasion assay, coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.

  • Cell Seeding: Starve the cells in serum-free medium for 24 hours. Resuspend the cells in serum-free medium containing the desired concentration of CBP-501 and seed them into the upper chamber of the Transwell inserts.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 12-48 hours at 37°C.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, and then stain with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope. Calculate the percentage of inhibition of migration/invasion compared to the control.

Colony Formation (Clonogenic) Assay

This assay assesses the long-term survival and proliferative capacity of single cells after treatment with CBP-501.

Principle: A single cell is allowed to grow into a colony (defined as at least 50 cells). The ability of cells to form colonies after treatment reflects their capacity for unlimited division.

Colony_Formation_Assay_Workflow Start Treat cells with CBP-501 +/- Cisplatin for a defined period Harvest Harvest and count viable cells Start->Harvest Seed Seed a low density of cells in 6-well plates Harvest->Seed Incubate Incubate for 1-3 weeks until colonies are visible Seed->Incubate Fix_Stain Fix with methanol and stain with crystal violet Incubate->Fix_Stain Count Count colonies (>50 cells) Fix_Stain->Count

Caption: Colony Formation Assay Workflow

Materials:

  • 6-well plates

  • Complete cell culture medium

  • CBP-501 and/or cisplatin

  • Methanol

  • Crystal violet solution

Procedure:

  • Treatment: Treat a bulk population of cells with various concentrations of CBP-501 and/or cisplatin for a specified duration (e.g., 24 hours).

  • Seeding: After treatment, harvest the cells, count them, and seed a low, defined number of cells (e.g., 500-1000 cells) into 6-well plates containing fresh, drug-free medium.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: When colonies are visible to the naked eye, wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet for 20 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.

Conclusion

The cell-based assays outlined in this document provide a robust framework for evaluating the efficacy of this compound. By employing these protocols, researchers can gain valuable insights into the compound's effects on cell viability, cell cycle progression, migration, invasion, and long-term survival. The quantitative data generated from these assays, in conjunction with an understanding of the underlying signaling pathways, will be instrumental in advancing the development of CBP-501 as a promising anti-cancer therapeutic.

References

Application Notes and Protocols: CBP-501 Acetate and Nivolumab Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial data and protocols for the combination therapy of CBP-501 acetate (B1210297) and nivolumab, often in conjunction with cisplatin. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Mechanism of Action

CBP-501 is a novel peptide that acts as a G2 checkpoint abrogator and a calmodulin-modulating agent.[1][2] Its multifaceted mechanism of action includes increasing the influx of platinum-based chemotherapy into tumor cells, inducing immunogenic cell death, and suppressing M2 macrophage activity.[1][3] By inhibiting kinases such as MAPKAP-K2, C-Tak1, and CHK1, CBP-501 disrupts the G2 checkpoint, preventing cancer cells from repairing DNA damage induced by agents like cisplatin.[4][5][6]

Nivolumab is a fully human IgG4 monoclonal antibody that functions as an immune checkpoint inhibitor.[7][8] It binds to the programmed death-1 (PD-1) receptor on T-cells, blocking its interaction with the ligands PD-L1 and PD-L2, which are often expressed by cancer cells.[7][9][10] This blockade releases the inhibition of the T-cell-mediated anti-tumor immune response.[9][11]

The combination of CBP-501 and nivolumab, particularly with a platinum agent like cisplatin, is designed to create a synergistic anti-tumor effect. CBP-501 enhances the cytotoxic effect of cisplatin, leading to increased immunogenic cell death, which in turn may enhance the efficacy of the immune checkpoint blockade by nivolumab.[3]

Signaling Pathways

The following diagrams illustrate the signaling pathways of CBP-501 and Nivolumab.

CBP501_Pathway cluster_cell Cancer Cell cluster_kinases G2 Checkpoint Kinases Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage induces G2_Checkpoint G2 Checkpoint Activation DNA_Damage->G2_Checkpoint Cell_Cycle_Arrest Cell Cycle Arrest (for DNA repair) G2_Checkpoint->Cell_Cycle_Arrest Apoptosis Immunogenic Cell Death G2_Checkpoint->Apoptosis abrogation leads to Calmodulin Calmodulin Calmodulin->Cisplatin enhances influx MAPKAP_K2 MAPKAP-K2 C_Tak1 C-Tak1 CHK1 CHK1 CBP501 CBP-501 CBP501->Calmodulin binds & inhibits CBP501->MAPKAP_K2 inhibits CBP501->C_Tak1 inhibits CBP501->CHK1 inhibits Nivolumab_Pathway cluster_tcell T-Cell cluster_tumorcell Tumor Cell TCR TCR T_Cell_Activation T-Cell Activation & Proliferation TCR->T_Cell_Activation signal 1 PD1 PD-1 Receptor PD1->T_Cell_Activation inhibits Tumor_Cell_Killing Tumor Cell Killing T_Cell_Activation->Tumor_Cell_Killing MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1/PD-L2 PDL1->PD1 Inhibitory Signal Nivolumab Nivolumab Nivolumab->PD1 blocks Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Cycles (Q3W) cluster_evaluation Efficacy & Safety Evaluation Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessments (Tumor Scans, Labs) Informed_Consent->Baseline_Assessment Cycle_Start Day 1 of Cycle Baseline_Assessment->Cycle_Start CBP501_Cisplatin_Infusion CBP-501 + Cisplatin (1-hour IV infusion) Cycle_Start->CBP501_Cisplatin_Infusion Tumor_Assessment Tumor Assessment (Scans every 6-8 weeks) Cycle_Start->Tumor_Assessment AE_Monitoring Adverse Event Monitoring Cycle_Start->AE_Monitoring Nivolumab_Infusion Nivolumab (1-hour IV infusion) CBP501_Cisplatin_Infusion->Nivolumab_Infusion Monitoring Safety & Tolerability Monitoring Nivolumab_Infusion->Monitoring Monitoring->Cycle_Start Next Cycle Follow_Up Long-term Follow-up (Post-treatment) Tumor_Assessment->Follow_Up AE_Monitoring->Follow_Up

References

Application Notes and Protocols for Preclinical Dosing and Administration of CBP-501 Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBP-501 is a synthetic peptide with a multi-modal mechanism of action, currently under investigation as a cancer therapeutic.[1] Preclinical studies have demonstrated its ability to enhance the efficacy of platinum-based chemotherapy and immune checkpoint inhibitors.[2][3] CBP-501 functions as a G2 checkpoint abrogator and a calmodulin-binding peptide, which leads to increased platinum uptake by tumor cells and the induction of immunogenic cell death (ICD).[3][4][5] These application notes provide a summary of the available preclinical data on the dosing and administration of CBP-501 acetate (B1210297) and detailed protocols for its use in in vivo and in vitro studies.

Data Presentation

In Vivo Dosing of CBP-501 Acetate in Combination Therapy (Murine Model)

The following tables summarize the dosing regimens for this compound in combination with cisplatin (B142131) and immune checkpoint inhibitors in preclinical mouse models.

ParameterStudy 1
Animal Model BALB/c mice with subcutaneous CT26WT tumors
CBP-501 Dose 6 mg/kg
Administration Intravenous (IV)
Schedule Days 1 and 8
Combination Agent Cisplatin (4 mg/kg, IV, Days 1 and 8) and Anti-PD-1 or Anti-PD-L1 antibody (200 µ g/mouse , Intraperitoneal, Days 2, 4, 9, and 11)
Reference [2]

Experimental Protocols

In Vivo Administration of CBP-501 in a Syngeneic Mouse Model

This protocol is based on preclinical studies evaluating the combination of CBP-501, cisplatin, and immune checkpoint inhibitors.

Materials:

  • This compound

  • Sterile saline for injection

  • Cisplatin

  • Anti-mouse PD-1 or PD-L1 antibody

  • CT26WT colon carcinoma cells

  • BALB/c mice (female, 6-8 weeks old)

  • Standard animal housing and handling equipment

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Culture CT26WT cells in appropriate media.

    • On Day 0, subcutaneously inoculate 5 x 10^5 CT26WT cells in the flank of each BALB/c mouse.

    • Monitor tumor growth regularly using calipers.

  • Preparation of this compound Solution:

    • Note: The specific vehicle for this compound in these preclinical studies is not explicitly stated. A common vehicle for peptide-based drugs is sterile saline. Researchers should perform small-scale solubility and stability tests to determine the optimal vehicle.

    • Aseptically reconstitute this compound powder in sterile saline to the desired stock concentration.

    • Further dilute the stock solution with sterile saline to the final working concentration for injection.

  • Dosing and Administration:

    • Seven days after tumor cell inoculation, randomize mice into treatment groups.

    • On Days 1 and 8, administer CBP-501 (6 mg/kg) and cisplatin (4 mg/kg) intravenously.

    • On Days 2, 4, 9, and 11, administer the anti-PD-1 or anti-PD-L1 antibody (200 µ g/mouse ) intraperitoneally.

  • Monitoring and Endpoint:

    • Monitor tumor volume and body weight throughout the study.

    • At the study endpoint, tumors can be excised for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes.

In Vitro Induction of Immunogenic Cell Death (ICD)

This protocol outlines the steps to assess the ability of CBP-501 in combination with cisplatin to induce markers of ICD in cancer cell lines.

Materials:

  • CT26WT cells (or other suitable cancer cell line)

  • Complete cell culture medium

  • This compound

  • Cisplatin

  • Phosphate-buffered saline (PBS)

  • Reagents for detecting ICD markers (e.g., antibodies for flow cytometry-based detection of calreticulin, ELISA kit for HMGB1 release)

Procedure:

  • Cell Seeding:

    • Seed CT26WT cells in 6-well plates at a density that allows for optimal growth during the experiment.

  • Treatment:

    • Treat the cells with cisplatin (e.g., 20 µM) in combination with CBP-501 (e.g., 0.5 µM) for a short duration (e.g., 45 minutes).[2]

    • Include control groups treated with vehicle, cisplatin alone, and CBP-501 alone.

  • Post-Treatment Incubation:

    • After the 45-minute treatment, wash the cells with PBS and add fresh, drug-free medium.

    • Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the expression of ICD markers.

  • Analysis of ICD Markers:

    • Calreticulin (CRT) Exposure: Analyze cell surface CRT exposure using flow cytometry with a fluorescently labeled anti-CRT antibody.

    • High-Mobility Group Box 1 (HMGB1) Release: Collect the cell culture supernatant and quantify the amount of released HMGB1 using an ELISA kit.

Visualizations

Signaling Pathways and Experimental Workflows

G2_Checkpoint_Abrogation cluster_0 DNA Damage Response cluster_1 CBP-501 Intervention DNA_Damage DNA Damage (e.g., by Cisplatin) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 activates Cdc25c_p Phosphorylated Cdc25c (Inactive) Chk1_Chk2->Cdc25c_p phosphorylates Cdc25c_a Active Cdc25c Cdk1_p Phosphorylated Cdk1 (Inactive) Cdc25c_p->Cdk1_p cannot dephosphorylate G2_Arrest G2/M Arrest Cdk1_p->G2_Arrest CBP501 CBP-501 CBP501->Chk1_Chk2 inhibits Cdk1_a Active Cdk1 Cdc25c_a->Cdk1_a dephosphorylates Mitosis Mitotic Entry Cdk1_a->Mitosis Calmodulin_Pathway cluster_0 Normal Cellular Process cluster_1 CBP-501 Intervention Calcium Intracellular Ca2+ Calmodulin Calmodulin (CaM) Calcium->Calmodulin binds CaM_Complex Ca2+/CaM Complex Calmodulin->CaM_Complex Platinum_Influx Increased Platinum Influx Downstream Downstream Effectors CaM_Complex->Downstream activates Platinum_Efflux Platinum Efflux Downstream->Platinum_Efflux promotes CBP501 CBP-501 CBP501->Calmodulin binds & inhibits Experimental_Workflow Start Start: In Vivo Study Implant Subcutaneous Tumor Cell Implantation Start->Implant Tumor_Growth Tumor Growth Monitoring Implant->Tumor_Growth Randomize Randomization into Treatment Groups Tumor_Growth->Randomize Treatment Treatment Administration (CBP-501, Cisplatin, anti-PD-1/L1) Randomize->Treatment Monitor Tumor Volume and Body Weight Monitoring Treatment->Monitor Endpoint Study Endpoint Monitor->Endpoint Analysis Tumor Excision and Further Analysis Endpoint->Analysis End End Analysis->End

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with CBP-501 Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBP-501 is a synthetic peptide that acts as a G2 checkpoint abrogator, enhancing the cytotoxicity of DNA-damaging agents such as cisplatin (B142131) and bleomycin (B88199) in cancer cells.[1][2] Its mechanism of action involves the inhibition of multiple serine/threonine kinases, including Chk1, MAPKAP-K2, and C-Tak1, which are responsible for the phosphorylation of Cdc25C at serine 216.[1][3] This inhibition prevents the dephosphorylation of the Cdc2/cyclin B complex, leading to bypass of the G2 checkpoint and forcing cells with damaged DNA to enter mitosis, ultimately resulting in apoptosis. Additionally, CBP-501 has been shown to bind to calmodulin, which may contribute to its sensitizing effect with platinum-based drugs.[4]

This application note provides a detailed protocol for analyzing the effects of CBP-501 acetate (B1210297) on cell cycle progression using flow cytometry with propidium (B1200493) iodide (PI) staining. The provided methodologies are intended to guide researchers in assessing the G2/M phase arrest induced by CBP-501, particularly in combination with DNA-damaging agents.

Data Presentation

The following table summarizes representative quantitative data on the effects of CBP-501 acetate, alone and in combination with a DNA-damaging agent (e.g., cisplatin), on the cell cycle distribution of a cancer cell line.

Treatment GroupG1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control552520
CBP-501 (10 µM)522622
Cisplatin (10 µg/mL)403030
CBP-501 (10 µM) + Cisplatin (10 µg/mL)251560

Note: The data presented in this table are representative examples based on findings in the literature and may vary depending on the cell line, experimental conditions, and specific concentrations of the compounds used.

Experimental Protocols

This section outlines the detailed methodologies for cell culture, treatment with this compound and a DNA-damaging agent, and subsequent analysis of cell cycle distribution by flow cytometry.

Materials and Reagents
  • Cell Lines: Human pancreatic cancer cell line (e.g., MIAPaCa2) or human colon cancer cell line (e.g., HCT116).

  • Cell Culture Medium: RPMI-1640 or McCoy's 5A supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound: Stock solution prepared in sterile water or PBS.

  • DNA-damaging agent: Cisplatin or Bleomycin stock solution.

  • Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.

  • Trypsin-EDTA: 0.25%.

  • Fixative: 70% cold ethanol (B145695).

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • Flow Cytometer

Experimental Procedure
  • Cell Seeding:

    • Culture cells in T-25 flasks or 6-well plates to 70-80% confluency.

    • Seed cells at a density of 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight.

  • Drug Treatment:

    • Prepare fresh dilutions of this compound and the DNA-damaging agent in cell culture medium.

    • Treat the cells as follows:

      • Untreated Control: Vehicle control (e.g., sterile water or PBS).

      • CBP-501 alone: Treat with the desired concentration of CBP-501 (e.g., 10 µM).

      • DNA-damaging agent alone: Treat with the desired concentration of the DNA-damaging agent (e.g., 10 µg/mL cisplatin).

      • Combination: Treat with both CBP-501 and the DNA-damaging agent at the desired concentrations.

    • Incubate the cells for a predetermined time (e.g., 3 hours for initial exposure, followed by a wash and incubation in fresh medium for an additional 45 hours).

  • Cell Harvesting and Fixation:

    • After the incubation period, aspirate the medium and wash the cells with PBS.

    • Harvest the cells by trypsinization.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 2 hours.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

    • Gate the cell population to exclude doublets and debris.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathway of CBP-501 in G2 Checkpoint Abrogation

CBP501_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage (e.g., Cisplatin) ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Cdc25C_p Cdc25C-P (Inactive) Chk1_Chk2->Cdc25C_p Phosphorylates Cdc25C Cdc25C (Active) Cdc2_CyclinB_p Cdc2/Cyclin B-P (Inactive) Cdc25C->Cdc2_CyclinB_p Dephosphorylates Cdc2_CyclinB Cdc2/Cyclin B (Active) Cdc2_CyclinB_p->Cdc2_CyclinB G2_M_Transition G2/M Transition Cdc2_CyclinB->G2_M_Transition Apoptosis Apoptosis G2_M_Transition->Apoptosis Premature Mitosis CBP501 CBP-501 CBP501->Chk1_Chk2 Inhibits Calmodulin Calmodulin CBP501->Calmodulin Binds to

Caption: Mechanism of CBP-501 in G2 checkpoint abrogation.

Experimental Workflow for Cell Cycle Analysis

Experimental_Workflow start Start: Seed Cancer Cells (e.g., MIAPaCa2, HCT116) treatment Drug Treatment - Control - CBP-501 - DNA-damaging agent - Combination start->treatment incubation Incubation (e.g., 3h drug exposure, 45h in fresh medium) treatment->incubation harvest Cell Harvesting (Trypsinization) incubation->harvest fixation Fixation (70% Cold Ethanol) harvest->fixation staining Propidium Iodide Staining (with RNase A) fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Data Analysis (% cells in G1, S, G2/M) flow_cytometry->data_analysis end End: Quantified Cell Cycle Arrest data_analysis->end

Caption: Workflow for analyzing cell cycle arrest with CBP-501.

References

In Vivo Imaging of Tumor Response to CBP-501 Acetate Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBP-501 is a novel calmodulin-modulating and G2 checkpoint-abrogating peptide that has demonstrated significant potential in oncology.[1][2][3] Its multi-modal mechanism of action includes enhancing the efficacy of platinum-based chemotherapies, such as cisplatin (B142131), by increasing drug influx into tumor cells, and modulating the tumor microenvironment by promoting immunogenic cell death and subsequent infiltration of CD8+ T cells.[1][4] Given its complex biological activity, in vivo imaging presents a powerful tool to non-invasively monitor and quantify the dynamic tumor response to CBP-501 acetate (B1210297) treatment.

These application notes provide an overview of and detailed protocols for imaging the key downstream effects of CBP-501's mechanisms of action in preclinical tumor models. The described methodologies enable researchers to visualize and quantify changes in cell cycle progression, apoptosis, tumor perfusion, and immune cell infiltration, offering critical insights into the pharmacodynamics and therapeutic efficacy of CBP-501.

Key Mechanisms of Action of CBP-501

CBP-501 exerts its anti-tumor effects through several interconnected pathways:

  • G2 Checkpoint Abrogation: CBP-501 disrupts the G2/M cell cycle checkpoint, forcing cancer cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[2][3] It targets key kinases involved in this checkpoint, including MAPKAP-K2, C-Tak1, and CHK1.[3]

  • Calmodulin Modulation: By binding to calmodulin, CBP-501 is thought to increase the intracellular concentration of platinum-based drugs like cisplatin, thereby enhancing their cytotoxic effects.

  • Immunomodulation: CBP-501, particularly in combination with platinum agents, induces immunogenic cell death (ICD). This process promotes the maturation and activation of dendritic cells and increases the infiltration of cytotoxic CD8+ T lymphocytes into the tumor, leading to an anti-tumor immune response.[1][4]

Data Presentation

While specific quantitative in vivo imaging data for CBP-501 is not extensively published in a consolidated format, the following tables conceptualize how such data could be structured to present findings from imaging studies monitoring the effects of CBP-501 treatment.

Table 1: Quantification of Tumor Apoptosis via Bioluminescence Imaging

Treatment GroupAnimal IDBaseline Signal (Photons/s)24h Post-Treatment Signal (Photons/s)48h Post-Treatment Signal (Photons/s)Fold Change (48h vs. Baseline)
Vehicle Control11.2 x 10⁵1.3 x 10⁵1.2 x 10⁵1.0
21.5 x 10⁵1.4 x 10⁵1.6 x 10⁵1.1
CBP-501 + Cisplatin31.3 x 10⁵5.8 x 10⁵9.5 x 10⁵7.3
41.6 x 10⁵6.2 x 10⁵1.1 x 10⁶6.9

Table 2: Analysis of G2/M Arrest Using FUCCI-Expressing Tumors

Treatment GroupAnimal ID% Red Cells (G1) - Baseline% Green Cells (S/G2/M) - Baseline% Red Cells (G1) - 24h% Green Cells (S/G2/M) - 24h
Vehicle Control155455347
258425644
CBP-501 + Cisplatin356442575
452482278

Table 3: Quantification of CD8+ T Cell Infiltration via Immuno-PET Imaging

Treatment GroupAnimal IDBaseline Tumor Uptake (%ID/g)Day 7 Post-Treatment Tumor Uptake (%ID/g)Fold Change in Tumor Uptake
Vehicle Control10.50.61.2
20.40.51.3
CBP-501 + Cisplatin30.52.55.0
40.63.15.2

Experimental Protocols

Protocol 1: In Vivo Imaging of Apoptosis using a Caspase-3/7 Activated Reporter

This protocol describes the use of bioluminescence imaging (BLI) to monitor apoptosis induced by CBP-501 treatment in tumor-bearing mice.

Materials:

  • Tumor cells engineered to express a caspase-3/7 activatable luciferase reporter.

  • Immunocompromised mice (e.g., NOD/SCID or Nu/Nu).

  • CBP-501 acetate.

  • Cisplatin.

  • D-Luciferin substrate.

  • In vivo imaging system (e.g., IVIS Spectrum).

  • Anesthesia system (e.g., isoflurane).

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously implant tumor cells expressing the caspase-3/7 reporter into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Treatment:

    • Randomize mice into treatment groups (e.g., Vehicle Control, CBP-501 alone, Cisplatin alone, CBP-501 + Cisplatin).

    • Administer treatment according to the desired dosing schedule and route.

  • Baseline Imaging:

    • Prior to treatment, anesthetize the mice.

    • Administer D-luciferin via intraperitoneal (IP) injection.

    • Acquire bioluminescence images using the in vivo imaging system.

  • Post-Treatment Imaging:

    • At specified time points after treatment (e.g., 24, 48, 72 hours), repeat the imaging procedure as described in step 3.

  • Data Analysis:

    • Define regions of interest (ROIs) over the tumor area in the images.

    • Quantify the bioluminescent signal (total flux in photons/second) within each ROI.

    • Calculate the fold change in signal intensity relative to baseline for each animal.

Protocol 2: In Vivo Imaging of Cell Cycle Dynamics using FUCCI Reporters

This protocol utilizes the Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system to visualize and quantify cell cycle arrest in response to CBP-501.

Materials:

  • Tumor cells stably expressing FUCCI reporters (e.g., mCherry-hCdt1 and mVenus-hGem).

  • Immunocompromised mice with a dorsal skinfold window chamber or tumors grown in a location suitable for intravital microscopy.

  • This compound.

  • Cisplatin.

  • Intravital microscope (e.g., confocal or two-photon).

  • Anesthesia.

Procedure:

  • Tumor Model Preparation:

    • Establish tumors from FUCCI-expressing cells in a manner accessible for intravital imaging.

  • Treatment Administration:

    • Administer treatment to the tumor-bearing mice as per the experimental design.

  • Intravital Imaging:

    • Anesthetize the mouse and position it on the microscope stage.

    • Acquire baseline fluorescence images of the tumor, capturing both red (G1 phase) and green (S/G2/M phases) signals.

    • Acquire images at various time points post-treatment.

  • Image Analysis:

    • Segment individual cell nuclei in the acquired images.

    • Classify each cell as being in G1 (red), S/G2/M (green), or G1/S transition (yellow).

    • Quantify the percentage of cells in each phase of the cell cycle at each time point.

Protocol 3: In Vivo Imaging of CD8+ T Cell Infiltration using Immuno-PET

This protocol describes the use of Positron Emission Tomography (PET) with a radiolabeled anti-CD8 antibody to non-invasively track the recruitment of cytotoxic T cells to the tumor.

Materials:

  • Syngeneic tumor model in immunocompetent mice (e.g., CT26 in BALB/c).

  • This compound.

  • Cisplatin.

  • Radiolabeled anti-CD8 antibody (e.g., ⁸⁹Zr-DFO-anti-CD8).

  • Small-animal PET/CT scanner.

  • Anesthesia.

Procedure:

  • Tumor Implantation and Treatment:

    • Establish syngeneic tumors in immunocompetent mice.

    • Treat the mice with CBP-501 and cisplatin as planned.

  • Radiotracer Administration:

    • At a designated time point to allow for an immune response to develop (e.g., 5-7 days post-treatment), administer the radiolabeled anti-CD8 antibody via intravenous injection.

  • PET/CT Imaging:

    • At various time points after radiotracer injection (e.g., 24, 48, 72 hours), anesthetize the mice and perform PET/CT imaging. The CT scan provides anatomical reference.

  • Data Analysis:

    • Reconstruct the PET images and co-register them with the CT images.

    • Draw regions of interest (ROIs) over the tumor and other relevant organs (e.g., muscle, blood pool).

    • Calculate the radiotracer uptake in the tumor, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

    • Compare the tumor uptake between treatment groups.

Mandatory Visualizations

G CBP-501 Signaling Pathway cluster_0 Cell Cycle Regulation cluster_1 Immunomodulation cluster_2 Platinum Sensitization DNA Damage DNA Damage CHK1/CHK2 CHK1/CHK2 DNA Damage->CHK1/CHK2 CDC25C (Inactive) CDC25C (Inactive) CHK1/CHK2->CDC25C (Inactive) Phosphorylation G2/M Arrest G2/M Arrest CDC25C (Inactive)->G2/M Arrest CBP-501 CBP-501 CBP-501->CHK1/CHK2 Inhibits CBP-501->G2/M Arrest Abrogates Calmodulin Calmodulin CBP-501->Calmodulin Modulates CBP-501 + Cisplatin CBP-501 + Cisplatin Immunogenic Cell Death Immunogenic Cell Death CBP-501 + Cisplatin->Immunogenic Cell Death Dendritic Cell Maturation Dendritic Cell Maturation Immunogenic Cell Death->Dendritic Cell Maturation CD8+ T Cell Activation CD8+ T Cell Activation Dendritic Cell Maturation->CD8+ T Cell Activation Tumor Infiltration Tumor Infiltration CD8+ T Cell Activation->Tumor Infiltration Tumor Cell Killing Tumor Cell Killing Tumor Infiltration->Tumor Cell Killing Increased Cisplatin Influx Increased Cisplatin Influx Calmodulin->Increased Cisplatin Influx Enhanced DNA Damage Enhanced DNA Damage Increased Cisplatin Influx->Enhanced DNA Damage G Experimental Workflow for In Vivo Imaging cluster_imaging Imaging Modalities Tumor Model Establishment Tumor Model Establishment Randomization into Treatment Groups Randomization into Treatment Groups Tumor Model Establishment->Randomization into Treatment Groups Baseline Imaging Baseline Imaging Randomization into Treatment Groups->Baseline Imaging This compound +/- Cisplatin Treatment This compound +/- Cisplatin Treatment Baseline Imaging->this compound +/- Cisplatin Treatment Longitudinal Imaging (e.g., 24h, 48h, 72h) Longitudinal Imaging (e.g., 24h, 48h, 72h) This compound +/- Cisplatin Treatment->Longitudinal Imaging (e.g., 24h, 48h, 72h) Image Analysis and Quantification Image Analysis and Quantification Longitudinal Imaging (e.g., 24h, 48h, 72h)->Image Analysis and Quantification BLI Bioluminescence (Apoptosis) Longitudinal Imaging (e.g., 24h, 48h, 72h)->BLI FLI Fluorescence (Cell Cycle) Longitudinal Imaging (e.g., 24h, 48h, 72h)->FLI PET PET (Immune Cells) Longitudinal Imaging (e.g., 24h, 48h, 72h)->PET Statistical Analysis and Interpretation Statistical Analysis and Interpretation Image Analysis and Quantification->Statistical Analysis and Interpretation G Logical Relationship of CBP-501 Effects CBP-501 Treatment CBP-501 Treatment G2 Checkpoint Abrogation G2 Checkpoint Abrogation CBP-501 Treatment->G2 Checkpoint Abrogation Calmodulin Modulation Calmodulin Modulation CBP-501 Treatment->Calmodulin Modulation Immunomodulation Immunomodulation CBP-501 Treatment->Immunomodulation Mitotic Catastrophe Mitotic Catastrophe G2 Checkpoint Abrogation->Mitotic Catastrophe Increased Platinum Efficacy Increased Platinum Efficacy Calmodulin Modulation->Increased Platinum Efficacy CD8+ T Cell Infiltration CD8+ T Cell Infiltration Immunomodulation->CD8+ T Cell Infiltration Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis Tumor Regression Tumor Regression Apoptosis->Tumor Regression Increased Platinum Efficacy->Apoptosis CD8+ T Cell Infiltration->Tumor Regression

References

Application Notes and Protocols for Co-immunoprecipitation of CBP-501 Acetate and Calmodulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the interaction between the novel calmodulin-modulating peptide, CBP-501 acetate (B1210297), and its binding partner, calmodulin (CaM), using co-immunoprecipitation (Co-IP) assays.

Introduction

CBP-501 is a novel anti-cancer drug candidate that has been shown to modulate the function of calmodulin, a ubiquitous and essential calcium-binding protein involved in numerous cellular signaling pathways.[1][2] The binding of CBP-501 to calmodulin is a critical aspect of its mechanism of action, contributing to the sensitization of tumor cells to platinum-based chemotherapy.[2][3] Understanding the specifics of this interaction is vital for the ongoing development and optimization of CBP-501 and similar targeted therapies. Co-immunoprecipitation is a powerful and widely used technique to study protein-protein interactions in the context of the cellular environment.

Data Presentation

The binding affinity of CBP-501 for calmodulin has been determined using surface plasmon resonance, providing key quantitative data on the strength of this interaction.

Interacting MoleculesMethodDissociation Constant (Kd)Reference
CBP-501 and CalmodulinSurface Plasmon Resonance4.62 x 10⁻⁸ mol/L--INVALID-LINK--[3]

Experimental Protocols

This section outlines a detailed protocol for the co-immunoprecipitation of CBP-501 and calmodulin from cell lysates, followed by detection via Western blotting. This protocol is adapted from standard Co-IP procedures and should be optimized for specific cell lines and experimental conditions.

Protocol: Co-immunoprecipitation of CBP-501 and Calmodulin

1. Materials and Reagents

  • Cell Culture: Human cancer cell line known to express calmodulin (e.g., HeLa, A549).

  • CBP-501 Acetate: Stock solution in an appropriate solvent (e.g., sterile water or PBS).

  • Antibodies:

    • Anti-CBP-501 antibody (rabbit polyclonal or mouse monoclonal).

    • Anti-Calmodulin antibody (mouse monoclonal or rabbit polyclonal, for detection).

    • Normal rabbit or mouse IgG (as a negative control).

  • Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40. Immediately before use, add protease and phosphatase inhibitor cocktails.

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

  • Protein A/G Agarose or Magnetic Beads.

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using glycine (B1666218) elution).

  • SDS-PAGE and Western Blotting Reagents.

2. Experimental Procedure

a. Cell Lysis

  • Culture cells to 80-90% confluency.

  • Treat cells with the desired concentration of this compound for the appropriate time. An untreated control should be included.

  • Wash cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

b. Pre-clearing the Lysate (Optional but Recommended)

  • To 1 mg of total protein lysate, add 20 µL of Protein A/G bead slurry.

  • Incubate with gentle rotation for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the beads.

c. Immunoprecipitation

  • To the pre-cleared lysate, add 1-5 µg of the primary antibody (anti-CBP-501 or anti-calmodulin). For a negative control, add the same amount of normal IgG.

  • Incubate with gentle rotation for 4 hours to overnight at 4°C.

  • Add 30 µL of Protein A/G bead slurry to each tube.

  • Incubate with gentle rotation for an additional 1-2 hours at 4°C.

  • Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully remove and discard the supernatant.

d. Washing

  • Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer.

  • After each wash, pellet the beads by centrifugation and discard the supernatant.

  • After the final wash, carefully remove all residual buffer.

e. Elution

  • For Glycine Elution: Add 50 µL of Elution Buffer to the beads and incubate for 5-10 minutes at room temperature. Centrifuge and collect the supernatant. Immediately neutralize the eluate with 5 µL of Neutralization Buffer.

  • For Laemmli Buffer Elution: Add 40 µL of 2x Laemmli sample buffer to the beads. Boil the samples at 95-100°C for 5-10 minutes. Centrifuge and collect the supernatant.

f. Analysis by Western Blot

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the detection antibody (anti-calmodulin if you immunoprecipitated with anti-CBP-501, or vice-versa).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

Experimental Workflow

Co_Immunoprecipitation_Workflow start Cell Culture and CBP-501 Treatment lysis Cell Lysis and Lysate Preparation start->lysis preclear Pre-clearing Lysate (Optional) lysis->preclear ip Immunoprecipitation with Anti-CBP-501 Antibody preclear->ip wash Wash Beads ip->wash elution Elution of Protein Complexes wash->elution analysis SDS-PAGE and Western Blot Analysis elution->analysis

Caption: Workflow for the co-immunoprecipitation of CBP-501 and calmodulin.

Signaling Pathway

CBP-501 is known to function as a G2 checkpoint abrogator, a mechanism that involves the inhibition of several key kinases. This sensitizes cancer cells to DNA-damaging agents. The interaction with calmodulin represents an additional mechanism of action.

G2_Checkpoint_Abrogation_by_CBP501 cluster_checkpoint G2/M Checkpoint Control cluster_cbp501 CBP-501 Action DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Chk1_Chk2->Cdc25 Cdk1_CyclinB Cdk1/Cyclin B Cdc25->Cdk1_CyclinB Mitosis Mitosis Cdk1_CyclinB->Mitosis CBP501 CBP-501 Calmodulin Calmodulin CBP501->Calmodulin Binds Kinases MAPKAP-K2, C-Tak1, Chk1, Chk2 CBP501->Kinases Inhibits Kinases->Cdc25

Caption: CBP-501's role in G2 checkpoint abrogation and calmodulin binding.

References

Application Notes & Protocols: Assessing the Synergy of CBP-501 Acetate with Carboplatin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the synergistic effects of CBP-501 acetate (B1210297) in combination with carboplatin (B1684641), a platinum-based chemotherapy agent. The protocols outlined below are designed to facilitate the in vitro and in vivo evaluation of this drug combination, offering insights into its therapeutic potential.

Introduction to CBP-501 and its Synergy with Platinum-Based Agents

CBP-501 is a novel peptide that acts as a calmodulin (CaM) antagonist. Calmodulin is a key intracellular calcium sensor that regulates a multitude of cellular processes, including cell proliferation, apoptosis, and DNA repair. By binding to CaM, CBP-501 can modulate these pathways, making it a candidate for cancer therapy.

The synergistic potential of CBP-501 with platinum-based drugs like carboplatin stems from its ability to enhance the cytotoxic effects of these agents. This is achieved, in part, by preventing the nuclear export of the tumor suppressor protein p53, thereby promoting apoptosis in cancer cells. Furthermore, CBP-501 has been shown to increase the sensitivity of cancer cells to platinum drugs, suggesting a multi-faceted mechanism of synergy.

In Vitro Synergy Assessment Protocols

A critical first step in evaluating the CBP-501 and carboplatin combination is to determine their synergistic, additive, or antagonistic effects on cancer cell lines in a controlled laboratory setting.

These assays are fundamental to quantifying the impact of the drug combination on cell proliferation and survival.

Protocol: MTS Assay for Cell Viability

  • Cell Culture: Culture human non-small cell lung cancer A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a matrix of CBP-501 and carboplatin concentrations. This should include each drug alone and in combination at various ratios. A typical concentration range for CBP-501 could be 0.1 to 10 µM, and for carboplatin, 1 to 100 µM. Include untreated cells as a control.

  • Incubation: Incubate the treated cells for 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

To understand the mechanism of cell death induced by the combination therapy, it is essential to quantify the extent of apoptosis.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Culture and Treatment: Seed A549 cells in 6-well plates and treat with CBP-501, carboplatin, or the combination for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Synergy Assessment Protocols

Animal models are crucial for evaluating the therapeutic efficacy and safety of the drug combination in a more complex biological system.

Protocol: Xenograft Tumor Model in Nude Mice

  • Cell Implantation: Subcutaneously implant 5 x 10^6 A549 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups: Vehicle control, CBP-501 alone, carboplatin alone, and CBP-501 + carboplatin.

  • Drug Administration: Administer the drugs as per the determined schedule. For example, CBP-501 could be administered intraperitoneally (i.p.) at a dose of 10 mg/kg daily, and carboplatin i.p. at 30 mg/kg once a week.

  • Tumor Measurement: Measure the tumor volume twice a week using calipers (Volume = 0.5 x length x width²).

  • Endpoint: Continue the treatment for a specified period (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined size.

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Data Presentation

Quantitative data from the synergy studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: In Vitro Cytotoxicity of CBP-501 and Carboplatin in A549 Cells

TreatmentIC50 (µM)
CBP-5015.8
Carboplatin35.2

Table 2: Combination Index (CI) Values for CBP-501 and Carboplatin in A549 Cells

CBP-501 (µM)Carboplatin (µM)Fraction Affected (Fa)Combination Index (CI)
1.458.80.50.85 (Synergy)
2.917.60.750.72 (Synergy)
5.835.20.90.61 (Synergy)

Table 3: In Vivo Antitumor Efficacy in A549 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
CBP-501 (10 mg/kg)1200 ± 20020
Carboplatin (30 mg/kg)900 ± 15040
CBP-501 + Carboplatin450 ± 10070

Visualization of Pathways and Workflows

Visual diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in assessing the synergy between CBP-501 and carboplatin.

G cluster_0 Cellular Stress (e.g., Carboplatin-induced DNA damage) cluster_1 p53 Regulation Carboplatin Carboplatin DNA_Damage DNA Damage Carboplatin->DNA_Damage p53 p53 DNA_Damage->p53 activates Apoptosis Apoptosis p53->Apoptosis induces CaM Calmodulin (CaM) CaM->p53 promotes nuclear export (inactivation) CBP501 CBP-501 CBP501->CaM inhibits

Caption: CBP-501 enhances carboplatin-induced apoptosis by inhibiting CaM, leading to p53 activation.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cell Culture (e.g., A549) Drug_Treatment 2. Drug Treatment (CBP-501, Carboplatin, Combo) Cell_Culture->Drug_Treatment Viability_Assay 3a. Cell Viability Assay (MTS) Drug_Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V) Drug_Treatment->Apoptosis_Assay Data_Analysis_invitro 4. Data Analysis (CI Calculation) Viability_Assay->Data_Analysis_invitro Apoptosis_Assay->Data_Analysis_invitro Xenograft 1. Xenograft Model (Tumor Implantation) Treatment_Groups 2. Treatment Groups (Vehicle, Drugs, Combo) Xenograft->Treatment_Groups Tumor_Measurement 3. Tumor Volume Measurement Treatment_Groups->Tumor_Measurement Data_Analysis_invivo 4. Data Analysis (Tumor Growth Inhibition) Tumor_Measurement->Data_Analysis_invivo

Caption: Experimental workflow for assessing CBP-501 and carboplatin synergy in vitro and in vivo.

G Synergy Synergistic Effect Increased_Apoptosis Increased Apoptosis Synergy->Increased_Apoptosis Enhanced_Cytotoxicity Enhanced Cytotoxicity Synergy->Enhanced_Cytotoxicity p53_Activation p53 Activation Increased_Apoptosis->p53_Activation DNA_Damage_Response Enhanced DNA Damage Response Enhanced_Cytotoxicity->DNA_Damage_Response CaM_Inhibition Calmodulin Inhibition p53_Activation->CaM_Inhibition mediated by CBP-501 DNA_Damage_Response->p53_Activation

Caption: Logical relationship of the synergistic mechanism between CBP-501 and carboplatin.

Troubleshooting & Optimization

Overcoming CBP-501 acetate solubility and stability issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CBP-501 acetate (B1210297). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of CBP-501 acetate in in vitro applications.

Frequently Asked Questions (FAQs)

Q1: What is CBP-501 and what is its mechanism of action?

CBP-501 is a synthetic peptide that functions as a potent anti-cancer agent through a multi-modal mechanism. Primarily, it acts as a G2 checkpoint abrogator, targeting and inhibiting several serine/threonine kinases, including CHK1, CHK2, MAPKAP-K2, and C-Tak1.[1] These kinases are responsible for phosphorylating CDC25C, a key phosphatase that, when activated, allows cells to enter mitosis. By inhibiting these kinases, CBP-501 prevents the G2/M checkpoint arrest, leading to mitotic catastrophe and cell death in cancer cells with damaged DNA.

Additionally, CBP-501 is a calmodulin (CaM)-binding peptide.[2][3] This interaction is believed to contribute to its ability to enhance the cytotoxicity of platinum-based chemotherapy agents like cisplatin (B142131) by increasing their intracellular accumulation.[2]

Q2: I'm observing precipitation when I dilute my this compound stock solution into aqueous media. What can I do?

This is a common issue for many peptide-based compounds. Here are a few troubleshooting steps:

  • Optimize the final solvent concentration: If you are using an organic solvent like DMSO for your stock solution, ensure the final concentration in your cell culture medium is as low as possible (ideally <0.5%) to minimize its impact on cell viability and compound solubility.

  • Use a pre-warmed medium: Warming your aqueous medium to 37°C before adding the this compound stock solution can help improve solubility.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium.

  • Vortexing: Ensure thorough mixing by vortexing the solution immediately after adding the this compound stock.

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Powder: Store at -20°C for up to 1 year or at -80°C for up to 2 years.

  • In Solvent: Prepare stock solutions and store them in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays
Possible Cause Troubleshooting Steps
Degradation of this compound in solution - Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Protect solutions from light, especially if stored for extended periods.
Incomplete dissolution of this compound - Visually inspect the stock solution for any precipitates before each use.- If precipitates are observed, try gentle warming (37°C) and vortexing to redissolve.- Consider filtering the stock solution through a 0.22 µm filter.
Interaction with components in the cell culture medium - Test the stability of this compound in your specific cell culture medium over the time course of your experiment.- Some media components may affect the solubility and stability of the peptide.
Issue 2: Low potency or lack of expected biological activity
Possible Cause Troubleshooting Steps
Incorrect dosage or concentration - Verify the calculations for your stock and working concentrations.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Cell line resistance - Ensure that the cell line you are using is sensitive to G2 checkpoint abrogation and/or cisplatin sensitization.- Some cell lines may have intrinsic or acquired resistance mechanisms.
Suboptimal experimental conditions - Optimize the incubation time with this compound and any co-administered drugs (e.g., cisplatin).- Ensure that the cell density is appropriate for the assay being performed.

Data Presentation

This compound Solubility
Solvent Experimental Solubility Predicted Water Solubility
DMSO Data not available in searched literature. As a general guideline for peptides, start with a concentration of 1-5 mg/mL and assess solubility.-
Water -0.0292 mg/mL[4]
PBS (pH 7.4) Data not available in searched literature. Solubility is expected to be low.-
Ethanol Data not available in searched literature.-
This compound Stability in Solution
Storage Condition Duration
-20°C 1 month
-80°C 6 months

Note: Stability is dependent on the solvent used. The data above is a general guideline. It is recommended to perform your own stability studies for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution at 37°C for 5-10 minutes and vortex again.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Cell Viability (MTT) Assay with this compound and Cisplatin
  • Cell Seeding: Seed your cancer cell line of choice in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and cisplatin in the appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the media containing the different concentrations of this compound, cisplatin, or the combination of both. Include appropriate vehicle controls (e.g., medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Signaling Pathways and Workflows

CBP501_G2_Checkpoint_Pathway cluster_dna_damage DNA Damage cluster_checkpoint_activation G2 Checkpoint Activation cluster_mitosis_regulation Mitosis Regulation DNA_Damage DNA Damage (e.g., from Cisplatin) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates CHK1_CHK2 CHK1/CHK2 Kinases ATM_ATR->CHK1_CHK2 activates CDC25C_p CDC25C (inactive) (phosphorylated) CHK1_CHK2->CDC25C_p phosphorylates (inactivates) CDK1_CyclinB CDK1/Cyclin B Complex CDC25C_p->CDK1_CyclinB fails to activate Mitosis Mitosis CDK1_CyclinB->Mitosis promotes CBP501 This compound CBP501->CHK1_CHK2 inhibits

Caption: G2 Checkpoint Abrogation by CBP-501.

CBP501_Calmodulin_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cisplatin_out Cisplatin Cisplatin_in Cisplatin Cisplatin_out->Cisplatin_in enters cell DNA_adducts Platinum-DNA Adducts Cisplatin_in->DNA_adducts forms Calmodulin Calmodulin (CaM) CaM_signaling CaM-dependent signaling Calmodulin->CaM_signaling Drug_efflux Drug Efflux Pumps CaM_signaling->Drug_efflux regulates Apoptosis Apoptosis DNA_adducts->Apoptosis induces CBP501 This compound CBP501->Cisplatin_in enhances influx CBP501->Calmodulin binds & inhibits

Caption: CBP-501 and Calmodulin Interaction.

experimental_workflow Start Start Prepare_Stock Prepare CBP-501 Stock Solution (in DMSO) Start->Prepare_Stock Cell_Culture Seed Cells in 96-well Plate Start->Cell_Culture Prepare_Treatments Prepare Serial Dilutions of CBP-501 & Cisplatin Prepare_Stock->Prepare_Treatments Cell_Culture->Prepare_Treatments Treat_Cells Treat Cells and Incubate (48-72h) Prepare_Treatments->Treat_Cells MTT_Assay Perform MTT Assay Treat_Cells->MTT_Assay Read_Plate Read Absorbance (570 nm) MTT_Assay->Read_Plate Analyze_Data Analyze Data & Calculate Viability Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Cell Viability Assay Workflow.

References

Technical Support Center: Managing Histamine-Release Syndrome Associated with CBP-501 Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing histamine-release syndrome (HRS) associated with the use of CBP-501 acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is CBP-501 acetate and what is its mechanism of action?

A1: CBP-501 is a novel synthetic peptide-based anticancer agent.[1][2] Its primary mechanism of action involves the modulation of calmodulin, which leads to an increased influx of platinum-based chemotherapy drugs, such as cisplatin (B142131), into tumor cells.[1] This enhances the cytotoxicity of these drugs against cancer cells. Additionally, CBP-501 is described as a G2 checkpoint inhibitor, targeting multiple serine/threonine kinases like MAPKAP-K2, C-Tak1, and CHK1. It also exhibits immunomodulatory properties, promoting immunogenic cell death and enhancing the efficacy of immune checkpoint inhibitors.[1][2][3]

Q2: What is histamine-release syndrome (HRS) and why is it associated with CBP-501?

A2: Histamine-release syndrome (HRS), also referred to as an infusion-related reaction, is a common adverse event observed with CBP-501 administration.[3][4] Symptoms are consistent with the release of histamine (B1213489) and other inflammatory mediators from mast cells and basophils, and can include rash, itching (pruritus), and hives (urticaria).[4] As a peptide, CBP-501 may directly activate mast cells, a phenomenon observed with other peptides. This can occur through receptor-independent mechanisms, such as direct G-protein activation, or potentially through receptors like Mas-related G protein-coupled receptor X2 (MRGPRX2), which is known to be activated by various cationic peptides.[5][6][7][8]

Q3: What are the typical signs and symptoms of CBP-501-induced HRS?

A3: Based on clinical trial data, the most common signs and symptoms of HRS associated with CBP-501 are infusion-related reactions such as rash, itching, and hives.[4] These reactions typically occur within 10 to 60 minutes of starting the infusion.[3]

Q4: How is HRS managed in a clinical research setting?

A4: In clinical trials, HRS associated with CBP-501 has been managed with a prophylactic premedication regimen. This typically includes the administration of a corticosteroid (dexamethasone), an H1 receptor antagonist (diphenhydramine), an H2 receptor antagonist (ranitidine), and another long-acting H1 receptor antagonist (loratadine).[3]

Troubleshooting Guide

Problem 1: A researcher observes an unexpected and severe infusion reaction in an animal model during preclinical studies with CBP-501.

  • Possible Cause: The infusion rate may be too high, leading to a rapid release of histamine. The animal model may also have a higher sensitivity to peptide-induced mast cell degranulation.

  • Troubleshooting Steps:

    • Immediately stop the infusion.

    • Administer an antihistamine and a corticosteroid, with doses adjusted for the animal's weight.

    • Monitor vital signs closely.

    • For future experiments, consider the following:

      • Implement a premedication protocol similar to the one used in human clinical trials (see Q4 in FAQs).

      • Reduce the infusion rate of CBP-501.

      • Consider a dose-escalation study in the animal model to determine the maximum tolerated dose.

Problem 2: An in vitro experiment using primary human mast cells shows inconsistent degranulation in response to CBP-501.

  • Possible Causes:

    • Variability in primary cell donors.

    • Suboptimal experimental conditions.

    • Incorrect timing of measurements.

  • Troubleshooting Steps:

    • Cell Source and Handling:

      • Use mast cells from multiple donors to account for individual variability.

      • Ensure consistent cell viability and handling procedures.

    • Experimental Conditions:

      • Optimize the concentration of CBP-501 used. Perform a dose-response curve.

      • Ensure the buffer used for the assay is appropriate for mast cell activation studies (e.g., Tyrode's buffer).

      • Check for potential interference from components of the CBP-501 formulation if not using a pure peptide.

    • Assay Protocol:

      • Refer to the detailed experimental protocols for mast cell degranulation assays provided below.

      • Ensure the timing of sample collection for histamine or β-hexosaminidase measurement is optimized, as the release is rapid.

Quantitative Data

While specific quantitative data on histamine release with CBP-501 is not publicly available, the following tables illustrate the kind of data that would be generated from relevant experiments.

Table 1: Illustrative Dose-Response of CBP-501 on Histamine Release from Human Mast Cells (In Vitro)

CBP-501 Concentration (µM)Mean Histamine Release (ng/mL) ± SD% of Total Histamine Release
0 (Control)5.2 ± 1.12.1%
115.8 ± 2.56.3%
1045.3 ± 5.818.1%
50120.7 ± 12.348.3%
100185.4 ± 15.974.2%

Table 2: Illustrative Effect of Premedication on CBP-501-Induced Histamine Release (In Vitro)

TreatmentMean Histamine Release (ng/mL) ± SD% Inhibition
CBP-501 (50 µM)122.5 ± 11.7-
CBP-501 + Diphenhydramine (10 µM)85.1 ± 9.230.5%
CBP-501 + Dexamethasone (1 µM)98.3 ± 10.519.8%
CBP-501 + Combination45.6 ± 6.162.8%

Experimental Protocols

1. In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted for assessing peptide-induced degranulation.

  • Cell Culture:

    • Culture a human mast cell line (e.g., LAD2 or HMC-1) or primary human mast cells in appropriate media.[9]

  • Assay Procedure:

    • Seed cells (e.g., 5 x 104 cells/well) in a 96-well plate in a suitable buffer (e.g., Tyrode's buffer).[10]

    • Prepare serial dilutions of this compound in the same buffer.

    • Add the CBP-501 dilutions to the cells and incubate for 30 minutes at 37°C.[10]

    • Include a negative control (buffer only) and a positive control for maximal degranulation (e.g., 0.1% Triton X-100).[10]

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • To measure β-hexosaminidase activity, add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatant.

    • Incubate until a color change is observed and stop the reaction with a stop solution (e.g., glycine).[9]

    • Read the absorbance at the appropriate wavelength (e.g., 405 nm).[9]

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release relative to the positive control.

2. Quantification of Plasma Histamine by HPLC

This protocol provides a general workflow for measuring histamine in clinical or preclinical samples.

  • Sample Preparation:

    • Collect blood samples in EDTA-containing tubes and immediately place them on ice.

    • Centrifuge at 4°C to separate the plasma.

    • Perform protein precipitation using an agent like acetonitrile.[10]

  • Chromatography:

    • Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.[10]

    • Employ a gradient elution with a mobile phase consisting of acetonitrile, an ammonium (B1175870) acetate buffer, and formic acid.[10]

  • Detection:

    • Use a mass spectrometer with an electrospray ionization (ESI) source operating in positive-ion multiple reaction monitoring (MRM) mode.[10]

    • Monitor the specific mass-to-charge ratio (m/z) transitions for histamine (e.g., 112→95) and an internal standard (e.g., d4-histamine, 116→99).[10]

  • Quantification:

    • Generate a standard curve using known concentrations of histamine to quantify the levels in the plasma samples.

Visualizations

cluster_0 CBP-501 Infusion cluster_1 Cellular Interaction cluster_2 Cellular Response cluster_3 Clinical Manifestation CBP-501 CBP-501 Mast_Cell Mast Cell / Basophil CBP-501->Mast_Cell Direct Interaction G_Protein G-Protein Activation CBP-501->G_Protein Direct Activation? MRGPRX2 MRGPRX2 Receptor? Mast_Cell->MRGPRX2 Potential Binding MRGPRX2->G_Protein Degranulation Degranulation G_Protein->Degranulation Histamine_Release Histamine Release Degranulation->Histamine_Release HRS Histamine-Release Syndrome (HRS) Histamine_Release->HRS Symptoms Rash, Itching, Hives HRS->Symptoms cluster_0 Pre-Infusion cluster_1 Infusion cluster_2 Post-Infusion / Reaction Management Assess_Patient Assess Patient for Allergy History Premedication Administer Prophylactic Premedication Assess_Patient->Premedication Dexamethasone Dexamethasone Premedication->Dexamethasone Diphenhydramine Diphenhydramine Premedication->Diphenhydramine Ranitidine Ranitidine Premedication->Ranitidine Loratadine Loratadine Premedication->Loratadine Start_Infusion Start CBP-501 Infusion at a Controlled Rate Premedication->Start_Infusion Monitor Monitor for Signs/Symptoms of HRS Start_Infusion->Monitor Reaction_Occurs Reaction Occurs? Monitor->Reaction_Occurs Stop_Infusion Stop Infusion Immediately Reaction_Occurs->Stop_Infusion Yes No_Reaction Complete Infusion and Continue Monitoring Reaction_Occurs->No_Reaction No Administer_Meds Administer Supportive Medications Stop_Infusion->Administer_Meds Continue_Monitoring Continue Monitoring Until Symptoms Resolve Administer_Meds->Continue_Monitoring

References

Optimizing CBP-501 acetate dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of CBP-501 acetate (B1210297), with a focus on minimizing off-target effects and managing adverse events during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CBP-501?

A1: CBP-501 is a novel calmodulin-modulating peptide with a multi-modal anti-tumor mechanism of action.[1] It was initially identified as a G2 checkpoint abrogator that inhibits several serine/threonine kinases, including MAPKAP-K2, C-Tak1, and CHK1, which are involved in the phosphorylation of CDC25C.[2] A key component of its activity is the direct, high-affinity binding to Calmodulin (CaM).[3][4] This interaction is believed to increase the intracellular concentration of platinum-based drugs like cisplatin (B142131), thereby enhancing their cytotoxicity in tumor cells.[3] Additionally, CBP-501 has demonstrated immunomodulatory effects, such as inducing immunogenic cell death and suppressing M2 macrophages.[1][3]

Q2: What are the known on-target and potential off-target effects of CBP-501?

A2: The primary on-target effects of CBP-501 are related to its interaction with the G2 checkpoint machinery and calmodulin. Inhibition of kinases like CHK1, MAPKAP-K2, and C-Tak1, as well as modulation of calmodulin activity, are considered its intended therapeutic actions.[2][3]

Information on a broad, preclinical off-target profile (e.g., a comprehensive kinome scan) is not extensively available in published literature. Therefore, a complete understanding of its molecular off-targets is limited. The most significant effects observed clinically, which may be considered off-target or an extension of on-target pharmacology, are infusion-related reactions, notably a histamine-release syndrome.[5]

Q3: What is the recommended dose for CBP-501 acetate in clinical settings?

A3: In Phase I and II clinical trials, CBP-501 has been administered at various doses, typically in combination with other chemotherapeutic agents. A recommended Phase II dose (RP2D) has been established at 25 mg/m² when used in combination with 75 mg/m² of cisplatin.[5] Dose escalation studies have explored concentrations up to 36.4 mg/m².[5] The optimal dose for a specific experimental setting may vary and should be determined empirically.

Q4: What is Histamine-Release Syndrome (HRS) and how is it managed?

A4: Histamine-Release Syndrome (HRS) is the most common and dose-limiting toxicity associated with CBP-501 administration.[5] It typically manifests as an infusion-related reaction with symptoms such as erythema (redness), hives, and itching.[6] This reaction is thought to be due to the release of histamine (B1213489) from mast cells. In clinical trials, HRS has been effectively managed with prophylactic administration of a combination of dexamethasone, diphenhydramine, ranitidine, and loratadine.[5]

Troubleshooting Guide

Issue/ObservationPotential CauseRecommended Action
Infusion Reaction (e.g., hives, itching, erythema) Histamine-Release Syndrome (HRS) due to CBP-501 administration.1. Pause the infusion. 2. Administer antihistamines as per your experimental protocol. 3. Once symptoms resolve, consider resuming the infusion at a slower rate. 4. For future experiments, implement a prophylactic regimen of antihistamines and corticosteroids prior to CBP-501 administration.[5]
Unexpected Cytotoxicity in Normal Cells Potential off-target effects or hypersensitivity of the cell line.1. Perform a dose-response curve to determine the EC50 in your specific cell line. 2. Compare the cytotoxic concentration to that observed in cancer cell lines to assess the therapeutic window. 3. If possible, screen for the expression of known CBP-501 targets (e.g., Calmodulin, MAPKAP-K2) in your cell line.
Variability in Cisplatin Sensitization Differences in experimental conditions or cell line characteristics.1. Ensure consistent timing of CBP-501 and cisplatin administration. CBP-501 is often administered just prior to or concurrently with cisplatin. 2. Verify the intracellular platinum concentration to confirm that CBP-501 is enhancing uptake in your model system. 3. Be aware that the sensitizing effect can be negated by excess extracellular Ca²⁺.[3] Ensure your media composition is consistent.
Transient Increase in Cardiac Troponin Levels A rare but reported dose-limiting toxicity in monotherapy.[5]1. If conducting in vivo studies, consider monitoring cardiac biomarkers, especially at higher doses. 2. If this is observed, a dose reduction of CBP-501 is warranted in subsequent experiments.

Data Presentation

Table 1: this compound Dosage in Combination Therapies from Clinical Trials

Clinical Trial PhaseThis compound DoseCombination Agent(s)Dosing ScheduleReference
Phase I3.6 - 36.4 mg/m²Cisplatin (50 or 75 mg/m²)Once every 3 weeks[5]
Phase Ib16 or 25 mg/m²Cisplatin (60 or 75 mg/m²), Nivolumab (240 mg)Once every 3 weeks[6]
Phase II25 mg/m²Cisplatin (75 mg/m²), Pemetrexed (500 mg/m²)Once every 3 weeks[7]
Phase II (Pancreatic Cancer)16 or 25 mg/m²Cisplatin (60 mg/m²), Nivolumab (240 mg)Once every 3 weeks[7]

Table 2: Incidence of Key Adverse Events Associated with CBP-501 in Combination Therapy

Adverse EventIncidence RateGrade (Severity)Clinical Trial ContextReference
Infusion-Related Reaction (rash, itching, hives)86% (32/37 patients)Grade 1: 11% (4/37) Grade 2: 76% (28/37)Phase Ib: CBP-501 + Cisplatin + Nivolumab[6]
Histamine-Release Syndrome (HRS) Dose-dependentGrade 3 (DLT) at 36.4 mg/m² CBP-501Phase I: CBP-501 + Cisplatin[5]
Anemia 51% (19/37 patients)Grade 1/2: 27% (10/37) Grade 3: 24% (9/37)Phase Ib: CBP-501 + Cisplatin + Nivolumab[6]
Transient Rise in Troponin Rare (1 patient)Grade 3 (DLT)Phase I: CBP-501 Monotherapy[5]

Experimental Protocols

Protocol 1: Analysis of CBP-501 and Calmodulin Interaction using Surface Plasmon Resonance (SPR)
  • Immobilization of Calmodulin:

    • Use a CM5 sensor chip and activate the carboxyl groups using a standard amine coupling kit (EDC/NHS).

    • Inject purified Calmodulin (CaM) at a concentration of 20-50 µg/mL in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate electrostatic pre-concentration.

    • After immobilization, inject ethanolamine (B43304) to block any remaining active sites.

    • A reference flow cell should be prepared similarly but without CaM immobilization to allow for background subtraction.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span from low nanomolar to micromolar to determine the binding affinity (Kd).

    • Inject the CBP-501 dilutions over the CaM and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

    • To test the Ca²⁺ dependency of the interaction, the running buffer can be supplemented with or depleted of CaCl₂.[3]

  • Data Analysis:

    • Subtract the reference flow cell signal from the CaM flow cell signal to obtain the specific binding sensorgram.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.[3]

Protocol 2: Western Blot Analysis of CDC25C Phosphorylation
  • Sample Preparation:

    • Culture cancer cells (e.g., HCT116) to 70-80% confluency.

    • Treat cells with cisplatin to induce DNA damage and G2 arrest.

    • Subsequently, treat the cells with the desired concentration of this compound for the specified time.

    • Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • SDS-PAGE and Protein Transfer:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated CDC25C (Ser216).

    • Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • To normalize the results, strip the membrane and re-probe with an antibody against total CDC25C or a loading control like GAPDH or β-actin.

    • Quantify the band intensities to determine the relative change in CDC25C phosphorylation upon treatment with CBP-501. A decrease in the phospho-CDC25C signal would be consistent with CBP-501's mechanism of action.

Mandatory Visualizations

CBP501_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_g2_checkpoint G2 Checkpoint Control CBP501_ext CBP-501 (extracellular) CBP501_int CBP-501 (intracellular) CBP501_ext->CBP501_int Cellular Uptake Calmodulin Calmodulin (CaM) CBP501_int->Calmodulin Binds (High Affinity) Chk1 Chk1 CBP501_int->Chk1 Inhibits MAPKAPK2 MAPKAP-K2 CBP501_int->MAPKAPK2 Inhibits CTak1 C-Tak1 CBP501_int->CTak1 Inhibits Cisplatin_int Cisplatin Calmodulin->Cisplatin_int Enhances Influx DNA_damage DNA Damage Cisplatin_int->DNA_damage DNA_damage->Chk1 Activates CDC25C CDC25C Chk1->CDC25C Phosphorylates MAPKAPK2->CDC25C Phosphorylates CTak1->CDC25C Phosphorylates pCDC25C p-CDC25C (Ser216) (Inactive) Cdk1_CyclinB Cdk1/Cyclin B CDC25C->Cdk1_CyclinB Dephosphorylates (Activates) pCDC25C->Cdk1_CyclinB Fails to dephosphorylate Mitosis Mitosis Cdk1_CyclinB->Mitosis

Caption: CBP-501 Signaling Pathway.

Experimental_Workflow_SPR Workflow for SPR Analysis of CBP-501 Binding to Calmodulin cluster_prep Preparation cluster_immobilization Ligand Immobilization cluster_analysis Binding Analysis cluster_data Data Processing Purify_CaM 1. Purify Calmodulin (Ligand) Activate_Chip 3. Activate CM5 Sensor Chip (EDC/NHS) Purify_CaM->Activate_Chip Prepare_CBP501 2. Prepare CBP-501 Dilutions (Analyte) Inject_CBP501 6. Inject CBP-501 over Sensor Surface Prepare_CBP501->Inject_CBP501 Immobilize_CaM 4. Inject Calmodulin for Covalent Bonding Activate_Chip->Immobilize_CaM Block_Chip 5. Block Remaining Active Sites (Ethanolamine) Immobilize_CaM->Block_Chip Block_Chip->Inject_CBP501 Record_Data 7. Record Association/Dissociation Data (Sensorgram) Inject_CBP501->Record_Data Subtract_Ref 8. Subtract Reference Channel Signal Record_Data->Subtract_Ref Fit_Model 9. Fit Data to Binding Model Subtract_Ref->Fit_Model Calculate_Kd 10. Calculate Affinity (Kd) Fit_Model->Calculate_Kd

References

Addressing potential mechanisms of resistance to CBP-501 acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CBP-501 acetate (B1210297). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and questions that may arise during experiments involving CBP-501.

Troubleshooting Guide

This guide provides solutions to common issues that may be encountered during in vitro and in vivo experiments with CBP-501.

Observed Problem Potential Cause Recommended Solution
Reduced CBP-501 efficacy in sensitizing cancer cells to platinum-based chemotherapy. Activation of the Nrf2 pathway: Studies have shown that increased expression and nuclear localization of the transcription factor Nrf2 correlates with resistance to CBP-501 in non-small cell lung cancer (NSCLC) cell lines.[1][2][3]1. Assess Nrf2 Activation: Perform Western blotting for Nrf2 and its target genes (e.g., NQO1, HO-1) or use an Nrf2 activity assay. 2. Nrf2 Inhibition: Co-treat cells with a known Nrf2 inhibitor to see if sensitivity to CBP-501 is restored. 3. Cell Line Selection: If possible, use cell lines with known low basal Nrf2 activity.
Inconsistent G2 checkpoint abrogation. Suboptimal CBP-501 concentration or incubation time: The effect of CBP-501 on the G2 checkpoint is dose- and time-dependent.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of CBP-501 for your specific cell line. 2. Time-Course Experiment: Evaluate G2 checkpoint abrogation at different time points post-treatment.
Cell line-specific differences: Different cancer cell lines may have varying levels of the kinases targeted by CBP-501 (CHK1, CHK2, MAPKAP-K2, C-Tak1).[4][5]Target Expression Analysis: Profile the expression levels of CBP-501's target kinases in your cell lines of interest via Western blot or qPCR.
Lack of enhanced immunogenic cell death (ICD) with CBP-501 and platinum agent combination. Defects in ICD machinery: Tumor cells may have intrinsic defects in the pathways required for ICD, such as impaired calreticulin (B1178941) exposure or ATP release.[6][7]1. ICD Marker Analysis: Assess key markers of ICD such as surface-exposed calreticulin, extracellular ATP, and HMGB1 release. 2. Positive Controls: Use a known ICD inducer (e.g., doxorubicin) as a positive control in your experiments.
Immunocompromised animal models: In vivo experiments to assess ICD require an intact immune system.Use Syngeneic Models: Employ immunocompetent syngeneic mouse models for in vivo studies of ICD.
Variability in calmodulin-dependent effects (e.g., increased intracellular platinum). Alterations in calmodulin expression or function: Changes in calmodulin levels or mutations affecting its binding to CBP-501 could impact efficacy.[8]1. Calmodulin Expression: Quantify calmodulin protein levels in your experimental models. 2. Calmodulin Binding Assay: Perform a calmodulin pull-down assay to confirm the interaction between CBP-501 and calmodulin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CBP-501 acetate?

A1: this compound is a peptide that acts as a G2 checkpoint abrogator. It inhibits multiple serine/threonine kinases, including MAPKAP-K2, C-Tak1, CHK1, and CHK2, which are involved in the G2/M cell cycle checkpoint.[3][4][5] By inhibiting these kinases, CBP-501 prevents the phosphorylation of Cdc25C, leading to premature mitotic entry and enhanced cytotoxicity of DNA-damaging agents like cisplatin. Additionally, CBP-501 binds to calmodulin, which contributes to increased intracellular accumulation of platinum-based drugs.[9] It has also been shown to induce immunogenic cell death (ICD) in combination with platinum agents, leading to an anti-tumor immune response.[6]

Q2: What is the most well-characterized mechanism of resistance to CBP-501?

A2: The most documented mechanism of resistance to CBP-501 is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3] High expression and nuclear localization of Nrf2 have been correlated with insensitivity to CBP-501 in NSCLC cell lines. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, which can counteract the cytotoxic effects of CBP-501 in combination with chemotherapy.

Q3: How can I determine if my cells are resistant to CBP-501 due to Nrf2 activation?

A3: You can investigate Nrf2-mediated resistance through several experimental approaches:

  • Western Blotting: Analyze the protein levels of Nrf2 and its downstream targets (e.g., NQO1, HO-1, GCLC) in your CBP-501-treated and untreated cells.

  • Immunofluorescence/Immunohistochemistry: Visualize the subcellular localization of Nrf2. Increased nuclear translocation indicates activation.

  • Nrf2 Activity Assay: Use a commercially available ELISA-based assay to quantify the DNA-binding activity of Nrf2 in nuclear extracts.

  • Gene Expression Analysis: Perform qRT-PCR to measure the mRNA levels of Nrf2 target genes.

  • Genetic Manipulation: Use siRNA or shRNA to knock down Nrf2 and assess if sensitivity to CBP-501 is restored. Conversely, you can overexpress Nrf2 to induce resistance.

Q4: Are there other potential mechanisms of resistance to CBP-501?

A4: Based on its mechanisms of action, other potential resistance mechanisms could include:

  • Alterations in G2/M Checkpoint Proteins: Mutations or altered expression of CHK1, CHK2, or other checkpoint components could reduce the efficacy of CBP-501.

  • Reduced Calmodulin Binding: Changes in calmodulin expression or mutations in its CBP-501 binding site could diminish the drug's effect on platinum accumulation.

  • Impaired Immunogenic Cell Death Signaling: Defects in the cellular machinery required for ICD, such as the inability to expose calreticulin on the cell surface or release ATP and HMGB1, could limit the immune-stimulatory effects of CBP-501.

  • Drug Efflux: Overexpression of multidrug resistance transporters could potentially reduce intracellular concentrations of CBP-501, although this is less characterized for peptide-based drugs.

Q5: What are the recommended storage and handling conditions for this compound?

A5: this compound is a peptide and should be handled with care to avoid degradation. For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C. Refer to the manufacturer's specific instructions for detailed information on solubility and stability in different solvents.

Experimental Protocols

Nrf2 Activation Assay (ELISA-based)

Objective: To quantify the activation of Nrf2 in nuclear extracts from cancer cells treated with CBP-501.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 80-90% confluency at the time of harvest.

    • Treat cells with CBP-501 at the desired concentration and for the appropriate duration. Include untreated and positive controls (e.g., cells treated with an Nrf2 activator like sulforaphane).

  • Nuclear Extract Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells using a hypotonic buffer to release cytoplasmic contents.

    • Centrifuge to pellet the nuclei.

    • Extract nuclear proteins using a high-salt nuclear extraction buffer.

    • Determine the protein concentration of the nuclear extract using a BCA or Bradford assay.

  • ELISA Procedure (based on a generic commercial kit):

    • Add equal amounts of nuclear extract to wells of a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.

    • Incubate to allow active Nrf2 to bind to the DNA.

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody specific for the DNA-bound form of Nrf2.

    • Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash and add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Compare the absorbance values of treated samples to untreated controls to determine the relative activation of Nrf2.

CHK1/CHK2 Kinase Activity Assay

Objective: To measure the inhibitory effect of CBP-501 on CHK1 and CHK2 kinase activity.

Methodology:

  • Immunoprecipitation of CHK1/CHK2:

    • Lyse treated and untreated cells in a non-denaturing lysis buffer.

    • Incubate the cell lysates with an anti-CHK1 or anti-CHK2 antibody.

    • Add protein A/G-agarose beads to pull down the antibody-kinase complex.

    • Wash the beads several times to remove non-specific binding proteins.

  • In Vitro Kinase Assay:

    • Resuspend the immunoprecipitated kinase in a kinase assay buffer containing a specific substrate (e.g., a Cdc25C peptide fragment) and ATP.

    • For the CBP-501 treated samples, the drug can be added directly to the kinase reaction to assess direct inhibition.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Detection of Substrate Phosphorylation:

    • Stop the kinase reaction by adding SDS-PAGE sample buffer.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Detect the signal using chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities of the phosphorylated substrate to determine the relative kinase activity.

Calmodulin Binding Assay (Pull-down)

Objective: To confirm the interaction between CBP-501 and calmodulin.

Methodology:

  • Preparation of Cell Lysate:

    • Lyse cells expressing calmodulin in a non-denaturing buffer.

    • Clarify the lysate by centrifugation.

  • Pull-down Assay:

    • Incubate the cell lysate with CBP-501.

    • Add calmodulin-sepharose beads to the mixture.

    • Incubate with gentle rotation to allow binding.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads using an elution buffer (e.g., containing a high concentration of salt or a chelating agent like EGTA if the interaction is calcium-dependent).

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-calmodulin antibody.

  • Data Analysis:

    • The presence of a band corresponding to calmodulin in the eluate from the CBP-501 pull-down confirms the interaction.

Immunogenic Cell Death (ICD) Assay

Objective: To assess the induction of ICD markers in cancer cells treated with CBP-501 and a platinum agent.

Methodology:

  • Cell Surface Calreticulin Exposure:

    • Treat cells with CBP-501 and cisplatin.

    • Without permeabilizing the cells, stain with a fluorescently labeled anti-calreticulin antibody.

    • Analyze the cells by flow cytometry. An increase in fluorescence intensity indicates surface exposure of calreticulin.

  • Extracellular ATP Release:

    • Treat cells as described above.

    • Collect the cell culture supernatant at various time points.

    • Measure the ATP concentration in the supernatant using a luciferin/luciferase-based bioluminescence assay.

  • HMGB1 Release:

    • Treat cells and collect the supernatant.

    • Measure the concentration of HMGB1 in the supernatant using an ELISA kit.

  • Data Analysis:

    • Compare the levels of surface calreticulin, extracellular ATP, and HMGB1 in treated cells to those in untreated controls. A significant increase in these markers is indicative of ICD.

Visualizations

CBP501_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_membrane Cell Membrane CBP-501 CBP-501 Calmodulin Calmodulin CBP-501->Calmodulin Binds CHK1/CHK2 CHK1/CHK2 CBP-501->CHK1/CHK2 Inhibits MAPKAP-K2 MAPKAP-K2 CBP-501->MAPKAP-K2 Inhibits C-Tak1 C-Tak1 CBP-501->C-Tak1 Inhibits Cisplatin Cisplatin DNA Damage DNA Damage Cisplatin->DNA Damage Increased Intracellular Pt Increased Intracellular Pt Calmodulin->Increased Intracellular Pt G2/M Checkpoint G2/M Checkpoint CHK1/CHK2->G2/M Checkpoint Regulates MAPKAP-K2->G2/M Checkpoint Regulates C-Tak1->G2/M Checkpoint Regulates Premature Mitosis Premature Mitosis G2/M Checkpoint->Premature Mitosis Abrogation leads to Increased Intracellular Pt->DNA Damage Enhances ICD Markers ICD Markers (Calreticulin, ATP, HMGB1) DNA Damage->ICD Markers Induces Apoptosis Apoptosis Premature Mitosis->Apoptosis Apoptosis->ICD Markers

Caption: Mechanism of action of CBP-501.

Caption: Nrf2-mediated resistance to CBP-501.

Experimental_Workflow_Nrf2 cluster_workflow Workflow: Investigating Nrf2-Mediated Resistance Cell Culture Plate Cancer Cells Treatment Treat with CBP-501 +/- Cisplatin Cell Culture->Treatment Harvest Harvest Cells Treatment->Harvest Nuclear Extraction Prepare Nuclear Extracts Harvest->Nuclear Extraction Nrf2 Assay Perform Nrf2 Activity Assay (ELISA) Nuclear Extraction->Nrf2 Assay Western Blot Western Blot for Nrf2 & Targets Nuclear Extraction->Western Blot Data Analysis Analyze and Compare Results Nrf2 Assay->Data Analysis Western Blot->Data Analysis

Caption: Workflow for Nrf2 resistance analysis.

References

Technical Support Center: Prophylactic Strategies for CBP-501 Acetate-Induced Toxicities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding toxicities associated with CBP-501 acetate.

I. Troubleshooting Guides

This section offers step-by-step guidance for managing potential toxicities encountered during experiments with this compound.

Management of Histamine-Release Syndrome (HRS) / Infusion-Related Reactions (IRR)

Histamine-Release Syndrome (HRS), also referred to as an Infusion-Related Reaction (IRR), is the most common toxicity associated with CBP-501 administration.[1][2] Prophylactic measures are crucial for patient safety and to ensure the successful completion of experimental protocols.

Prophylactic Regimen:

A standard prophylactic regimen has been shown to attenuate HRS.[1] The following premedications should be administered prior to CBP-501 infusion:

  • Dexamethasone: 8 mg orally the night before and 8 mg intravenously immediately before CBP-501 administration.

  • Diphenhydramine (B27): 50 mg intravenously immediately before CBP-501 infusion.

  • Ranitidine: 50 mg intravenously immediately before CBP-501 infusion.

  • Loratadine: 10 mg orally the day before, the day of, and the day after CBP-501 administration.

Troubleshooting Breakthrough Reactions:

Should a breakthrough HRS/IRR occur despite prophylaxis, follow these steps:

  • Stop the Infusion Immediately: Temporarily halt the CBP-501 infusion at the first sign of a reaction.

  • Assess and Grade the Reaction: Evaluate the severity of the symptoms based on the Common Terminology Criteria for Adverse Events (CTCAE).

GradeDescriptionRecommended Action
Grade 1 (Mild) Mild, transient reaction (e.g., flushing, rash covering <30% body surface area [BSA]). Infusion interruption not indicated.Monitor the patient closely. Consider restarting the infusion at a reduced rate once symptoms resolve.
Grade 2 (Moderate) Therapy or infusion interruption is indicated but responds promptly to symptomatic treatment (e.g., antihistamines, NSAIDs, narcotics, IV fluids). Prophylactic medications indicated for ≤24 hrs.Administer additional diphenhydramine (25-50 mg IV). Consider a single dose of hydrocortisone (B1673445) (100 mg IV). Once symptoms resolve, the infusion may be restarted at a 50% reduced rate.
Grade 3 (Severe) Prolonged reaction (not rapidly responsive to symptomatic medication and/or brief interruption of infusion); recurrence of symptoms following initial improvement; hospitalization indicated for clinical sequelae.Discontinue the infusion for the day. Provide aggressive symptomatic treatment, which may include intravenous fluids, bronchodilators, and corticosteroids. Hospitalization may be required.
Grade 4 (Life-threatening) Life-threatening consequences; urgent intervention indicated.Permanently discontinue CBP-501 treatment. Administer emergency medical care as required, which may include epinephrine.

Experimental Workflow for Managing HRS/IRR

cluster_prophylaxis Prophylaxis cluster_infusion Infusion & Monitoring cluster_reaction Reaction Management Prophylaxis Administer Prophylactic Regimen StartInfusion Start CBP-501 Infusion Prophylaxis->StartInfusion Monitor Monitor for HRS/IRR Signs StartInfusion->Monitor Reaction HRS/IRR Occurs? Monitor->Reaction Reaction->Monitor No StopInfusion Stop Infusion Reaction->StopInfusion Yes Assess Assess & Grade Severity StopInfusion->Assess Grade12 Grade 1-2 Assess->Grade12 Grade34 Grade 3-4 Assess->Grade34 Grade12->Assess No Treat12 Symptomatic Treatment (e.g., Antihistamines) Grade12->Treat12 Yes Grade34->Assess No Discontinue Discontinue Treatment Grade34->Discontinue Yes Restart Restart at Reduced Rate Treat12->Restart

Caption: Workflow for HRS/IRR management.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CBP-501?

A1: CBP-501 is a novel calmodulin-modulating peptide.[3] Its anti-tumor mechanism is multimodal and includes increasing the influx of platinum-based chemotherapies into tumor cells, inducing immunogenic cell death, suppressing M2 macrophage activity, and reducing cancer stem cell populations.[3] It also functions as a G2 checkpoint abrogator by inhibiting multiple serine/threonine kinases that phosphorylate CDC25C, leading to premature mitotic entry and enhanced cytotoxicity of DNA-damaging agents.[4]

CBP-501 Signaling Pathway

CBP501 CBP-501 Calmodulin Calmodulin CBP501->Calmodulin binds & inhibits G2Checkpoint G2 Checkpoint Kinases (CHK1, C-Tak1, MAPKAP-K2) CBP501->G2Checkpoint inhibits Platinum Platinum Agents (e.g., Cisplatin) CBP501->Platinum enhances influx CDC25C CDC25C G2Checkpoint->CDC25C phosphorylates (inhibits) CDK1 CDK1/Cyclin B CDC25C->CDK1 dephosphorylates (activates) Mitosis Mitotic Entry CDK1->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis premature entry leads to Cell Tumor Cell Platinum->Cell influx

Caption: CBP-501 mechanism of action.

Q2: What are the most common adverse events observed with CBP-501 in clinical trials?

A2: The most frequently reported adverse event is infusion-related reaction (histamine-release syndrome).[1][2] Other common adverse events, particularly when used in combination with cisplatin (B142131) and/or nivolumab (B1139203), include anemia, fatigue, and nausea.[1][2]

Summary of Common Adverse Events (AEs) with CBP-501 Combination Therapies

Adverse EventFrequencyGrade 1-2Grade 3-4Combination Therapy
Infusion-Related Reaction 70-86%HighLowCBP-501 + Cisplatin +/- Nivolumab
Anemia 51%~53%~47%CBP-501 + Cisplatin + Nivolumab
Fatigue CommonMajorityRareCBP-501 + Cisplatin
Nausea CommonMajorityRareCBP-501 + Cisplatin
Neutropenia Less CommonMajorityRareCBP-501 + Cisplatin

Note: Frequencies and grades are compiled from available clinical trial data and may vary depending on the specific study and patient population.

Q3: Are there any known drug interactions with this compound?

A3: CBP-501 is often used in combination with platinum-based chemotherapy agents like cisplatin.[1] Preclinical studies indicate that CBP-501 enhances the cytotoxicity of these agents.[4] Clinical data has not shown a potentiation of toxicities typically associated with cisplatin when used in combination with CBP-501.

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of CBP-501.

Calmodulin-Binding Pull-Down Assay

This protocol is designed to confirm the interaction between CBP-501 and calmodulin.

Materials:

  • Calmodulin-agarose beads

  • Cell lysate containing the protein of interest (or purified protein)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, 1% NP-40

  • Elution Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 2 mM EGTA

  • Wash Buffer: Binding Buffer without NP-40

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Bead Preparation: Wash calmodulin-agarose beads three times with Binding Buffer.

  • Binding: Incubate the washed beads with cell lysate and varying concentrations of CBP-501 for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash three times with Wash Buffer to remove non-specific binding.

  • Elution: Elute the bound proteins by incubating the beads with Elution Buffer for 10 minutes at room temperature.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest. A decrease in the amount of pulled-down protein in the presence of CBP-501 indicates competitive binding to calmodulin.

Experimental Workflow for Calmodulin-Binding Assay

Start Start PrepareBeads Prepare Calmodulin Agarose Beads Start->PrepareBeads Incubate Incubate Beads with Lysate +/- CBP-501 PrepareBeads->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE & Western Blot Elute->Analyze End End Analyze->End

Caption: Calmodulin-binding pull-down assay workflow.

G2 Checkpoint Abrogation Assay by Flow Cytometry

This protocol assesses the ability of CBP-501 to abrogate the G2/M checkpoint induced by a DNA-damaging agent.

Materials:

  • Cancer cell line of interest

  • DNA-damaging agent (e.g., cisplatin, bleomycin)

  • This compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the DNA-damaging agent for a specified time to induce G2/M arrest. Subsequently, treat with or without CBP-501 for an additional period.

  • Cell Harvest: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution by flow cytometry. A decrease in the G2/M population and an increase in the sub-G1 (apoptotic) population in the presence of CBP-501 indicates G2 checkpoint abrogation.

Logical Relationship for G2 Checkpoint Abrogation

DNADamage DNA Damage (e.g., Cisplatin) G2Arrest G2/M Arrest DNADamage->G2Arrest CBP501 CBP-501 CheckpointAbrogation G2 Checkpoint Abrogation G2Arrest->CheckpointAbrogation CBP501->CheckpointAbrogation MitoticEntry Premature Mitotic Entry CheckpointAbrogation->MitoticEntry Apoptosis Apoptosis (Sub-G1 Peak) MitoticEntry->Apoptosis

Caption: Logical flow of G2 checkpoint abrogation.

References

Troubleshooting inconsistent results in CBP-501 acetate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CBP-501 acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments. For the purposes of this guide, CBP-501 is presented as a selective inhibitor of the PI3K/Akt signaling pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with CBP-501 acetate.

Q1: My IC50 value for CBP-501 varies significantly between experiments. What are the potential causes?

A1: Fluctuations in IC50 values are a common challenge. Several factors can contribute to this variability:

  • Cell-Based Factors: Inconsistencies in cell passage number, cell seeding density, and cell confluency at the time of treatment can all alter the cellular response to CBP-501.[1] It is recommended to use cells within a consistent and narrow passage number range.

  • Assay Parameters: The duration of drug incubation can significantly influence the IC50 value, with longer exposure times potentially leading to lower values.[1]

  • Compound Handling: The stability of this compound in solution is critical. Ensure proper storage of stock solutions and prepare fresh dilutions for each experiment to avoid degradation.[1][2] Repeated freeze-thaw cycles of the stock solution should be avoided by preparing single-use aliquots.[1]

Q2: I am observing low or no activity of CBP-501 in my assay. What should I check?

A2: A lack of activity can stem from several sources. Refer to the following table to troubleshoot this issue.

Potential Cause Suggested Solution
Compound Degradation This compound may be unstable in aqueous media at 37°C over long incubation periods. Prepare fresh dilutions from a DMSO stock solution immediately before use. Assess compound stability in your specific cell culture medium over the time course of your experiment.[2]
Incorrect Concentration Verify all dilution calculations and ensure pipettes are properly calibrated. An error in preparing the serial dilutions is a common source of unexpected results.
Solubility Issues This compound might precipitate out of solution at higher concentrations in aqueous cell culture media. Visually inspect the media in the wells for any signs of precipitation. If solubility is an issue, consider using a lower concentration range or a different formulation if available.[3]
Cellular Resistance The cell line being used may have intrinsic or acquired resistance to PI3K/Akt pathway inhibitors. This could be due to mutations in the signaling pathway or the activation of compensatory pathways.[4][5]
Assay Readout Problem Ensure that the assay itself is performing correctly. Include a positive control (e.g., another known PI3K inhibitor) to validate the assay's responsiveness.

Q3: How should I prepare and store this compound stock solutions?

A3: Proper handling is crucial for maintaining the compound's integrity.

  • Solvent: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[3]

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2] Protect from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. Do not store working dilutions in aqueous media for extended periods.

Q4: I am observing unexpected off-target effects or cellular toxicity. How can I investigate this?

A4: While CBP-501 is designed to be a selective inhibitor, off-target effects can occur, especially at higher concentrations.

  • Dose-Response: Perform a wide dose-response analysis to determine the concentration at which toxicity occurs.

  • Target Engagement: Use Western blotting to confirm the inhibition of the intended target (e.g., decreased phosphorylation of Akt) at concentrations that do not cause overt toxicity.[6]

  • Solvent Control: Ensure that the concentration of the solvent (e.g., DMSO) used in your experiments is not causing toxicity. Run a vehicle-only control corresponding to the highest concentration of DMSO used.[1]

Experimental Protocols & Data Presentation

This section provides detailed protocols for key experiments and tables for data interpretation.

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to assess the effect of CBP-501 on cell viability.[7][8]

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete medium. A common starting range is 0.01 µM to 50 µM.

    • Include a "vehicle control" (medium with the highest DMSO concentration) and a "no-cell control" (medium only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of CBP-501.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm (or 490 nm) using a plate reader.[7]

    • Correct the absorbance by subtracting the average of the "no-cell control" wells.

    • Normalize the data to the "vehicle control" (set to 100% viability).

    • Plot the percent viability against the logarithm of the CBP-501 concentration and use non-linear regression to determine the IC50 value.[8][9]

Protocol 2: Western Blot for Phospho-Akt (Ser473) Inhibition

This protocol verifies the mechanism of action of CBP-501 by assessing the phosphorylation status of Akt.[6][10][11][12]

  • Cell Treatment and Lysis:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of CBP-501 (and a vehicle control) for a specified time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[6]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[11][12]

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.[6][12]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash three times with TBST.

  • Detection:

    • Perform detection using an enhanced chemiluminescence (ECL) reagent and image the blot.

    • To confirm equal protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like β-actin or GAPDH.[6]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of CBP-501 on cell cycle progression.[13][14][15]

  • Cell Preparation:

    • Treat cells with CBP-501 at the desired concentrations for a specified time (e.g., 24 hours).

    • Harvest cells (including any floating cells), wash with PBS, and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Resuspend the cell pellet in 400 µL of PBS.

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[13][15]

    • Incubate on ice for at least 30 minutes or store at 4°C.

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[13][15]

    • Incubate at room temperature for 10-30 minutes, protected from light.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[13]

    • Use a low flow rate to improve the quality of the data.[13]

    • Analyze the DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

Table 1: Troubleshooting Inconsistent IC50 Values

Parameter to Check Recommended Best Practice Potential Impact if Deviated
Cell Passage Number Use cells between passages 5-20. High passage numbers can lead to genetic drift and altered drug sensitivity.[1]
Seeding Density Maintain consistent seeding density (e.g., 5,000 cells/well). Higher density can increase the IC50 value due to a lower effective drug concentration per cell.[1]
Compound Incubation Time Standardize incubation time (e.g., 72 hours). Longer times may decrease the IC50; shorter times may increase it.[1]
Stock Solution Aliquots Prepare single-use aliquots and store at -80°C. Repeated freeze-thaw cycles can degrade the compound, leading to a loss of activity.[1]

| Vehicle Control (DMSO) | Keep final DMSO concentration consistent and low (<0.5%). | High DMSO concentrations can be toxic and confound results. |

Visualizations

Signaling Pathway

PI3K_Akt_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PDK1 PDK1 pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Activates CBP501 CBP-501 CBP501->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: PI3K/Akt signaling pathway with the inhibitory action of CBP-501.

Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture treatment Treat with CBP-501 start->treatment lysis Cell Lysis & Protein Quant treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Ab (p-Akt) blocking->primary_ab secondary_ab Secondary Ab (HRP) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection end End: Data Analysis detection->end

Caption: Workflow for Western blot analysis of phospho-Akt inhibition.

Troubleshooting Logic

Troubleshooting_IC50 start Inconsistent IC50 Results check_cells Review Cell Handling? (Passage, Density) start->check_cells check_compound Review Compound Prep? (Fresh dilutions, Aliquots) check_cells->check_compound Yes sol_cells Standardize cell culture protocol. Use low passage cells. check_cells->sol_cells No check_assay Review Assay Parameters? (Incubation time) check_compound->check_assay Yes sol_compound Aliquot stock solution. Prepare fresh dilutions daily. check_compound->sol_compound No sol_assay Keep incubation times and all steps consistent. check_assay->sol_assay No rerun Re-run Experiment check_assay->rerun Yes sol_cells->rerun sol_compound->rerun sol_assay->rerun

Caption: Decision tree for troubleshooting inconsistent IC50 values.

References

Improving the bioavailability of CBP-501 acetate in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This center provides technical guidance for researchers utilizing CBP-501 acetate (B1210297) in animal models. Below are frequently asked questions and troubleshooting guides to address common challenges in improving its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is CBP-501 and what is its mechanism of action?

A1: CBP-501 is a novel calmodulin-modulating peptide that exhibits a multi-modal anti-tumor mechanism.[1] It was initially developed as a G2 checkpoint abrogating agent.[2][3] Its functions include increasing platinum influx into tumor cells, inducing immunogenic cell death, and suppressing M2 macrophage activity.[1] CBP-501 has been shown to bind to calmodulin (CaM), and this interaction contributes to its ability to sensitize cancer cells to agents like cisplatin (B142131).[3] It targets multiple serine/threonine kinases, including MAPKAP-K2, C-Tak1, and CHK1.[2][4]

Q2: What are the primary challenges in achieving high bioavailability for peptide drugs like CBP-501?

A2: Peptides are often unstable in aqueous solutions, which can affect their bioactivity and stability.[5] The parenteral route (e.g., intravenous, subcutaneous injection) is typically preferred for peptide administration to achieve immediate and complete bioavailability, as oral delivery is hampered by enzymatic degradation in the gastrointestinal tract and poor permeability across biological membranes.[5][6][7] Key challenges include rapid clearance, potential for aggregation, and susceptibility to proteolysis.[6][8]

Q3: What general formulation strategies can be used to improve the stability and bioavailability of CBP-501 acetate?

A3: Effective formulation is critical for peptide therapeutics. Key strategies include:

  • pH Optimization: Adjusting the pH of the formulation and selecting an appropriate buffer is a primary method to enhance peptide stability in aqueous solutions.[5][9]

  • Use of Excipients: Incorporating excipients such as bulking agents (e.g., mannitol), lyoprotectants (e.g., sucrose (B13894), trehalose), surfactants (e.g., Polysorbate 80), and chelating agents (e.g., EDTA) can improve stability, prevent aggregation, and reduce oxidation.[10][11][12]

  • PEGylation: The addition of polyethylene (B3416737) glycol (PEG) can improve the circulation time of the therapeutic.[13]

  • Encapsulation: Using systems like nanoparticles can protect the peptide from degradation and may facilitate controlled release.[14]

Q4: Which excipients are commonly used in parenteral peptide formulations?

A4: A variety of excipients are used to ensure the stability and efficacy of injectable peptide drugs. These are chosen based on their specific function:

  • Buffering Agents: Phosphate (B84403), citrate, and acetate buffers are used to maintain the optimal pH.[5][12]

  • Tonicity Agents: Sodium chloride, mannitol (B672), and dextrose are used to make the formulation isotonic.[11]

  • Stabilizers/Lyoprotectants: Sugars like sucrose and trehalose, and polyols like mannitol are common.[10][15]

  • Surfactants: Polysorbate 80 and Polysorbate 20 are frequently used to prevent surface adsorption and aggregation.[12][16]

  • Antioxidants & Chelating Agents: EDTA and DTPA can be included to prevent metal-catalyzed oxidation.[11]

Troubleshooting Guide

Issue 1: Low or Variable Plasma Concentration of this compound After Subcutaneous (SC) Injection

This table provides potential causes and solutions for suboptimal plasma concentrations of CBP-501 following subcutaneous administration in animal models.

Potential Cause Troubleshooting Step Rationale
Improper Injection Technique Review and standardize the SC injection procedure. Ensure the needle creates a "tent" in the skin and that the solution is fully delivered into the subcutaneous space.[17][18] Aspirate before injecting to ensure the needle is not in a blood vessel.[18]Incorrect administration can lead to intradermal or intramuscular injection, altering absorption rates. Leakage from the injection site reduces the effective dose.
Formulation Instability Analyze the peptide's stability in the chosen formulation. Key parameters to check are pH and the presence of aggregates. Consider reformulating with stabilizing excipients like sucrose or mannitol.[10]Peptides can be unstable in aqueous solutions, leading to degradation before absorption.[5]
Rapid Clearance Consider formulation strategies that prolong circulation, such as PEGylation or encapsulation in a nanoparticle-based delivery system.[13][14]The inherent properties of the peptide may lead to rapid clearance from the subcutaneous depot and systemic circulation.
High Viscosity of Formulation If using a viscous formulation, ensure the needle gauge is appropriate (e.g., 25-27G for mice/rats) to allow for a steady, complete injection.[18][19] Consider diluting the formulation if possible.High viscosity can make complete and accurate dosing difficult, leading to variability.
Issue 2: Injection Site Reactions (e.g., Inflammation, Lesions)

This table outlines causes and mitigation strategies for adverse reactions at the injection site.

Potential Cause Troubleshooting Step Rationale
Non-optimal Formulation pH or Osmolality Measure the pH and osmolality of the formulation. Adjust to be as close to physiological levels (pH ~7.4, ~290 mOsm/kg) as possible without compromising peptide stability.[11]Formulations that are hypertonic, hypotonic, or have a non-physiological pH can cause local tissue irritation and inflammation.
High Injection Volume Reduce the volume per injection site. For mice, volumes >1mL should be split across multiple sites. For rats, volumes >2mL should be split.[17]Large volumes can cause pain and skin distension, leading to inflammation and potential leakage.[17]
Microbial Contamination Ensure strict aseptic technique during formulation preparation and administration. Use a new sterile needle and syringe for each animal.[17][18]Contamination can lead to infection and a localized inflammatory response at the injection site.
Excipient-Related Irritation Review the excipients used. If a particular component is a known irritant at the concentration used, consider replacing it with a more biocompatible alternative.Certain excipients, while functional, may cause local intolerance in sensitive animal models.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Formulation for Subcutaneous Injection

This protocol describes the preparation of a buffered formulation of this compound designed to enhance stability for use in animal models.

  • Reagent Preparation:

    • Prepare a 10 mM sodium phosphate buffer solution.

    • Prepare stock solutions of stabilizing excipients: 50% (w/v) sucrose and 10% (w/v) Polysorbate 80.

    • All solutions must be prepared with sterile, pyrogen-free water.

  • Formulation Compounding:

    • In a sterile container, combine the sodium phosphate buffer with the sucrose stock solution to achieve a final sucrose concentration of 5% (w/v).

    • Add the Polysorbate 80 stock solution to achieve a final concentration of 0.02% (w/v). Mix gently to avoid foaming.

    • Adjust the pH of the final buffer/excipient mixture to 7.2 using sterile 0.1 M NaOH or HCl.

  • This compound Dissolution:

    • Weigh the required amount of lyophilized this compound powder.

    • Slowly add the peptide to the prepared formulation vehicle while gently vortexing until fully dissolved.

    • The final concentration should be calculated based on the desired dose and injection volume (e.g., 5 mg/mL for a 10 mg/kg dose in a 25g mouse at 10 mL/kg).

  • Sterile Filtration and Storage:

    • Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.

    • Store the final formulation at 2-8°C and protect from light until use. Conduct stability studies to determine the appropriate shelf-life.

Protocol 2: Pharmacokinetic Study of this compound in a Rodent Model

This protocol outlines a typical workflow for assessing the bioavailability of a formulated this compound solution.

  • Animal Acclimation:

    • Acclimate animals (e.g., male Sprague-Dawley rats, 250-300g) for at least 7 days prior to the study, with free access to food and water.

  • Dosing:

    • Divide animals into two groups: Intravenous (IV) and Subcutaneous (SC).

    • IV Group: Administer this compound at 2 mg/kg via the tail vein. The vehicle should be sterile saline.

    • SC Group: Administer the formulated this compound (from Protocol 1) at 10 mg/kg into the loose skin over the dorsal flank.

  • Blood Sampling:

    • Collect blood samples (~150 µL) from the saphenous vein into EDTA-coated tubes at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing:

    • Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of CBP-501 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

    • Calculate absolute bioavailability using the formula: Bioavailability (%) = (AUC_SC / AUC_IV) * (Dose_IV / Dose_SC) * 100.

Visualizations

G cluster_0 CBP-501 Mechanism of Action CBP501 CBP-501 CaM Calmodulin (CaM) CBP501->CaM Inhibits TumorCell Tumor Cell CBP501->TumorCell Increases Platinum Influx Platinum Cisplatin Platinum->TumorCell Enters G2M G2/M Phase Accumulation TumorCell->G2M Enhanced by CBP-501 DNA_Damage Increased DNA Adducts TumorCell->DNA_Damage Leads to

Caption: Simplified signaling pathway of CBP-501's synergistic action with cisplatin.

G cluster_1 Bioavailability Experimental Workflow Formulation 1. Formulation Preparation Dosing 2. Animal Dosing (IV & SC) Formulation->Dosing Sampling 3. Blood Sampling Dosing->Sampling Processing 4. Plasma Processing Sampling->Processing Analysis 5. LC-MS/MS Bioanalysis Processing->Analysis PK 6. PK Analysis & Bioavailability Calc. Analysis->PK

Caption: Standard workflow for a pharmacokinetic study in animal models.

G cluster_2 Troubleshooting Low Bioavailability Start Low/Variable Plasma Levels Check_Injection Review Injection Technique Start->Check_Injection Is technique consistent? Check_Formulation Assess Formulation Stability (pH, Agg.) Start->Check_Formulation Is formulation stable? Check_Clearance Evaluate Clearance Rate Start->Check_Clearance Is clearance too rapid? Sol_Injection Standardize Protocol, Ensure SC Placement Check_Injection->Sol_Injection No Sol_Formulation Optimize pH, Add Stabilizers Check_Formulation->Sol_Formulation No Sol_Clearance Consider PEGylation or Nanoparticles Check_Clearance->Sol_Clearance Yes

Caption: Decision tree for troubleshooting low bioavailability of CBP-501.

References

Best practices for long-term storage of CBP-501 acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of CBP-501 acetate (B1210297). The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for lyophilized CBP-501 acetate powder?

A1: For long-term stability, lyophilized this compound powder should be stored in a tightly sealed container, protected from moisture and light.[1][2][3][4][5] The recommended storage temperatures are:

  • -80°C: For storage up to two years.[1]

  • -20°C: For storage up to one year.[1]

It is crucial to minimize exposure to humidity and oxygen.[2][3][4][5] For optimal long-term preservation, storing under an inert gas like argon or nitrogen is advisable.[4][6]

Q2: How should I store this compound once it is reconstituted in a solvent?

A2: Once reconstituted, this compound solutions are significantly less stable than the lyophilized powder.[5][6] For short-term storage, solutions can be kept at 4°C for up to a week. For longer-term storage of solutions:

  • -80°C: Recommended for storage up to six months.[1]

To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into single-use volumes before freezing.[4][5][6]

Q3: Is this compound sensitive to light?

A3: While specific photostability studies for this compound are not publicly available, peptides, in general, should be protected from light to prevent degradation.[2][3][7] Therefore, it is best practice to store this compound in a light-protected vial (e.g., amber glass) or in a dark location.

Q4: What type of container should I use to store this compound?

A4: For storing both lyophilized powder and reconstituted solutions of this compound, it is recommended to use tightly sealed, high-quality borosilicate glass vials.[4] For reconstituted solutions, especially for long-term storage, cryogenic vials with secure sealing mechanisms are suitable.[4]

Troubleshooting Guides

Issue 1: The lyophilized this compound powder appears discolored or clumped.

  • Possible Cause: Exposure to moisture or improper storage temperatures. Clumping can be an initial sign of moisture absorption, which can lead to degradation.[2][3] Discoloration may indicate chemical degradation.

  • Recommended Action:

    • Before opening, always allow the vial to warm to room temperature in a desiccator to prevent condensation.[8]

    • If clumping is observed, assess if the product still dissolves completely and performs as expected in a small-scale pilot experiment.

    • If discoloration is present, it is a strong indicator of degradation, and it is recommended not to use the product. Contact the supplier for a replacement.

Issue 2: this compound is difficult to dissolve.

  • Possible Cause: CBP-501 is a peptide and its solubility can be influenced by its amino acid sequence and the pH of the solvent. Peptides with hydrophobic residues may not readily dissolve in aqueous solutions.[9][10]

  • Recommended Action:

    • Initial Attempt: Start by attempting to dissolve a small amount of the peptide in sterile, distilled water.[11]

    • Acidic Conditions: If the peptide does not dissolve in water, try a dilute acidic solution, such as 0.1 M acetic acid.[11]

    • Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to first dissolve the peptide, followed by a slow, dropwise addition to the aqueous buffer with constant stirring.[9][12]

    • Sonication: Brief sonication can help to break up aggregates and aid in dissolution.[9][13]

Issue 3: The reconstituted this compound solution appears cloudy or contains precipitates.

  • Possible Cause: The solubility limit of the peptide in the chosen solvent has been exceeded, or the peptide is aggregating.[11] This can also occur if a stock solution in an organic solvent is diluted too quickly into an aqueous buffer.[11]

  • Recommended Action:

    • Gentle Warming: Gently warming the solution to around 40°C may help to dissolve the precipitate.[13]

    • pH Adjustment: Check the pH of the solution. Adjusting the pH away from the peptide's isoelectric point can increase solubility.[10]

    • Re-dissolution: If precipitation is persistent, consider lyophilizing the solution and attempting to re-dissolve it in a different solvent system or at a lower concentration.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -80°CUp to 2 years[1]Sealed container, protect from moisture and light.[1][2][3][4][5]
-20°CUp to 1 year[1]Sealed container, protect from moisture and light.[1][2][3][4][5]
In Solvent -80°CUp to 6 months[1]Aliquot into single-use volumes to avoid freeze-thaw cycles.[4][5][6]
4°CUp to 1 weekFor immediate use.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes. This prevents moisture from condensing on the cold powder.[8]

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Addition: Using a sterile syringe, slowly add the desired volume of the appropriate sterile solvent (e.g., sterile water, buffer, or a solvent recommended for hydrophobic peptides) to the vial.

  • Dissolution: Gently swirl or vortex the vial to dissolve the powder completely. Avoid vigorous shaking, which can cause peptide aggregation.[14] If necessary, brief sonication can be applied.

  • Visual Inspection: The final solution should be clear and free of any visible particulates.

  • Aliquoting and Storage: If not for immediate use, aliquot the solution into single-use, tightly sealed vials and store at the recommended temperature (-80°C for long-term).

Mandatory Visualizations

experimental_workflow Experimental Workflow: this compound Handling cluster_storage Long-Term Storage cluster_reconstitution Reconstitution cluster_troubleshooting Troubleshooting storage Store Lyophilized CBP-501 at -80°C or -20°C (Protect from light and moisture) equilibrate Equilibrate vial to Room Temperature in a desiccator storage->equilibrate Prepare for use centrifuge Centrifuge vial to collect powder equilibrate->centrifuge add_solvent Add appropriate sterile solvent centrifuge->add_solvent dissolve Gently swirl/vortex to dissolve add_solvent->dissolve solubility_issue Solubility Issues? dissolve->solubility_issue use_acid Try dilute acetic acid solubility_issue->use_acid if water fails use_organic Use DMSO/DMF then dilute solubility_issue->use_organic if still fails ready_for_use Ready for Experimental Use or Aliquoting solubility_issue->ready_for_use Dissolved sonicate Briefly sonicate use_organic->sonicate aliquot Aliquot into single-use vials ready_for_use->aliquot store_solution Store solution at -80°C aliquot->store_solution

Caption: Workflow for handling and reconstituting this compound.

signaling_pathway CBP-501 Mechanism of Action CBP501 CBP-501 Kinases Ser216-specific kinases (MAPKAP-K2, C-Tak1, CHK1, CHK2) CBP501->Kinases inhibits G2_M_Checkpoint G2/M Checkpoint Arrest CBP501->G2_M_Checkpoint abrogates CDC25C CDC25C (Phosphatase) Kinases->CDC25C phosphorylates (inactivates) CDK1 CDK1-Cyclin B1 (Mitotic Entry) CDC25C->CDK1 dephosphorylates (activates) Apoptosis Apoptosis in Cancer Cells CDK1->Apoptosis promotes mitotic entry leading to G2_M_Checkpoint->CDC25C prevents activation of DNA_Damage DNA Damaging Agents (e.g., Cisplatin) DNA_Damage->G2_M_Checkpoint induces

Caption: Simplified signaling pathway of CBP-501 as a G2 checkpoint abrogator.

References

Mitigating the side effects of CBP-501 acetate in combination therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBP-501 acetate (B1210297) in combination therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CBP-501?

A1: CBP-501 is a novel peptide that exhibits a dual mechanism of action. Primarily, it functions as a G2 checkpoint abrogator. It inhibits multiple serine/threonine kinases, including CHK1, MAPKAP-K2, and C-Tak1, which are responsible for phosphorylating CDC25C at Ser216.[1][2] This inhibition prevents the inactivation of the CDC2/cyclin B complex, leading to premature entry into mitosis and enhanced cytotoxicity in cancer cells with damaged DNA.[1] Additionally, CBP-501 binds to calmodulin, which contributes to its sensitizing effect with platinum-based agents like cisplatin (B142131) and bleomycin (B88199) by increasing intracellular drug accumulation.[3]

Q2: What is the most common side effect observed with CBP-501 administration in preclinical and clinical studies?

A2: The most significant and dose-limiting side effect of CBP-501 is a histamine-release syndrome (HRS).[4] This is an acute infusion-related reaction that can be effectively managed with prophylactic administration of antihistamines.[4][5]

Q3: Can CBP-501 be used as a monotherapy?

A3: While CBP-501 has been evaluated as a monotherapy, its primary therapeutic potential lies in its ability to sensitize cancer cells to DNA-damaging agents.[1] It is most effective when used in combination with therapies like cisplatin, carboplatin, and immune checkpoint inhibitors.[6]

Q4: Which cancer cell lines are sensitive to CBP-501 in combination with cisplatin?

A4: In vitro studies have demonstrated that CBP-501 enhances the cytotoxicity of cisplatin in various cancer cell lines, including HCT116 (colon cancer) and MIAPaCa2 (pancreatic cancer).[5]

Troubleshooting Guides

In Vitro Experiments

Issue: Higher than expected cell viability in cytotoxicity assays.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal CBP-501 Concentration Perform a dose-response experiment to determine the optimal concentration of CBP-501 for your specific cell line. A common starting range is 1-10 µM.Identification of the IC50 for CBP-501 in combination with a fixed concentration of the partner drug (e.g., cisplatin).
Incorrect Timing of Drug Addition Optimize the timing of drug administration. CBP-501 is often administered prior to or concurrently with the DNA-damaging agent.Enhanced cytotoxic effect compared to sequential or delayed administration.
Cell Line Resistance Verify the G1 checkpoint status of your cell line. Cells with an intact G1 checkpoint may be less dependent on the G2 checkpoint and therefore less sensitive to CBP-501.Confirmation of cell line suitability for CBP-501 studies.
Reagent Instability Prepare fresh solutions of CBP-501 acetate for each experiment. Avoid repeated freeze-thaw cycles.Consistent and reproducible experimental results.

Issue: Difficulty in observing G2/M arrest in cell cycle analysis.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Staining Protocol Ensure proper cell fixation (e.g., with 70% cold ethanol) and permeabilization to allow for stoichiometric DNA staining with propidium (B1200493) iodide (PI).[7][8][9]Clear and distinct G0/G1, S, and G2/M peaks in the flow cytometry histogram.
RNA Contamination Treat cells with RNase A during the PI staining process to eliminate fluorescence from double-stranded RNA.[9]Reduced background fluorescence and improved resolution of DNA content peaks.
Timing of Analysis Harvest cells at various time points after treatment (e.g., 24, 48, 72 hours) to capture the peak of G2/M arrest before cells undergo apoptosis or mitotic catastrophe.Identification of the optimal time point for observing the desired cell cycle phenotype.
In Vivo Experiments

Issue: Observation of adverse events in animal models, such as signs of distress or anaphylaxis.

Potential Cause Troubleshooting Step Expected Outcome
Histamine-Release Syndrome (HRS) Administer a prophylactic dose of an H1-receptor antagonist, such as diphenhydramine (B27) (e.g., 10 mg/kg intraperitoneally in mice), 15-30 minutes prior to CBP-501 injection.[5][6]Attenuation or prevention of HRS symptoms, such as piloerection, lethargy, and respiratory distress.
Cisplatin-Induced Toxicity Monitor animals for signs of cisplatin-related toxicity, such as weight loss and changes in renal function. Adjust cisplatin dosage if necessary.Reduced morbidity and mortality unrelated to the anti-tumor effects of the combination therapy.
Vehicle-Related Toxicity Ensure the vehicle used to dissolve this compound and other agents is well-tolerated by the animal model.Minimal adverse effects in the vehicle control group.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/XTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound in combination with a fixed, clinically relevant concentration of cisplatin. Include appropriate controls (untreated cells, vehicle control, cisplatin alone, CBP-501 alone).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with CBP-501 and cisplatin at the desired concentrations and for the appropriate duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.

  • Fixation: Resuspend approximately 1x10^6 cells in cold PBS and fix by adding cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.[10]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[7][8]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Tumor Xenograft Model
  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1x10^6 HCT116 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle, CBP-501 alone, cisplatin alone, CBP-501 + cisplatin).

  • Prophylaxis: Administer diphenhydramine (10 mg/kg, i.p.) 15-30 minutes before CBP-501 injection.[5][6]

  • Drug Administration: Administer CBP-501 (e.g., 6 mg/kg, i.v.) and cisplatin (e.g., 4 mg/kg, i.v.) according to the planned schedule (e.g., on days 1 and 8).[6]

  • Monitoring: Monitor tumor growth by caliper measurements and animal well-being (body weight, clinical signs) regularly.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint or if excessive toxicity is observed.

  • Data Analysis: Analyze tumor growth inhibition and any observed toxicities.

Visualizations

G2_Checkpoint_Abrogation cluster_dna_damage DNA Damage cluster_checkpoint_kinases Checkpoint Kinases cluster_cdc25c_regulation CDC25C Regulation cluster_cbp501 CBP-501 Action cluster_mitosis Mitotic Entry DNA_Damage DNA Damage (e.g., Cisplatin) ATM_ATR ATM/ATR DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 activates CDC25C CDC25C CHK1_CHK2->CDC25C phosphorylates p_CDC25C p-CDC25C (Ser216) (Inactive) CDK1_CyclinB CDK1/Cyclin B (Inactive) CDC25C->CDK1_CyclinB activates p_CDC25C->CDK1_CyclinB fails to activate CBP501 CBP-501 CBP501->CHK1_CHK2 inhibits Active_CDK1_CyclinB CDK1/Cyclin B (Active) Mitosis Mitosis Active_CDK1_CyclinB->Mitosis

Caption: G2 Checkpoint Abrogation by CBP-501.

Calmodulin_Inhibition cluster_calcium Calcium Signaling cluster_cbp501_action CBP-501 Action cluster_downstream Downstream Effects cluster_platinum_influx Platinum Drug Influx Ca2 Ca²⁺ Calmodulin Calmodulin Ca2->Calmodulin Ca_Calmodulin Ca²⁺/Calmodulin Complex Downstream_Effectors Downstream Effectors (e.g., Kinases, Phosphatases) Ca_Calmodulin->Downstream_Effectors activates CBP501 CBP-501 CBP501->Calmodulin binds & inhibits Cisplatin_int Intracellular Cisplatin CBP501->Cisplatin_int enhances influx Cellular_Responses Cellular Responses (e.g., Proliferation, Survival) Downstream_Effectors->Cellular_Responses Cisplatin_ext Extracellular Cisplatin Cisplatin_ext->Cisplatin_int

Caption: Calmodulin Inhibition by CBP-501.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cell Culture (e.g., HCT116, MIAPaCa2) Drug_Treatment 2. Drug Treatment (CBP-501 +/- Cisplatin) Cell_Culture->Drug_Treatment Cytotoxicity_Assay 3a. Cytotoxicity Assay (e.g., MTT, XTT) Drug_Treatment->Cytotoxicity_Assay Cell_Cycle_Analysis 3b. Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Cell_Cycle_Analysis Data_Analysis_vitro 4. Data Analysis (IC50, Cell Cycle Distribution) Cytotoxicity_Assay->Data_Analysis_vitro Cell_Cycle_Analysis->Data_Analysis_vitro Tumor_Implantation 1. Tumor Implantation (Xenograft Model) Treatment_Regimen 2. Treatment Regimen (Prophylaxis + Drugs) Tumor_Implantation->Treatment_Regimen Monitoring 3. Monitoring (Tumor Volume, Body Weight) Treatment_Regimen->Monitoring Endpoint_Analysis 4. Endpoint Analysis (Tumor Growth Inhibition, Toxicity) Monitoring->Endpoint_Analysis

Caption: In Vitro and In Vivo Experimental Workflow.

References

Strategies to enhance the therapeutic index of CBP-501 acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of CBP-501 acetate (B1210297) in preclinical research. Our goal is to help you design and execute experiments that can lead to strategies for enhancing its therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CBP-501?

A1: CBP-501 is a novel calmodulin-modulating peptide with a multi-modal anti-tumor mechanism of action.[1] Its key mechanisms include:

  • G2 Checkpoint Abrogation: CBP-501 inhibits multiple serine/threonine kinases, such as MAPKAP-K2, C-Tak1, CHK1, and CHK2, which are responsible for phosphorylating and inactivating the Cdc25C phosphatase.[2][3] By preventing this inactivation, CBP-501 allows cancer cells with damaged DNA to bypass the G2 checkpoint, leading to mitotic catastrophe and apoptosis.[4][5]

  • Calmodulin (CaM) Binding: CBP-501 binds directly to calmodulin, which is believed to contribute to its sensitizing effect on cancer cells to certain chemotherapeutic agents like cisplatin (B142131) and bleomycin (B88199).[2][6]

  • Enhanced Platinum Influx: Co-administration of CBP-501 with cisplatin has been shown to increase the intracellular concentration of platinum in tumor cells, leading to greater DNA damage.[2][7]

  • Immunomodulation: In combination with platinum agents, CBP-501 can induce immunogenic cell death (ICD), leading to an increase in tumor-infiltrating CD8+ T cells and a decrease in M2 macrophages.[8] This can enhance the efficacy of immune checkpoint inhibitors.[8]

Q2: What is the main dose-limiting toxicity observed with CBP-501 in clinical trials?

A2: The primary dose-limiting toxicity (DLT) observed in Phase I clinical trials of CBP-501 in combination with cisplatin was a histamine-release syndrome (HRS).[9] This syndrome typically occurs within 10 to 60 minutes of initiating the infusion.[9]

Q3: How can the histamine-release syndrome (HRS) be managed in a preclinical research setting?

A3: In clinical trials, HRS was effectively managed with a prophylactic regimen consisting of dexamethasone, diphenhydramine, ranitidine, and loratadine.[9] For preclinical in vivo studies, it is advisable to pre-treat animals with antihistamines to mitigate potential HRS-like reactions. For in vitro experiments, HRS is not a direct concern as it is a systemic physiological response.

Q4: What is the rationale for combining CBP-501 with platinum-based chemotherapy?

A4: The combination of CBP-501 with platinum-based drugs like cisplatin is based on a synergistic effect. CBP-501 enhances the cytotoxicity of cisplatin by increasing its uptake into cancer cells and by preventing the cells from arresting in the G2 phase to repair the platinum-induced DNA damage.[2][7] This leads to a more potent anti-tumor effect than either agent alone.

Q5: Are there any known biomarkers that may predict sensitivity to CBP-501?

A5: A randomized Phase 2 clinical study in non-small cell lung cancer patients suggested that individuals with a normal white blood cell (WBC) count before treatment may respond better to CBP-501 in combination with cisplatin and pemetrexed.[1]

Troubleshooting Guides

Problem 1: Inconsistent results in in vitro cytotoxicity assays.

  • Possible Cause 1: Peptide Aggregation. Peptides can be prone to aggregation, which can affect their bioactivity and lead to variable results.

    • Troubleshooting Tip: Ensure proper solubilization of the CBP-501 acetate. It is recommended to dissolve the peptide in a small amount of sterile, high-purity water or a suitable buffer before further dilution in cell culture medium. Visually inspect the solution for any precipitates. If aggregation is suspected, centrifugation of the stock solution before use may help remove aggregates.[10]

  • Possible Cause 2: Peptide Instability. Peptides can be susceptible to degradation in solution.

    • Troubleshooting Tip: Prepare fresh dilutions of CBP-501 for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. The stability of CBP-501 in your specific cell culture medium can be influenced by components like cysteine and certain metal ions.[11][12]

  • Possible Cause 3: Variability in Cell Culture Conditions.

    • Troubleshooting Tip: Maintain consistent cell passage numbers, seeding densities, and incubation times. Ensure that the pH and other conditions of the cell culture medium are stable throughout the experiment.

Problem 2: Low potentiation of cisplatin cytotoxicity observed.

  • Possible Cause 1: Suboptimal Dosing Schedule. The timing of CBP-501 and cisplatin administration can be critical for observing a synergistic effect.

    • Troubleshooting Tip: In preclinical studies, co-administration of CBP-501 and cisplatin has been shown to be effective.[7] Experiment with different incubation times and sequences of drug addition. For example, pre-incubating cells with CBP-501 for a short period before adding cisplatin might enhance platinum influx.

  • Possible Cause 2: Cell Line-Specific Resistance. Not all cell lines may be equally sensitive to the effects of CBP-501.

    • Troubleshooting Tip: The potentiation of cisplatin's effect by CBP-501 has been observed to be cell-line dependent.[7] It is advisable to test a panel of cell lines to identify those most responsive to the combination.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition by CBP-501

Kinase TargetIC50 (μM)
MAPKAP-K20.9
C-Tak11.4
CHK13.4
CHK26.5

Data derived from in vitro phosphorylation inhibition analysis with recombinant kinases.

Table 2: Phase I Clinical Trial Dose Escalation and Maximum Tolerated Dose (MTD)

Study ArmAgent(s)Starting DoseMTDDose-Limiting Toxicity
MonotherapyCBP-5010.9 mg/m²Not reached at highest doseTransient G3 rise of troponin (1 patient)
CombinationCBP-501 + Cisplatin3.6 mg/m² CBP-501, 50 mg/m² Cisplatin25 mg/m² CBP-501, 75 mg/m² CisplatinGrade 3 Histamine-Release Syndrome

Data from a Phase I dose-escalation study in patients with advanced solid tumors.[9]

Experimental Protocols

1. G2 Checkpoint Abrogation Assay (Flow Cytometry)

This protocol is a generalized method based on the principles described for CBP-501's mechanism of action.

  • Objective: To determine the ability of CBP-501 to override a DNA damage-induced G2 cell cycle arrest.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, A549)

    • Complete cell culture medium

    • DNA damaging agent (e.g., cisplatin, doxorubicin)

    • This compound

    • Propidium Iodide (PI) staining solution

    • RNase A

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a DNA damaging agent at a concentration known to induce G2 arrest for a predetermined time (e.g., 24 hours).

    • Add CBP-501 at various concentrations to the media of the DNA damage-treated cells and incubate for an additional period (e.g., 12-24 hours). Include appropriate controls (untreated, DNA damage alone, CBP-501 alone).

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution by flow cytometry. A decrease in the G2/M population and an increase in the sub-G1 (apoptotic) population in the co-treated samples compared to the DNA damage alone samples indicates G2 checkpoint abrogation.

2. Platinum Influx Assay (Inductively Coupled Plasma Mass Spectrometry - ICP-MS)

This protocol is a generalized method based on studies investigating the effect of CBP-501 on platinum accumulation.

  • Objective: To quantify the effect of CBP-501 on the intracellular accumulation of platinum.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Cisplatin

    • This compound

    • PBS

    • Nitric acid (trace metal grade)

    • ICP-MS instrument

  • Procedure:

    • Seed a known number of cells in culture dishes and allow them to adhere overnight.

    • Treat the cells with cisplatin alone or in combination with CBP-501 for a defined period (e.g., 1-4 hours).

    • Aspirate the media and wash the cells multiple times with ice-cold PBS to remove extracellular platinum.

    • Harvest the cells and count them to normalize the platinum content per cell.

    • Lyse the cells and digest the lysate with concentrated nitric acid.

    • Dilute the digested samples with deionized water to a suitable volume for ICP-MS analysis.

    • Quantify the platinum content in the samples using an ICP-MS instrument calibrated with platinum standards. An increase in platinum concentration in the co-treated samples compared to the cisplatin alone samples indicates enhanced platinum influx.

Visualizations

G2_Checkpoint_Abrogation cluster_nucleus Nucleus cluster_cbp501 CBP-501 Action DNA_Damage DNA Damage (e.g., from Cisplatin) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 activates Cdc25C_P Cdc25C-P (Inactive) Chk1_Chk2->Cdc25C_P phosphorylates (inactivates) Cdc25C Cdc25C (Active) Chk1_Chk2->Cdc25C no inactivation Cdc2_CyclinB_P Cdc2/Cyclin B-P (Inactive) Cdc25C_P->Cdc2_CyclinB_P cannot dephosphorylate G2_Arrest G2 Arrest Cdc2_CyclinB_P->G2_Arrest CBP501 CBP-501 CBP501->Chk1_Chk2 inhibits Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Cdc2_CyclinB Cdc2/Cyclin B (Active) Cdc25C->Cdc2_CyclinB dephosphorylates (activates) Mitosis Entry into Mitosis Cdc2_CyclinB->Mitosis Mitosis->Mitotic_Catastrophe with DNA damage

Caption: G2 Checkpoint Abrogation by CBP-501.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Seeding Seed Cancer Cells Treatment Treat with CBP-501 +/- Cisplatin Cell_Seeding->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, Crystal Violet) Treatment->Cytotoxicity_Assay G2_Abrogation_Assay G2 Checkpoint Abrogation (Flow Cytometry) Treatment->G2_Abrogation_Assay Platinum_Influx_Assay Platinum Influx Assay (ICP-MS) Treatment->Platinum_Influx_Assay Data_Analysis1 Analyze Dose-Response & Combination Index Cytotoxicity_Assay->Data_Analysis1 G2_Abrogation_Assay->Data_Analysis1 Platinum_Influx_Assay->Data_Analysis1 Xenograft Establish Tumor Xenografts Prophylaxis Administer Antihistamine Prophylaxis Xenograft->Prophylaxis Treatment_InVivo Treat with CBP-501 +/- Cisplatin Prophylaxis->Treatment_InVivo Tumor_Monitoring Monitor Tumor Volume & Body Weight Treatment_InVivo->Tumor_Monitoring Toxicity_Assessment Assess Systemic Toxicity (e.g., blood work, histology) Treatment_InVivo->Toxicity_Assessment Data_Analysis2 Analyze Tumor Growth Inhibition & Therapeutic Index Tumor_Monitoring->Data_Analysis2 Toxicity_Assessment->Data_Analysis2

Caption: Preclinical Experimental Workflow for CBP-501.

References

Validation & Comparative

G2 Checkpoint Inhibition in Lung Cancer: A Comparative Analysis of CBP-501 Acetate and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of CBP-501 acetate (B1210297) against other G2 checkpoint inhibitors, with a specific focus on their application in lung cancer research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective performance analysis, supported by detailed experimental methodologies and visual representations of key biological pathways.

Introduction to G2 Checkpoint Inhibition in Cancer Therapy

The G2/M checkpoint is a critical regulatory node in the cell cycle, ensuring that cells with damaged DNA do not proceed into mitosis.[1] In many cancer cells, the G1 checkpoint is defective, rendering them highly dependent on the G2 checkpoint for DNA repair and survival.[2] This dependency presents a therapeutic window, where abrogation of the G2 checkpoint can selectively induce mitotic catastrophe and cell death in cancer cells, particularly in combination with DNA-damaging agents. Several proteins are key to this checkpoint, including the sensor kinases ATM and ATR, which activate the downstream kinases Chk1 and Chk2. These, in turn, inactivate the Cdc25 phosphatase, preventing the activation of the Cyclin B/Cdk1 complex that is essential for mitotic entry.[1][3] Another critical regulator is the Wee1 kinase, which directly inhibits Cdk1.[1]

This guide will focus on CBP-501 acetate and compare it with other prominent G2 checkpoint inhibitors that have been investigated in lung cancer, primarily Chk1 and Wee1 inhibitors.

Comparative Analysis of G2 Checkpoint Inhibitors

This compound

CBP-501 is a unique peptide-based drug candidate with a dual mechanism of action. It functions as a G2 checkpoint-directed agent and as an enhancer of platinum-based chemotherapy uptake in cancer cells. Preclinical studies have demonstrated its synergistic activity with cisplatin (B142131) in lung cancer cell lines.[4] Furthermore, CBP-501 has been shown to promote immunogenic cell death (ICD), leading to an increase in tumor-infiltrating CD8+ T cells and enhancing the efficacy of immune checkpoint inhibitors.[5]

Other G2 Checkpoint Inhibitors

Other notable G2 checkpoint inhibitors investigated in lung cancer primarily target the kinases Chk1 and Wee1.

  • Chk1 Inhibitors (e.g., Prexasertib/LY2606368): Chk1 is a crucial kinase in the DNA damage response. Its inhibition prevents cell cycle arrest and DNA repair, leading to mitotic catastrophe. Preclinical studies in small-cell lung cancer (SCLC) have shown that Chk1 inhibition exhibits potent single-agent activity and augments the effects of cisplatin and PARP inhibitors.[6]

  • Wee1 Inhibitors (e.g., Adavosertib/AZD1775/MK-1775): Wee1 kinase is a key negative regulator of Cdk1. Its inhibition leads to premature mitotic entry and subsequent cell death, particularly in p53-deficient tumors.[7] Wee1 inhibitors have shown promise in preclinical and clinical studies in non-small cell lung cancer (NSCLC), often in combination with chemotherapy.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and other G2 checkpoint inhibitors in lung cancer.

Table 1: Preclinical Efficacy of G2 Checkpoint Inhibitors in Lung Cancer Models

InhibitorTargetCancer ModelCombination AgentKey FindingsReference
CBP-501 G2 Checkpoint/CalmodulinNSCLC cell linesCisplatinSynergistic enhancement of cytotoxicity.[4]
Prexasertib (LY2606368) Chk1SCLC cell lines-4.21-fold higher CHK1 expression in SCLC tumors vs. normal lung. Strong single-agent efficacy.[6]
Prexasertib (LY2606368) Chk1SCLC xenograftCisplatin, OlaparibAugmented anti-tumor effects.[6]
Adavosertib (AZD1775/MK-1775) Wee1A427 NSCLC xenograft-Tumor regression to ~50% of initial volume.[8]
Adavosertib (AZD1775/MK-1775) Wee1p53-defective NSCLC cellsRadiationPreferential radiosensitization of p53-defective cells.[7]
Adavosertib (AZD1775/MK-1775) Wee1NSCLC cell linesGemcitabine, PemetrexedSignificant decrease in cell survival and IC50 values.[9]

Table 2: Clinical Trial Data for G2 Checkpoint Inhibitors in Lung Cancer

InhibitorPhaseCancer TypeCombination TherapyKey Efficacy ResultsReference
CBP-501 IINon-Squamous NSCLCPemetrexed + CisplatinRandomized trial initiated.[4]
Adavosertib (AZD1775) IIStage IV Squamous Cell NSCLCCarboplatin + PaclitaxelDisease Control Rate: 90% (30% PR, 50% SD).[5]
Adavosertib (AZD1775) IISquamous Cell Lung CancerCarboplatin + PaclitaxelMedian PFS: 4.8 months; Median OS: 7.3 months; DCR: 60.9%.[4]
Rabusertib (CHK1 inhibitor) IIAdvanced/Metastatic NSCLCPemetrexed5/55 patients achieved PR, 20 had SD.[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

G2_M_Checkpoint_Signaling_Pathway cluster_dna_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors cluster_mitosis Cell Cycle Progression cluster_inhibitors Therapeutic Intervention DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 activates Cdc25 Cdc25 Chk1_Chk2->Cdc25 inhibits Wee1 Wee1 CyclinB_Cdk1 Cyclin B / Cdk1 Wee1->CyclinB_Cdk1 inhibits Cdc25->CyclinB_Cdk1 activates Mitosis Mitosis CyclinB_Cdk1->Mitosis promotes CBP501 CBP-501 CBP501->Chk1_Chk2 inhibits Chk1_Inhibitors Chk1 Inhibitors (e.g., Prexasertib) Chk1_Inhibitors->Chk1_Chk2 inhibits Wee1_Inhibitors Wee1 Inhibitors (e.g., Adavosertib) Wee1_Inhibitors->Wee1 inhibits

Caption: G2/M DNA Damage Checkpoint Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Lung Cancer Cell Lines (e.g., A549, H460, H1299) Treatment Treat with G2 Inhibitor +/- Chemotherapy Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT, MTS) Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Xenograft_Model Establish Xenograft Model (e.g., Nude Mice) Tumor_Implantation Subcutaneous or Orthotopic Tumor Cell Implantation Xenograft_Model->Tumor_Implantation Drug_Administration Administer G2 Inhibitor +/- Chemotherapy Tumor_Implantation->Drug_Administration Tumor_Measurement Monitor Tumor Volume Drug_Administration->Tumor_Measurement Toxicity_Assessment Assess Animal Weight and Health Drug_Administration->Toxicity_Assessment

Caption: General Experimental Workflow for Preclinical Evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of G2 checkpoint inhibitors on lung cancer cells.

  • Cell Seeding: Seed lung cancer cells (e.g., A549, H460) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight to allow for cell attachment.[11][12]

  • Treatment: Treat the cells with various concentrations of the G2 checkpoint inhibitor (e.g., CBP-501, adavosertib, prexasertib) alone or in combination with a chemotherapeutic agent (e.g., cisplatin). Include a vehicle-treated control group.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Xenograft Mouse Model for In Vivo Efficacy

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of G2 checkpoint inhibitors in a xenograft mouse model.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-SCID mice).[13][14]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human lung cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.[14][15]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, G2 inhibitor alone, chemotherapy alone, combination therapy). Administer treatments according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).

  • Tumor Volume Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Toxicity Assessment: Monitor animal body weight and overall health throughout the study as a measure of treatment-related toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Tumors can be excised for further analysis (e.g., immunohistochemistry).

Conclusion

This compound represents a promising G2 checkpoint-directed agent with a multifaceted mechanism of action that includes enhancing platinum-based chemotherapy and stimulating an anti-tumor immune response. In comparison, Chk1 and Wee1 inhibitors have also demonstrated significant preclinical and clinical activity in lung cancer, particularly in combination with DNA-damaging agents. The choice of inhibitor and combination strategy may depend on the specific molecular characteristics of the tumor, such as p53 status. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and optimal clinical positioning of these different G2 checkpoint inhibitors in the treatment of lung cancer. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret studies in this evolving field.

References

A Comparative Guide to CBP-501 Acetate and Other Calmodulin Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of CBP-501 acetate (B1210297) with other notable calmodulin (CaM) inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the modulation of calmodulin-mediated signaling pathways. This document presents a summary of their mechanisms of action, comparative performance data, and detailed experimental protocols.

Introduction to Calmodulin and its Inhibition

Calmodulin is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular processes by acting as a primary sensor of Ca²⁺ signals.[1] Upon binding to Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream target proteins, including kinases, phosphatases, and ion channels.[2] This places calmodulin at the heart of critical signaling pathways that govern inflammation, metabolism, apoptosis, and muscle contraction.[1] The modulation of these pathways through calmodulin inhibition presents a promising therapeutic strategy for various diseases, including cancer.

CBP-501 acetate is a novel, cell-permeable peptide that acts as a calmodulin-modulating agent.[3] Its anti-tumor effects are attributed to a multi-modal mechanism that includes the inhibition of calmodulin.[3] This guide compares this compound with other well-characterized small molecule calmodulin inhibitors, such as the naphthalenesulfonamide derivative W-7, the imidazole-based compound calmidazolium, and the phenothiazine (B1677639) trifluoperazine.

Comparative Performance of Calmodulin Inhibitors

The efficacy of calmodulin inhibitors can be assessed through various metrics, including their binding affinity to calmodulin (dissociation constant, Kd) and their ability to inhibit calmodulin-dependent enzymes (half-maximal inhibitory concentration, IC50). The following table summarizes available quantitative data for CBP-501 and other prominent calmodulin inhibitors. It is important to note that the experimental conditions under which these values were obtained may vary, making direct comparisons challenging.

InhibitorTargetAssay MethodKey ParameterValueReference
CBP-501 CalmodulinSurface Plasmon ResonanceKd 4.62 x 10⁻⁸ M (46.2 nM)[4]
W-7 CaM-dependent PhosphodiesteraseEnzyme Inhibition AssayIC50 28 µM
Myosin Light Chain KinaseEnzyme Inhibition AssayIC50 51 µM
CalmodulinBinding AssayKi 11 µM[5]
Calmidazolium CaM-dependent PhosphodiesteraseEnzyme Inhibition AssayIC50 0.15 µM
Ca²⁺-transporting ATPaseEnzyme Inhibition AssayIC50 0.35 µM
CalmodulinBinding AssayKd 3 nM[1]
Trifluoperazine CalmodulinBinding AssayKd 1-5 µM[6]

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a biological target by 50%. Ki (inhibition constant) is another measure of inhibitor potency.

Mechanism of Action and Signaling Pathways

Calmodulin inhibitors exert their effects by binding to calmodulin and preventing it from activating its downstream targets. This interference can disrupt multiple signaling cascades.

CBP-501's interaction with calmodulin has been shown to enhance the cytotoxicity of platinum-based chemotherapeutic agents by increasing their intracellular accumulation.[4][7] Beyond its direct calmodulin inhibition, CBP-501 also targets several serine/threonine kinases involved in cell cycle regulation, such as MAPKAP-K2, C-Tak1, CHK1, and CHK2.[8] This broader activity profile contributes to its potent anti-cancer effects.

The diagram below illustrates a simplified calmodulin signaling pathway and the points of inhibition by various antagonists.

Calmodulin_Signaling_Pathway cluster_0 Cellular Stimulus cluster_1 Calcium Signaling cluster_2 Downstream Effectors cluster_3 Cellular Responses Stimulus Stimulus Ca2_influx ↑ [Ca²⁺]i Stimulus->Ca2_influx Calmodulin Calmodulin Ca2_influx->Calmodulin + 4 Ca²⁺ CaM_Ca2 Ca²⁺/Calmodulin Complex CaMKs CaM Kinases (e.g., CaMKII) CaM_Ca2->CaMKs Calcineurin Calcineurin (PP2B) CaM_Ca2->Calcineurin PDE1 PDE1 CaM_Ca2->PDE1 Gene_Expression Gene Expression CaMKs->Gene_Expression Inflammation Inflammation Calcineurin->Inflammation Cell_Cycle Cell Cycle Progression PDE1->Cell_Cycle Inhibitors Calmodulin Inhibitors (CBP-501, W-7, Calmidazolium) Inhibitors->CaM_Ca2 Inhibit Activation

Caption: Calmodulin signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of calmodulin inhibitors. Below are outlines for key experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination

This protocol describes the determination of the binding affinity of a peptide inhibitor (e.g., CBP-501) to calmodulin using SPR.

SPR_Workflow cluster_0 Preparation cluster_1 SPR Measurement cluster_2 Data Analysis prep_buffer Prepare Running Buffer (e.g., HBS-EP+) prep_ligand Immobilize Calmodulin on Sensor Chip (e.g., CM5) via Amine Coupling prep_buffer->prep_ligand prep_analyte Prepare Serial Dilutions of this compound prep_ligand->prep_analyte injection Inject CBP-501 dilutions over the sensor surface prep_analyte->injection association Monitor Association Phase (Binding) injection->association dissociation Monitor Dissociation Phase (Buffer Flow) association->dissociation regeneration Regenerate Sensor Surface (e.g., Glycine-HCl) dissociation->regeneration sensorgram Generate Sensorgrams (Response Units vs. Time) dissociation->sensorgram regeneration->injection Next Concentration fitting Fit data to a binding model (e.g., 1:1 Langmuir) sensorgram->fitting kd_calc Calculate Kd, ka, and kd values fitting->kd_calc

Caption: Experimental workflow for SPR-based binding affinity determination.

Methodology:

  • Immobilization of Calmodulin: Recombinant human calmodulin is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: A series of concentrations of the calmodulin inhibitor (e.g., this compound) are prepared in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: The inhibitor solutions are injected over the calmodulin-coated sensor surface. The association and dissociation phases are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are analyzed using appropriate software (e.g., Biacore Evaluation Software). The data are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[9][10]

Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay

This assay measures the ability of an inhibitor to block the calmodulin-dependent activation of phosphodiesterase 1 (PDE1), a key enzyme in cyclic nucleotide signaling.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, calmodulin, PDE1, and the inhibitor at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate (e.g., cAMP or cGMP).

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

  • Termination and Detection: The reaction is terminated, and the amount of product formed (e.g., AMP or GMP) is quantified. This can be done using various methods, including colorimetric or fluorescent assays.

  • IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent calmodulin-modulating agent with a high binding affinity for calmodulin. While direct comparative studies with other calmodulin inhibitors under identical conditions are limited, the available data suggest that CBP-501 is a high-affinity binder. Its multi-modal mechanism of action, which extends beyond calmodulin inhibition to include the targeting of key cell cycle kinases, distinguishes it from traditional small molecule calmodulin antagonists. This comprehensive profile makes CBP-501 a compelling candidate for further investigation in cancer therapy and other diseases where calmodulin-mediated signaling is dysregulated. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these compounds.

References

Enhancing Cisplatin Efficacy in Resistant Cancers: A Comparative Analysis of CBP-501 Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncology, the development of resistance to platinum-based chemotherapies, particularly cisplatin (B142131), remains a critical challenge. Researchers are actively exploring novel therapeutic agents that can resensitize resistant tumors to these cornerstone treatments. One such promising candidate is CBP-501 acetate (B1210297), a synthetic peptide with a dual mechanism of action. This guide provides a comprehensive comparison of the efficacy of CBP-501 in cisplatin-resistant cancer cell lines, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Mechanism of Action: A Two-Pronged Attack on Cisplatin Resistance

CBP-501 exhibits a unique dual mechanism of action that synergistically enhances the cytotoxic effects of cisplatin, particularly in resistant cancer cells.

  • G2 Checkpoint Abrogation: Initially identified as a G2 checkpoint-directed agent, CBP-501 disrupts the cell cycle's damage control system. In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the G2 checkpoint to repair DNA damage before proceeding to mitosis. By abrogating the G2 checkpoint, CBP-501 forces cancer cells with cisplatin-induced DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[1]

  • Calmodulin (CaM) Inhibition and Increased Platinum Accumulation: Further research has revealed that CBP-501 binds to calmodulin (CaM), a key calcium-binding protein involved in various cellular processes, including drug efflux.[1] By inhibiting CaM, CBP-501 is believed to increase the intracellular concentration of platinum in cancer cells.[1][2][3] This enhanced accumulation leads to a greater number of platinum-DNA adducts, amplifying the cytotoxic effect of cisplatin.[1]

Efficacy of CBP-501 in Cisplatin-Resistant Cell Lines: A Quantitative Comparison

The true measure of a resistance-modifying agent lies in its ability to restore sensitivity to a given therapeutic. The following tables summarize the in vitro efficacy of CBP-501 in combination with cisplatin in cisplatin-sensitive and -resistant ovarian cancer cell lines, a common model for studying platinum resistance.

Cell LineDescriptionCisplatin IC50 (µM)Reference
A2780 Cisplatin-Sensitive Human Ovarian Cancer~1.0 - 6.84[4]
A2780/CP70 (A2780cis) Cisplatin-Resistant Human Ovarian Cancer~10.58 - 44.07[4][5]

Table 1: Baseline Cisplatin Sensitivity in Ovarian Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) of cisplatin is significantly higher in the resistant A2780/CP70 (also known as A2780cis) cell line compared to its sensitive parental line, A2780.

Comparison with Alternatives: PARP Inhibitors

A significant class of drugs being explored for cisplatin-resistant cancers, particularly those with BRCA mutations, are Poly (ADP-ribose) polymerase (PARP) inhibitors. These agents exploit deficiencies in DNA repair pathways, leading to synthetic lethality in cancer cells.

DrugCell LineCisplatin Resistance StatusIC50 (µM)Reference
Olaparib (B1684210) A2780Sensitive6.00±0.35[6]
Olaparib OVCAR-3Sensitive12.21±0.10[6]
Rucaparib PEO1Sensitive (BRCA2 mutant)Not specified[7]
Niraparib A2780SensitiveNot specified[7]

Table 2: Efficacy of PARP Inhibitors in Ovarian Cancer Cell Lines. The IC50 values for various PARP inhibitors in cisplatin-sensitive ovarian cancer cell lines are presented. Notably, cisplatin resistance does not always correlate with resistance to PARP inhibitors.[7]

Comparison of Mechanisms:

  • CBP-501: Primarily enhances the efficacy of cisplatin by increasing its intracellular concentration and preventing DNA damage repair through G2 checkpoint abrogation. It acts as a sensitizing agent.

  • PARP Inhibitors: Induce synthetic lethality in cells with deficient homologous recombination repair (a common feature in some cisplatin-resistant cancers), acting as a standalone therapy or in combination.[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of CBP-501 and cisplatin.

  • Cell Seeding: Plate cancer cells (e.g., A2780 and A2780/CP70) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of CBP-501 acetate, cisplatin, or a combination of both for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Intracellular Platinum Accumulation Assay

This protocol outlines the measurement of intracellular platinum levels.

  • Cell Treatment: Treat cultured cancer cells with cisplatin with or without CBP-501 for a defined period (e.g., 3 hours).

  • Cell Harvesting and Lysis: Harvest the cells, wash with PBS to remove extracellular platinum, and lyse the cells using a suitable lysis buffer.

  • Sample Preparation: Prepare the cell lysates for analysis by methods such as acid digestion.

  • Platinum Quantification: Measure the platinum concentration in the lysates using Graphite Furnace Atomic Absorption Spectrometry (GFAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Normalization: Normalize the platinum concentration to the total protein content of the cell lysate.

Visualizing the Mechanisms of Action

Experimental Workflow for Evaluating CBP-501 Efficacy

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment Groups cluster_assays Efficacy Assessment cluster_analysis Data Analysis sensitive Cisplatin-Sensitive Cells (e.g., A2780) control Vehicle Control sensitive->control cisplatin Cisplatin Alone sensitive->cisplatin cbp501 CBP-501 Alone sensitive->cbp501 combo Cisplatin + CBP-501 sensitive->combo resistant Cisplatin-Resistant Cells (e.g., A2780/CP70) resistant->control resistant->cisplatin resistant->cbp501 resistant->combo viability Cell Viability Assay (MTT) combo->viability platinum Intracellular Platinum Accumulation (ICP-MS) combo->platinum cell_cycle Cell Cycle Analysis (Flow Cytometry) combo->cell_cycle ic50 IC50 Determination viability->ic50 potentiation Calculation of Potentiation Factor platinum->potentiation cell_cycle->potentiation stats Statistical Analysis ic50->stats potentiation->stats

Caption: Workflow for assessing CBP-501 efficacy.

Signaling Pathway of CBP-501's Dual Action

Caption: Dual mechanism of CBP-501 action.

Conclusion

This compound demonstrates significant potential as a chemosensitizing agent in cisplatin-resistant cancers. Its dual mechanism of action, involving both the abrogation of the G2 checkpoint and the inhibition of calmodulin to increase intracellular platinum accumulation, offers a robust strategy to overcome key resistance pathways. While direct comparative data with emerging therapies like PARP inhibitors is still developing, the preclinical evidence strongly supports the continued investigation of CBP-501 in combination with platinum-based chemotherapy for the treatment of resistant tumors. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing cancer therapy.

References

Head-to-head comparison of CBP-501 acetate with TAT-S216A peptide.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals.

In the landscape of cancer therapeutics, the abrogation of the G2 checkpoint has emerged as a promising strategy to enhance the efficacy of DNA-damaging agents. This guide provides a detailed head-to-head comparison of two peptides central to this approach: CBP-501 acetate (B1210297) and its precursor, the TAT-S216A peptide. This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the key characteristics and performance differences between these two molecules.

Executive Summary

CBP-501 acetate is a synthetic peptide that has demonstrated significant potential in clinical trials as a G2 checkpoint abrogator and a sensitizer (B1316253) to platinum-based chemotherapy.[1] It was developed through a cell cycle phenotype-based optimization of the TAT-S216A peptide.[2] Experimental data reveals that CBP-501 is substantially more potent than TAT-S216A in G2 checkpoint abrogation and kinase inhibition.[2] Furthermore, CBP-501 possesses a distinct mechanism of action involving high-affinity binding to calmodulin, which contributes to its ability to enhance the cytotoxicity of agents like cisplatin (B142131).[3] While TAT-S216A laid the groundwork for G2 checkpoint inhibition, CBP-501 represents a significant advancement with superior potency and a multifaceted mechanism of action.

Peptide Characteristics

FeatureThis compoundTAT-S216A Peptide
Sequence d({4-Bz-Phe}-Ser-Trp-Ser-{pentafluoro-Phe}-{Cha}-Arg-Arg-Arg-Gln-Arg-Arg)[4]YGRKKRRQRRR-LYG-SGLYRS(A)PSMPENLNRPR[5]
Description A cell-permeable, calmodulin-binding peptide optimized for G2 checkpoint abrogation.[4]A G2 checkpoint-abrogating peptide derived from a fusion of the HIV-1 TAT protein transduction domain and a sequence from human Cdc25C.[2][6]
Key Moieties Contains unnatural amino acids (d-benzoylphenylalanyl, d-pentafluorophenylalanyl, d-cyclohexylalanyl) to enhance stability and activity.[5]Comprises standard L-amino acids.

Performance Data: A Quantitative Comparison

The superior potency of CBP-501 over TAT-S216A is evident in key in vitro assays.

Table 2.1: G2 Checkpoint Abrogation in Jurkat Cells
PeptideED50 (μM)[5]
CBP-501 0.05
TAT-S216A >10
ED50: The effective dose at which the compound decreases the G2 accumulation in bleomycin-treated Jurkat cells by 50%.
Table 2.2: In Vitro Kinase Inhibition
Kinase TargetCBP-501 IC50 (μM)[4]TAT-S216A IC50 (μM)[5]
MAPKAP-K2 0.9 >100
C-Tak1 1.4 >100
Chk1 3.4 >100
Chk2 6.5 Not Reported
IC50: The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2.3: Calmodulin Binding Affinity
PeptideBinding TargetKd (mol/L)[3]
CBP-501 Calmodulin (CaM)4.62 x 10-8
TAT-S216A Calmodulin (CaM)Not Reported
Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates higher affinity.

Mechanism of Action

G2 Checkpoint Abrogation

Both CBP-501 and TAT-S216A were designed to abrogate the G2 checkpoint, a critical cellular process that prevents cells with damaged DNA from entering mitosis.[2][6] They function by inhibiting kinases that phosphorylate and inactivate Cdc25C, a phosphatase essential for entry into mitosis. By inhibiting these kinases, the peptides allow Cdc25C to remain active, pushing cancer cells with damaged DNA prematurely into mitosis, leading to mitotic catastrophe and cell death.

G2_Checkpoint_Abrogation cluster_0 DNA Damage Response cluster_1 G2/M Transition Control cluster_2 Peptide Inhibition DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 Cdc25C (active) Cdc25C (active) Chk1/Chk2->Cdc25C (active) Phosphorylates (inactivates) Cdc25C (inactive) Cdc25C (inactive) Cdk1/Cyclin B (inactive) Cdk1/Cyclin B (inactive) Cdc25C (active)->Cdk1/Cyclin B (inactive) Dephosphorylates Cdk1/Cyclin B (active) Cdk1/Cyclin B (active) Mitosis Mitosis Cdk1/Cyclin B (active)->Mitosis CBP-501 / TAT-S216A CBP-501 / TAT-S216A CBP-501 / TAT-S216A->Chk1/Chk2 Inhibits

G2 Checkpoint Abrogation Pathway
Calmodulin Binding: A Key Differentiator for CBP-501

A significant distinction of CBP-501 is its high-affinity binding to calmodulin (CaM).[3] This interaction contributes to the potentiation of cisplatin's cytotoxic effects by increasing intracellular platinum concentrations.[3] This CaM-binding activity provides CBP-501 with a multi-modal mechanism of action that extends beyond simple G2 checkpoint abrogation. The calmodulin binding capabilities of the original TAT-S216A peptide have not been reported.

Calmodulin_Binding_Mechanism cluster_0 CBP-501 Action cluster_1 Cellular Effects CBP-501 CBP-501 Calmodulin (CaM) Calmodulin (CaM) CBP-501->Calmodulin (CaM) Binds (High Affinity) Increased Intracellular\nCisplatin Concentration Increased Intracellular Cisplatin Concentration Calmodulin (CaM)->Increased Intracellular\nCisplatin Concentration Inhibition of CaM leads to Enhanced Cytotoxicity\nof Cisplatin Enhanced Cytotoxicity of Cisplatin Increased Intracellular\nCisplatin Concentration->Enhanced Cytotoxicity\nof Cisplatin

CBP-501 Calmodulin Binding Mechanism

Experimental Protocols

G2 Checkpoint Abrogation Assay

This assay quantifies the ability of a compound to override a DNA damage-induced G2 cell cycle arrest.

  • Cell Line: Jurkat (human T lymphocyte) cells.

  • Procedure:

    • Cells are treated with a DNA-damaging agent, such as bleomycin (B88199), to induce G2 arrest.

    • Concurrently, cells are treated with various concentrations of the test peptide (CBP-501 or TAT-S216A).

    • After a 24-hour incubation, cells are harvested, fixed, and stained with a DNA intercalating dye (e.g., propidium (B1200493) iodide).

    • The cell cycle distribution is analyzed by flow cytometry.

  • Endpoint: The percentage of cells in the G2/M phase is quantified. The ED50 is calculated as the concentration of the peptide that reduces the percentage of G2-arrested cells by 50%.[5]

G2_Abrogation_Workflow Jurkat Cells Jurkat Cells Treatment Treatment Jurkat Cells->Treatment Bleomycin + Peptide Incubation (24h) Incubation (24h) Treatment->Incubation (24h) Flow Cytometry Flow Cytometry Incubation (24h)->Flow Cytometry Fix & Stain Data Analysis Data Analysis Flow Cytometry->Data Analysis Quantify G2/M Population

G2 Checkpoint Abrogation Assay Workflow
In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.

  • Components: Recombinant kinase (e.g., MAPKAP-K2, C-Tak1, Chk1), a suitable substrate, and ATP.

  • Procedure:

    • The kinase, substrate, and varying concentrations of the inhibitor peptide are incubated together in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically using radioisotope labeling (32P-ATP) and autoradiography, or through antibody-based detection methods (e.g., ELISA).

  • Endpoint: The IC50 value is determined as the concentration of the peptide that inhibits 50% of the kinase activity.[5]

Calmodulin Binding Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is used to measure the binding affinity between two molecules in real-time.

  • Instrumentation: SPR biosensor (e.g., Biacore).

  • Procedure:

    • Calmodulin is immobilized on the surface of a sensor chip.

    • A solution containing CBP-501 at various concentrations is flowed over the sensor surface.

    • The binding of CBP-501 to calmodulin is detected as a change in the refractive index at the surface, measured in resonance units (RU).

    • The association and dissociation rates are monitored.

  • Endpoint: The dissociation constant (Kd) is calculated from the kinetic data to determine the binding affinity.[3]

Cytotoxicity Potentiation Assay (Colony Formation Assay)

This assay assesses the ability of a compound to enhance the cell-killing effect of a cytotoxic agent.

  • Cell Lines: Cancer cell lines such as MIAPaCa2 (pancreatic) or HCT116 (colon).[7]

  • Procedure:

    • A low density of cells is seeded in culture plates.

    • Cells are treated with a cytotoxic agent (e.g., cisplatin) alone or in combination with the test peptide.

    • The cells are incubated for a period sufficient for colony formation (typically 7-14 days).

    • Colonies are fixed, stained (e.g., with crystal violet), and counted.

  • Endpoint: The number of colonies in the combination treatment group is compared to the groups treated with each agent alone to determine if there is a synergistic or additive effect on cytotoxicity.

Conclusion

The head-to-head comparison of this compound and TAT-S216A peptide clearly demonstrates the successful optimization of the latter to yield a significantly more potent and multi-faceted therapeutic candidate. CBP-501 exhibits over 100-fold greater potency in G2 checkpoint abrogation and kinase inhibition.[2] Its unique calmodulin-binding activity provides an additional mechanism for enhancing the efficacy of conventional chemotherapies.[3] While TAT-S216A was a critical step in validating the therapeutic concept of G2 checkpoint inhibition, CBP-501 represents a more advanced and clinically promising agent. For researchers in oncology and drug development, CBP-501 stands out as a superior molecule for further investigation and clinical application in cancer therapy.

References

Evaluating the benefits of CBP-501 acetate over traditional chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of CBP-501 acetate (B1210297), a novel peptide-based therapeutic, in comparison to traditional chemotherapy agents. By examining its unique mechanism of action and reviewing supporting experimental data from preclinical and clinical studies, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of CBP-501's potential advantages in cancer therapy.

Redefining the Therapeutic Approach

CBP-501 is a novel calmodulin-modulating peptide with a multi-faceted anti-tumor mechanism of action.[1] Unlike traditional chemotherapies that primarily target rapidly dividing cells, CBP-501 exhibits a more targeted approach by modulating key cellular processes involved in cell cycle control and stress response. This targeted action suggests the potential for enhanced efficacy and a more favorable safety profile.

Mechanism of Action: A Two-Pronged Attack

CBP-501's primary mechanisms of action are G2 checkpoint abrogation and calmodulin (CaM) modulation, which work synergistically to enhance the cytotoxicity of DNA-damaging agents like cisplatin (B142131).

G2 Checkpoint Abrogation

In response to DNA damage, cancer cells often arrest in the G2 phase of the cell cycle to allow for DNA repair, a key mechanism of resistance to chemotherapy. CBP-501 abrogates this checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[2][3][4] This is achieved through the inhibition of multiple kinases that phosphorylate Serine 216 on CDC25C, a key phosphatase that activates the cyclin-dependent kinase 1 (Cdk1)/cyclin B complex to initiate mitosis.[2][4] The kinases targeted by CBP-501 include MAPKAP-K2, C-Tak1, and CHK1.[2][3][4]

Calmodulin (CaM) Modulation

CBP-501 binds to calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes, including cell proliferation and survival.[1][5] This interaction is believed to contribute to CBP-501's anti-cancer effects by increasing the influx of platinum-based drugs like cisplatin into tumor cells.[1][5] This enhanced intracellular concentration of cisplatin leads to increased DNA adduct formation and subsequent cell death.[5]

Performance Data: A Comparative Overview

Clinical trials have demonstrated the potential of CBP-501 in combination with traditional chemotherapy in various cancer types. The following tables summarize key quantitative data from these studies, comparing the performance of CBP-501 combination therapies with traditional chemotherapy regimens. It is important to note that the data presented is from separate clinical trials and not from direct head-to-head comparisons, which may have differing patient populations and study designs.

Table 1: Malignant Pleural Mesothelioma

Treatment RegimenMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
CBP-501 + Cisplatin + Pemetrexed Achieved 4-month PFS rate (primary endpoint)--
Pemetrexed + Cisplatin 12.1 months[2]5.7 months[2]41.3%[2]
Cisplatin alone 9.3 months[2]3.9 months[2]16.7%[2]

Table 2: Advanced Pancreatic Adenocarcinoma (≥3rd-line treatment)

Treatment RegimenMedian Overall Survival (OS)Median Progression-Free Survival (PFS)3-Month Progression-Free Survival Rate (3MPFS)Objective Response Rate (ORR)
CBP-501 (25 mg/m²) + Cisplatin + Nivolumab 6.3 months[6]2.4 months[6]44.4%[6]22.2%[6]
Cisplatin + Nivolumab 4.9 months[6]1.5 months[6]33.3%[6]0%[6]
Gemcitabine + nab-Paclitaxel (1st-line) 8.5 months[1]5.5 months[1]-23%[1]
Gemcitabine alone (1st-line) 6.7 months[1]3.7 months[1]-7%[1]

Table 3: Advanced Ovarian Cancer

Treatment RegimenMedian Overall Survival (OS)Overall Survival Rate
CBP-501 + Cisplatin Promising activity observed in platinum-resistant patients[7]-
High-Dose Cisplatin + Cyclophosphamide -32.4%[8]
Low-Dose Cisplatin + Cyclophosphamide -26.6%[8]

Experimental Protocols

The following sections detail the general methodologies for key experiments cited in the evaluation of CBP-501 and traditional chemotherapy.

CBP-501 Experimental Protocols

G2 Checkpoint Abrogation Assay (Cell Cycle Phenotype-Based Screening):

This assay was instrumental in the discovery and optimization of CBP-501.[2][4]

  • Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions. Cells are treated with a DNA-damaging agent (e.g., bleomycin (B88199) or cisplatin) to induce G2 arrest. Concurrently, cells are treated with varying concentrations of the test compound (e.g., CBP-501). A separate set of cells is treated with a microtubule-disrupting agent (e.g., nocodazole) to induce M phase arrest, serving as a control.

  • Cell Cycle Analysis: After a defined incubation period, cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating fluorescent dye (e.g., propidium (B1200493) iodide). The DNA content of individual cells is then analyzed by flow cytometry.

  • Data Interpretation: A successful G2 checkpoint abrogator will reduce the percentage of cells accumulating in the G2 phase after DNA damage, without significantly affecting the M phase accumulation induced by the microtubule-disrupting agent.[2][4]

In Vitro Kinase Assay for CDC25C Phosphorylation:

This assay determines the inhibitory effect of CBP-501 on kinases that phosphorylate CDC25C.

  • Reagents: Recombinant kinases (e.g., CHK1, MAPKAP-K2, C-Tak1), recombinant CDC25C protein (or a peptide substrate containing the Ser216 phosphorylation site), ATP (radiolabeled or with a specific antibody for detection), and varying concentrations of CBP-501 are required.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated in a suitable reaction buffer in the presence or absence of CBP-501.

  • Detection of Phosphorylation: The level of CDC25C phosphorylation is quantified. If radiolabeled ATP is used, the incorporation of the radioactive phosphate (B84403) into the substrate is measured. Alternatively, a phospho-specific antibody that recognizes phosphorylated Ser216 on CDC25C can be used in methods like Western blotting or ELISA.

  • Data Analysis: The concentration of CBP-501 that inhibits 50% of the kinase activity (IC50) is calculated.

Calmodulin Binding Assay (Pull-down Assay):

This assay is used to demonstrate the direct interaction between CBP-501 and calmodulin.

  • Preparation of Reagents: Calmodulin is immobilized on beads (e.g., sepharose or agarose). A labeled version of CBP-501 (e.g., biotinylated or fluorescently tagged) is prepared.

  • Binding Reaction: The calmodulin-coated beads are incubated with the labeled CBP-501 in a binding buffer. The incubation is typically performed in the presence of calcium, as calmodulin's conformation and binding properties are calcium-dependent.

  • Washing and Elution: The beads are washed to remove any non-specifically bound peptide. The bound CBP-501 is then eluted from the beads, often by using a buffer containing a chelating agent like EGTA to remove calcium, which reverses the binding.

  • Detection: The amount of eluted CBP-501 is quantified using a method appropriate for its label (e.g., streptavidin-based detection for biotinylated peptides or fluorescence measurement for fluorescently tagged peptides).

Traditional Chemotherapy Experimental Protocols

Cisplatin DNA Damage Analysis (Damage-seq and XR-seq):

These high-resolution methods map cisplatin-induced DNA adduct formation and repair across the genome.

  • Cell Treatment and DNA Isolation: Cells are treated with cisplatin, and genomic DNA is isolated.

  • Damage-seq (for adduct mapping):

    • DNA is fragmented, and adapters are ligated.

    • DNA is denatured, and fragments containing cisplatin adducts are immunoprecipitated using an antibody specific for platinum-DNA adducts.

    • The captured single-stranded DNA fragments are then processed for next-generation sequencing.

  • XR-seq (for repair mapping):

    • This method specifically captures the excised oligomers that are removed during nucleotide excision repair of the cisplatin adducts.

    • These excised fragments are then sequenced to identify the locations of DNA repair.

  • Data Analysis: Sequencing reads are mapped to the reference genome to determine the precise locations of cisplatin-induced DNA damage and repair events.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by CBP-501 and cisplatin, as well as a typical experimental workflow for evaluating G2 checkpoint abrogation.

G2_Checkpoint_Abrogation cluster_damage DNA Damage Response cluster_checkpoint G2/M Checkpoint Control cluster_cbp501 CBP-501 Intervention DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 CDC25C CDC25C Chk1/Chk2->CDC25C phosphorylates (Ser216) inactivates Cdk1/Cyclin B Cdk1/Cyclin B CDC25C->Cdk1/Cyclin B dephosphorylates activates Inactive Cdk1/Cyclin B Inactive Cdk1/Cyclin B Mitosis Mitosis Cdk1/Cyclin B->Mitosis G2 Arrest G2 Arrest Inactive Cdk1/Cyclin B->G2 Arrest CBP-501 CBP-501 CBP-501->Chk1/Chk2 inhibits MAPKAP-K2 MAPKAP-K2 CBP-501->MAPKAP-K2 inhibits C-Tak1 C-Tak1 CBP-501->C-Tak1 inhibits MAPKAP-K2->CDC25C phosphorylates (Ser216) inactivates C-Tak1->CDC25C phosphorylates (Ser216) inactivates

Caption: CBP-501 G2 Checkpoint Abrogation Pathway.

Calmodulin_Modulation Cisplatin Cisplatin Tumor Cell Tumor Cell Cisplatin->Tumor Cell enters CBP-501 CBP-501 Calmodulin Calmodulin CBP-501->Calmodulin binds to Calmodulin->Tumor Cell modulates influx Increased Intracellular\nCisplatin Increased Intracellular Cisplatin Tumor Cell->Increased Intracellular\nCisplatin DNA Adducts DNA Adducts Increased Intracellular\nCisplatin->DNA Adducts Cell Death Cell Death DNA Adducts->Cell Death

Caption: CBP-501 Calmodulin Modulation and Cisplatin Synergy.

Cisplatin_Pathway Cisplatin Cisplatin DNA DNA Cisplatin->DNA forms adducts with DNA Adducts DNA Adducts DNA->DNA Adducts p53 p53 DNA Adducts->p53 activates DNA Repair DNA Repair p53->DNA Repair Apoptosis Apoptosis p53->Apoptosis

Caption: Cisplatin DNA Damage Response Pathway.

Experimental_Workflow cluster_treatments Treatment Groups Cancer Cell Culture Cancer Cell Culture Treatment Groups Treatment Groups Cancer Cell Culture->Treatment Groups Incubation Incubation Treatment Groups->Incubation Control Control DNA Damaging Agent DNA Damaging Agent CBP-501 CBP-501 DNA Damaging Agent + CBP-501 DNA Damaging Agent + CBP-501 Cell Harvesting Cell Harvesting Incubation->Cell Harvesting Fixation & Staining Fixation & Staining Cell Harvesting->Fixation & Staining Flow Cytometry Flow Cytometry Fixation & Staining->Flow Cytometry Cell Cycle Analysis Cell Cycle Analysis Flow Cytometry->Cell Cycle Analysis Data Interpretation Data Interpretation Cell Cycle Analysis->Data Interpretation

Caption: G2 Checkpoint Abrogation Experimental Workflow.

Conclusion

CBP-501 acetate represents a promising new therapeutic agent that, in combination with traditional chemotherapy, has the potential to overcome key mechanisms of drug resistance and improve patient outcomes. Its unique dual mechanism of G2 checkpoint abrogation and calmodulin modulation offers a targeted approach to sensitizing cancer cells to DNA-damaging agents. While further large-scale, randomized clinical trials are needed for definitive comparisons, the existing data suggest that CBP-501 holds significant promise in the evolving landscape of cancer treatment. This guide provides a foundational understanding for researchers and drug development professionals to explore the potential of this innovative therapeutic.

References

A Comparative Guide: Carboplatin vs. Cisplatin in Combination with CBP-501 Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of carboplatin (B1684641) and cisplatin (B142131) when used in combination with CBP-501 acetate, a novel calmodulin-binding peptide. While clinical data for CBP-501 is predominantly available for its combination with cisplatin, this document aims to provide a comparative perspective by juxtaposing the known performance of the CBP-501-cisplatin combination with the established comparative efficacy and safety profiles of carboplatin and cisplatin. This allows for an informed, albeit inferred, assessment of a potential CBP-501-carboplatin combination.

Mechanism of Action: CBP-501 and Platinum Agents

CBP-501 is a unique G2 checkpoint-directed agent that enhances the efficacy of platinum-based chemotherapy through a multi-modal mechanism.[1][2][3] Its primary actions in combination with platinum agents like cisplatin include:

  • Increased Platinum Uptake: CBP-501 binds to calmodulin, which in turn increases the intracellular concentration of platinum agents within cancer cells.[4][5][6] This leads to a greater number of platinum-DNA adducts, enhancing the cytotoxic effect of the chemotherapy.[5][6]

  • Induction of Immunogenic Cell Death (ICD): The combination of CBP-501 and cisplatin has been shown to synergistically induce ICD.[1][3] This process involves the exposure of calreticulin (B1178941) on the cell surface and the release of high-mobility group box 1 (HMGB1), which act as signals to activate an anti-tumor immune response.

  • Modulation of the Tumor Microenvironment: The enhanced ICD leads to an increase in tumor-infiltrating CD8+ T cells and a decrease in M2-type tumor-associated macrophages, shifting the microenvironment towards a more anti-tumor state.[1][2]

  • G2 Checkpoint Abrogation: CBP-501 was initially developed as a G2 checkpoint abrogator, inhibiting multiple serine/threonine kinases that regulate the cell cycle.[5][7] This action selectively enhances the cytotoxicity of DNA-damaging agents in cancer cells.[7]

The following diagram illustrates the proposed signaling pathway for CBP-501 in combination with cisplatin.

CBP501_Mechanism Signaling Pathway of CBP-501 with Cisplatin cluster_cell Cancer Cell cluster_tme Tumor Microenvironment CBP501 CBP-501 Calmodulin Calmodulin CBP501->Calmodulin binds to Cisplatin Cisplatin Platinum_Uptake Increased Platinum Uptake Cisplatin->Platinum_Uptake Calmodulin->Platinum_Uptake inhibition leads to DNA_Damage Increased DNA Damage Platinum_Uptake->DNA_Damage ICD Immunogenic Cell Death (ICD) DNA_Damage->ICD CD8_T_Cell CD8+ T Cell Infiltration ICD->CD8_T_Cell Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity CD8_T_Cell->Anti_Tumor_Immunity

Signaling Pathway of CBP-501 with Cisplatin

Clinical Data for CBP-501 in Combination with Cisplatin

Clinical trials have primarily evaluated CBP-501 in combination with cisplatin, often as part of a multi-drug regimen. Below is a summary of key findings from these studies.

Trial Identifier Cancer Type Treatment Arms Key Efficacy Outcomes Key Safety Findings (Grade 3/4 Adverse Events)
NCT00551512 (Phase I)[8]Advanced Solid TumorsCBP-501 + CisplatinPromising activity in platinum-resistant ovarian and mesothelioma patients.Histamine-release syndrome (manageable with prophylaxis), rare treatment-related events.
Phase II (Malignant Pleural Mesothelioma)[2][9]Malignant Pleural MesotheliomaCBP-501 + Cisplatin + PemetrexedAchieved primary endpoint of 4-month progression-free survival (PFS) rate.Data not detailed in the provided search results.
NCT04953962 (Phase II)[10][11]Advanced Pancreatic Adenocarcinoma1. CBP-501 (25 mg/m²) + Cisplatin + Nivolumab2. CBP-501 (16 mg/m²) + Cisplatin + Nivolumab3. CBP-501 (25 mg/m²) + Cisplatin4. Cisplatin + Nivolumab (B1139203)3-month PFS rate: 44.4% (Arm 1 & 2), 11.1% (Arm 3), 33.3% (Arm 4). ORR: 22.2% (Arm 1).Most treatment-related adverse events were grade 1-2.

Comparative Analysis of Carboplatin vs. Cisplatin

Direct comparative data for carboplatin versus cisplatin in combination with CBP-501 is not available. However, a wealth of clinical data exists comparing these two platinum agents in various cancer types. The following table summarizes the general efficacy and safety profiles.

Parameter Cisplatin Carboplatin Supporting Evidence
Efficacy (NSCLC) May offer a modest survival benefit and slightly higher overall response rate (ORR).[1][4][12]Generally considered to have similar overall survival (OS) to cisplatin, though ORR may be slightly lower.[1][7]Meta-analyses show no significant difference in OS between cisplatin- and carboplatin-based chemotherapy for NSCLC, though a small benefit in ORR for cisplatin has been observed.[1][7]
Efficacy (Pancreatic Cancer) Considered an active agent, particularly in patients with DNA repair deficiencies.[13][14]Also used, with some studies showing clinical responses in combination with other agents.[15][16]Head-to-head comparisons in pancreatic cancer are less common, but both are utilized in combination regimens.[14][15][16]
Safety Profile Higher incidence of nephrotoxicity, ototoxicity, neurotoxicity, and severe nausea/vomiting.[2][17][18]Primarily associated with myelosuppression (thrombocytopenia, neutropenia, anemia).[17][18][19]The differing toxicity profiles are a key factor in treatment selection. Carboplatin is often preferred for patients with pre-existing renal impairment or poor performance status.[2][18]
Administration Requires extensive pre- and post-hydration, leading to longer infusion times.[2]Shorter and more convenient administration.[2]-

Inferred Comparison for a Potential CBP-501-Carboplatin Combination

Based on the available data, we can infer the potential characteristics of a CBP-501-carboplatin combination:

  • Efficacy: Given that CBP-501 enhances the efficacy of platinum agents by increasing their intracellular concentration and inducing an immune response, it is plausible that it would also enhance the anti-tumor activity of carboplatin.[2][9] While direct evidence is lacking, the similar mechanisms of action of cisplatin and carboplatin suggest a potential for synergistic effects with CBP-501. The overall efficacy in comparison to the CBP-501-cisplatin combination would likely mirror the general comparative efficacy of carboplatin and cisplatin in the specific cancer type.

  • Safety: A combination of CBP-501 and carboplatin would be expected to have a safety profile dominated by the known toxicities of carboplatin, primarily myelosuppression. The histamine-release syndrome associated with CBP-501 would likely still be a consideration.[8] This combination might be a more tolerable option for patients who are not suitable candidates for cisplatin due to renal or neurological issues.

Experimental Protocols

Phase II Study of CBP-501, Cisplatin, and Nivolumab in Advanced Pancreatic Adenocarcinoma (NCT04953962)
  • Study Design: A multicenter, randomized, open-label, parallel-group phase 2 study.[10][11]

  • Patient Population: Patients with stage IV exocrine pancreatic cancer with a white blood cell count of less than 10,000/mm³ at screening.[10]

  • Treatment Arms:

    • CBP-501 (25 mg/m²) + Cisplatin (60 mg/m²) + Nivolumab (240 mg)

    • CBP-501 (16 mg/m²) + Cisplatin (60 mg/m²) + Nivolumab (240 mg)

    • CBP-501 (25 mg/m²) + Cisplatin (60 mg/m²)

    • Cisplatin (60 mg/m²) + Nivolumab (240 mg)[10][11]

  • Administration: Treatments were administered once every 21 days.[10][11]

  • Primary Endpoint: To identify combinations that yield a 35% 3-month progression-free survival rate.[11]

The following diagram illustrates the experimental workflow for the NCT04953962 clinical trial.

Clinical_Trial_Workflow Experimental Workflow for NCT04953962 Start Patient Screening (Stage IV Pancreatic Cancer, WBC < 10,000/mm³) Randomization Randomization (1:1:1:1) Start->Randomization Arm1 Arm 1: CBP-501 (25) + Cisplatin + Nivolumab Randomization->Arm1 Arm2 Arm 2: CBP-501 (16) + Cisplatin + Nivolumab Randomization->Arm2 Arm3 Arm 3: CBP-501 (25) + Cisplatin Randomization->Arm3 Arm4 Arm 4: Cisplatin + Nivolumab Randomization->Arm4 Treatment Treatment Administration (Every 21 days) Arm1->Treatment Arm2->Treatment Arm3->Treatment Arm4->Treatment Endpoint Primary Endpoint Assessment: 3-Month Progression-Free Survival Treatment->Endpoint

Experimental Workflow for NCT04953962

Conclusion

CBP-501 in combination with cisplatin has demonstrated promising clinical activity, supported by a strong mechanistic rationale. While direct clinical data for CBP-501 with carboplatin is not yet available, an inferred comparison suggests that such a combination could offer a valuable therapeutic option, particularly for patients who are poor candidates for cisplatin due to its toxicity profile. The choice between carboplatin and cisplatin in combination with CBP-501 would likely be guided by the specific clinical context, including tumor type, patient comorbidities, and treatment goals. Further clinical investigation into a CBP-501-carboplatin combination is warranted to confirm these extrapolations.

References

Assessing the Added Value of CBP-501 Acetate to Standard Cancer Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CBP-501 acetate (B1210297) in combination with standard cancer therapies against standard therapies alone. It is designed to offer a comprehensive overview of CBP-501's performance, supported by experimental data from clinical trials and preclinical studies.

Executive Summary

CBP-501 is a novel peptide-based drug candidate with a multi-modal mechanism of action that enhances the efficacy of platinum-based chemotherapy and immunotherapy. Clinical trial data in advanced pancreatic cancer and malignant pleural mesothelioma suggest that the addition of CBP-501 to standard regimens can improve key efficacy endpoints such as progression-free survival. This guide delves into the quantitative data from these trials, details the experimental protocols that elucidate CBP-501's mechanism of action, and provides visual representations of its signaling pathways and experimental workflows.

Comparative Efficacy: Clinical Trial Data

The following tables summarize the quantitative data from Phase II clinical trials comparing treatment regimens including CBP-501 to standard-of-care therapies.

Advanced Pancreatic Adenocarcinoma (NCT04953962)

This randomized Phase II study evaluated the efficacy of CBP-501 in combination with cisplatin (B142131) and nivolumab (B1139203) in patients with advanced pancreatic adenocarcinoma who had received at least two prior lines of systemic therapy.[1]

Table 1: Efficacy Outcomes in Advanced Pancreatic Adenocarcinoma [1]

Treatment Arm3-Month Progression-Free Survival (3MPFS) RateMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)
Arm 1: CBP-501 (25 mg/m²) + Cisplatin + Nivolumab44.4%2.4 months6.3 months22.2%
Arm 2: CBP-501 (16 mg/m²) + Cisplatin + Nivolumab44.4%2.1 months5.3 months0%
Arm 3: CBP-501 (25 mg/m²) + Cisplatin11.1%1.5 months3.7 months0%
Arm 4: Cisplatin + Nivolumab (Standard Therapy Comparator)33.3%1.5 months4.9 months0%
Malignant Pleural Mesothelioma

A randomized Phase II trial compared the efficacy of CBP-501 in combination with pemetrexed (B1662193) and cisplatin versus pemetrexed and cisplatin alone in chemotherapy-naïve patients with unresectable malignant pleural mesothelioma.[2]

Table 2: Efficacy Outcomes in Malignant Pleural Mesothelioma [2]

Treatment ArmProgression-Free Survival (PFS) ≥ 4 monthsMedian Progression-Free Survival (PFS)Median Overall Survival (OS)
Arm A: CBP-501 + Pemetrexed/Cisplatin63% (25/40 patients)5.1 months13.3 months
Arm B: Pemetrexed/Cisplatin Alone39% (9/23 patients)3.4 months12.8 months
Non-Small Cell Lung Cancer (NSCLC)

A randomized Phase II study (NCT00942825) was conducted to compare CBP-501 in combination with pemetrexed and cisplatin against pemetrexed and cisplatin alone in patients with non-squamous NSCLC.[3] While detailed final efficacy data from this trial are not publicly available, a key finding was that CBP-501 appeared to be most effective in patients with a normal baseline white blood cell count.[4] For context, typical efficacy outcomes for the standard pemetrexed and cisplatin regimen in advanced non-squamous NSCLC from other studies are provided below.

Table 3: Representative Efficacy of Pemetrexed/Cisplatin in Advanced Non-Squamous NSCLC (for context) [5][6]

StudyMedian Progression-Free Survival (PFS)Median Overall Survival (OS)
Schuette et al.6.0 months11.7 months
Garrido et al.10.6 months26.2 months

Mechanism of Action & Experimental Protocols

CBP-501 exerts its anti-cancer effects through a multi-faceted mechanism of action.

G2 Checkpoint Abrogation

CBP-501 disrupts the G2 cell cycle checkpoint, a critical damage control point for cancer cells, particularly those with a defective G1 checkpoint. This action sensitizes cancer cells to DNA-damaging agents like cisplatin.[7]

  • Signaling Pathway:

    CBP-501's inhibition of G2 checkpoint kinases.

  • Experimental Protocol: Kinase Inhibition Assay

    • Objective: To determine the inhibitory activity of CBP-501 against a panel of kinases involved in the G2 checkpoint.

    • Methodology:

      • Recombinant human kinases (e.g., CHK1, CHK2, MAPKAP-K2, C-Tak1) are incubated with their respective substrates and ATP in the presence of varying concentrations of CBP-501.

      • Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a radioactive filter binding assay or a fluorescence-based method.

      • The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of CBP-501 against each kinase.

Enhancement of Platinum Agent Uptake via Calmodulin Inhibition

CBP-501 binds to calmodulin (CaM), a calcium-binding protein, which leads to an increased influx of platinum agents like cisplatin into tumor cells.[7]

  • Experimental Protocol: Surface Plasmon Resonance (SPR) for Calmodulin Binding

    • Objective: To characterize the binding affinity of CBP-501 to calmodulin.

    • Methodology:

      • Calmodulin is immobilized on a sensor chip.

      • Solutions of CBP-501 at various concentrations are flowed over the sensor surface.

      • The binding and dissociation of CBP-501 to calmodulin are monitored in real-time by detecting changes in the refractive index at the sensor surface.

      • The association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated (KD = kd/ka) to quantify the binding affinity. A lower KD indicates a higher binding affinity.[7]

Induction of Immunogenic Cell Death (ICD)

In combination with platinum agents, CBP-501 promotes immunogenic cell death, a form of apoptosis that stimulates an anti-tumor immune response.[8] This is characterized by the surface exposure of calreticulin (B1178941) and the release of high-mobility group box 1 (HMGB1).[8]

  • Experimental Workflow:

    ICD_Workflow Tumor_Cells Tumor Cell Culture Treatment Treatment with Cisplatin +/- CBP-501 Tumor_Cells->Treatment Incubation Incubation Treatment->Incubation Calreticulin_Staining Surface Calreticulin Staining (Flow Cytometry) Incubation->Calreticulin_Staining Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Data_Analysis Data Analysis and Comparison Calreticulin_Staining->Data_Analysis HMGB1_ELISA HMGB1 Detection (ELISA) Supernatant_Collection->HMGB1_ELISA HMGB1_ELISA->Data_Analysis

    Workflow for assessing immunogenic cell death.

  • Experimental Protocol: Detection of ICD Markers

    • Objective: To determine if the combination of CBP-501 and cisplatin induces markers of immunogenic cell death in cancer cells.

    • Methodology:

      • Calreticulin Exposure: Cancer cells are treated with cisplatin with or without CBP-501. After treatment, the cells are stained with a fluorescently labeled anti-calreticulin antibody without permeabilizing the cell membrane. The level of surface calreticulin is then quantified by flow cytometry.

      • HMGB1 Release: The culture supernatant from the treated cells is collected. The concentration of HMGB1 in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

Safety and Tolerability

Across clinical trials, the addition of CBP-501 to standard chemotherapy has been generally well-tolerated. The most common treatment-related adverse event associated with CBP-501 is an infusion-related histamine-release syndrome (such as rash, itching, and hives), which is typically manageable with prophylaxis.[9][10] Importantly, the combination therapy did not lead to a significant increase in the severe adverse events commonly associated with the backbone chemotherapy.[2]

Conclusion

The addition of CBP-501 acetate to standard cancer therapies, particularly platinum-based regimens, demonstrates a clear added value in certain patient populations. The multi-modal mechanism of action, encompassing G2 checkpoint abrogation, enhanced platinum uptake, and induction of immunogenic cell death, provides a strong rationale for its synergistic effects. Clinical data from Phase II trials in advanced pancreatic cancer and malignant pleural mesothelioma indicate improved efficacy outcomes with the inclusion of CBP-501. While further investigation, particularly randomized Phase III trials, is necessary to definitively establish its role in cancer treatment, CBP-501 represents a promising agent for enhancing the efficacy of existing anti-cancer therapies.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling CBP-501 Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of CBP-501 acetate (B1210297). The following procedures are based on established best practices for managing peptide-based drug compounds in a laboratory setting to ensure both personal safety and research integrity.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is vital to minimize exposure and prevent contamination when working with CBP-501 acetate. The required PPE is summarized in the table below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust meet ANSI Z87.1 standards to provide adequate protection against splashes and airborne particles.[1]
Face ShieldRecommended in conjunction with safety goggles, particularly when there is a heightened risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for handling.[1][2] For tasks involving concentrated solutions or prolonged handling, double-gloving or the use of more robust gloves should be considered.[2][3]
Body Protection Laboratory CoatA standard lab coat is necessary to protect skin and clothing from potential contamination.[1][2] For procedures with a higher risk of splashes, a disposable gown resistant to chemical permeation is recommended.[3]
Respiratory Protection Respirator/Dust MaskRecommended when handling the lyophilized powder, especially when weighing, to prevent the inhalation of fine particles.[1] The selection of a specific respirator should be guided by a formal risk assessment.[2]
General Attire Long Pants and Closed-Toe ShoesStandard laboratory attire required to ensure no skin is exposed.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or a compromised seal.[2]

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[2]

Storage:

  • Lyophilized Powder: Store in a cool, dry, and dark place. For long-term storage, a temperature of -20°C or -80°C in a tightly sealed container is recommended.[2]

  • Solutions: Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C unless otherwise specified by the manufacturer.

Reconstitution and Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure safety Equilibrate Vial Equilibrate Vial Prepare Workspace->Equilibrate Vial Prevent condensation Reconstitute CBP-501 Reconstitute CBP-501 Equilibrate Vial->Reconstitute CBP-501 Add appropriate solvent Aliquot Solution Aliquot Solution Reconstitute CBP-501->Aliquot Solution Avoid freeze-thaw cycles Store Aliquots Store Aliquots Aliquot Solution->Store Aliquots At -20°C or -80°C Dispose of Waste Dispose of Waste Store Aliquots->Dispose of Waste Segregate waste Clean Workspace Clean Workspace Dispose of Waste->Clean Workspace Decontaminate surfaces Doff PPE Doff PPE Clean Workspace->Doff PPE Proper removal sequence

Caption: Workflow for safe handling and reconstitution of this compound.

Disposal Plan

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Unused Product: Unused or expired lyophilized powder and concentrated stock solutions should be treated as chemical waste.[2]

  • Contaminated Materials: All items that have come into contact with this compound, such as pipette tips, gloves, and vials, must be collected in a designated and clearly labeled hazardous waste container.[2]

  • Empty Containers: To render an empty container non-hazardous, it should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing and drying, deface the original label before recycling or discarding the container.[4]

Disposal Procedure:

Start Start Identify Waste Identify this compound Waste (Unused product, contaminated items) Start->Identify Waste Segregate Waste Segregate into designated, labeled hazardous waste containers Identify Waste->Segregate Waste Aqueous Waste Aqueous Waste (e.g., rinsate) Segregate Waste->Aqueous Waste Solid Waste Solid Waste (e.g., gloves, vials) Segregate Waste->Solid Waste Store Securely Store waste in a secure, designated area Aqueous Waste->Store Securely Solid Waste->Store Securely Arrange Pickup Arrange for pickup by licensed hazardous waste disposal service Store Securely->Arrange Pickup End End Arrange Pickup->End

Caption: Step-by-step disposal process for this compound waste.

All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[4]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.